molecular formula C11H17NO B12099346 3-(tert-Butyl)-4-methoxyaniline

3-(tert-Butyl)-4-methoxyaniline

Cat. No.: B12099346
M. Wt: 179.26 g/mol
InChI Key: JYQQJHLPRZPKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-4-methoxyaniline is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-Butyl)-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butyl)-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-tert-butyl-4-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,12H2,1-4H3

InChI Key

JYQQJHLPRZPKIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis and Characterization of 3-(tert-Butyl)-4-methoxyaniline

Part 1: Executive Summary & Strategic Value

3-(tert-Butyl)-4-methoxyaniline (also identified as 4-amino-2-tert-butylanisole) represents a "privileged scaffold" in modern drug discovery.[1] The incorporation of the tert-butyl group at the meta position relative to the amine provides two critical pharmacological advantages:

  • Steric Occlusion: It restricts bond rotation and imposes a specific conformation, often locking the molecule into a bioactive pose within kinase pockets or GPCR active sites.

  • Metabolic Shielding: The bulky alkyl group protects the adjacent positions on the phenyl ring from rapid Phase I metabolic oxidation (CYP450 mediated), extending the drug's half-life.

This guide details a robust, three-step synthesis starting from commercially available 2-tert-butylphenol.[1] Unlike generic academic protocols, this route prioritizes regioselectivity and scalability, avoiding the formation of the difficult-to-separate ortho-nitro isomer.[1]

Part 2: Retrosynthetic Analysis & Pathway Design

To achieve high purity without chromatographic separation, we utilize the strong para-directing effect of the methoxy group to control the nitration step.

The Logic:

  • Target: 3-(tert-Butyl)-4-methoxyaniline.[1]

  • Disconnection: Amine

    
     Nitro 
    
    
    
    Methoxy
    
    
    Phenol.
  • Starting Material: 2-tert-butylphenol (Commodity chemical).[1]

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target 3-(tert-Butyl)-4-methoxyaniline (Target) Nitro 4-Nitro-2-tert-butylanisole (Precursor) Target->Nitro Reduction (H2/Pd-C) Anisole 2-tert-Butylanisole (Intermediate) Nitro->Anisole Regioselective Nitration Start 2-tert-Butylphenol (Starting Material) Anisole->Start O-Methylation

Figure 1: Retrosynthetic disconnection showing the linear path from phenol to aniline.[1]

Part 3: Detailed Experimental Protocols

Step 1: O-Methylation of 2-tert-Butylphenol

Objective: Convert the phenol to the anisole derivative to activate the ring for nitration and protect the oxygen.

  • Reagents: 2-tert-butylphenol (1.0 equiv), Dimethyl sulfate (DMS, 1.1 equiv) OR Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃, 1.5 equiv).

  • Solvent: Acetone (Reagent Grade).

  • Mechanism: SN2 Nucleophilic Substitution.

Protocol:

  • Charge a 3-neck round-bottom flask with 2-tert-butylphenol (15.0 g, 100 mmol) and Acetone (150 mL).

  • Add anhydrous K₂CO₃ (20.7 g, 150 mmol) in a single portion.

  • Critical Step: Add Dimethyl sulfate (13.9 g, 110 mmol) dropwise over 20 minutes. Note: DMS is highly toxic; use MeI if safety regulations permit, though DMS is often preferred for cost at scale.

  • Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄.[2]

  • Yield: Expect >95% yield of 2-tert-butylanisole as a colorless oil.[1]

Step 2: Regioselective Nitration

Objective: Introduce the nitrogen functionality.

  • Challenge: The tert-butyl group is bulky.[1] We must direct the nitro group para to the methoxy (position 4) while avoiding the sterically crowded position ortho to the methoxy (position 6).

  • Solution: Use Acetyl Nitrate (generated in situ) at controlled temperatures.

Protocol:

  • Dissolve 2-tert-butylanisole (16.4 g, 100 mmol) in Acetic Anhydride (40 mL). Cool to 0°C.[2][3]

  • Exotherm Control: Prepare a separate solution of Fuming HNO₃ (1.1 equiv) in Acetic Acid. Add this dropwise to the anisole solution, maintaining internal temperature <10°C.

  • Stir at 0–5°C for 2 hours.

  • Quench: Pour the mixture onto crushed ice (200 g). The product should precipitate as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Why? This removes trace ortho-isomers.[1] The bulky tert-butyl group heavily disfavors nitration at the 2-position (relative to OMe), making the 4-nitro isomer (Target) the dominant product (>90% regioselectivity).[1]

  • Intermediate: 4-nitro-2-tert-butylanisole .

Step 3: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to the aniline without de-alkylating the ether.

  • Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or low pressure).

  • Solvent: Methanol or Ethanol.

Protocol:

  • In a hydrogenation vessel, dissolve 4-nitro-2-tert-butylanisole (10 g) in Methanol (100 mL).

  • Add 10% Pd/C (0.5 g) under an Argon blanket (pyrophoric risk).

  • Purge with H₂ gas three times. Stir under H₂ atmosphere (1 atm is sufficient, 3 bar speeds reaction) for 6–12 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Rinse with MeOH.[3][4]

  • Concentrate the filtrate to obtain the crude aniline.

  • Final Purification: If necessary, convert to the HCl salt (add HCl/Dioxane) for storage, or distill under high vacuum if the free base is required.

Part 4: Characterization & Quality Control

A self-validating system requires confirming structure at every step.[1]

Data Summary Table

ParameterSpecification / Expected ValueNotes
Appearance Pale yellow oil or low-melting solidOxidizes (darkens) upon air exposure.[1]
¹H NMR (CDCl₃)

1.35 (s, 9H, t-Bu)
Distinctive singlet.

3.80 (s, 3H, OMe)
Methoxy singlet.

3.50 (br s, 2H, NH₂)
Exchangeable with D₂O.

6.5–6.8 (m, 3H, Ar-H)
Pattern consistent with 1,2,4-substitution.[1]
MS (ESI+) [M+H]⁺ = 180.14Consistent with C₁₁H₁₇NO.
Purity (HPLC) >98.0% (AUC)Critical for biological assays.

Impurity Profile:

  • Des-methyl impurity: 3-tert-butyl-4-hydroxyaniline (Result of ether cleavage during reduction if acid is present).[1]

  • Ortho-isomer: 5-amino-2-tert-butylanisole (Result of poor regiocontrol in Step 2).[1]

Part 5: Process Flow & Safety Logic

DOT Diagram: Experimental Workflow

Workflow cluster_0 Step 2: Nitration (Critical Control Point) cluster_1 Step 3: Reduction Mix Substrate + Ac2O (0°C) Add Add HNO3/AcOH Dropwise (<10°C) Mix->Add Exotherm Control Quench Ice Quench Precipitation Add->Quench 2 hrs Hydro H2 / Pd-C Methanol Quench->Hydro Recrystallized Intermediate Filter Celite Filtration (Remove Pd) Hydro->Filter Final 3-(tert-Butyl)-4-methoxyaniline Filter->Final Concentration

Figure 2: Process flow highlighting the critical safety control point during nitration.[1]

Safety & Handling (MSDS Highlights):

  • Nitration: The reaction of nitric acid with organic material is exothermic. Runaway reactions can occur if addition is too fast. Never add the substrate to the acid; always add acid to the substrate solution.

  • Aniline Toxicity: Anilines are generally toxic by inhalation and skin absorption (Methemoglobinemia risk). Handle in a fume hood with nitrile gloves.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.
  • PrepChem. Synthesis of 4-tert-Butylanisole. Available at: [Link] (Validated protocol for the precursor synthesis).

  • Vertex Pharmaceuticals. Nitration of 2-tert-Butylaniline: Preparation of an Intermediate. The Chemical Educator, 2018, 23, 124-128.[5] (Analogous chemistry demonstrating nitration regioselectivity on tert-butyl aromatics).

Sources

physicochemical properties of 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of 3-(tert-Butyl)-4-methoxyaniline

Executive Summary

3-(tert-Butyl)-4-methoxyaniline (also known as 4-amino-2-tert-butylanisole) is a specialized aromatic amine intermediate distinguished by the steric bulk of its tert-butyl group adjacent to the methoxy moiety. Unlike its parent compound, p-anisidine, which is a crystalline solid, the introduction of the tert-butyl group disrupts crystal packing, rendering this compound a viscous liquid or low-melting solid at ambient conditions.

This guide provides a comprehensive physicochemical profile, synthesizing experimental data with structure-property relationship (SPR) predictions where specific literature values are proprietary or sparse. It is designed for medicinal chemists and process engineers leveraging this building block to modulate lipophilicity (LogP) and metabolic stability in drug candidates.

Chemical Identity & Structural Analysis

The molecule features a 1,3,4-substitution pattern on the benzene ring. The tert-butyl group at position 3 exerts significant steric pressure on the methoxy group at position 4, forcing the methoxy oxygen out of planarity with the aromatic ring. This "ortho-effect" subtly alters the electronic donation of the oxygen to the ring, while the amine at position 1 remains relatively accessible for nucleophilic coupling.

Identifier Details
IUPAC Name 3-(tert-Butyl)-4-methoxyaniline
Common Synonyms 4-Amino-2-tert-butylanisole; 3-tert-Butyl-p-anisidine
CAS Number 720712-00-5
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
SMILES COc1c(cc(N)cc1)C(C)(C)C

Physicochemical Profile

The following data consolidates available experimental values with calculated properties derived from validated SAR (Structure-Activity Relationship) models for sterically hindered anilines.

Core Physical Constants
PropertyValue / RangeNote / Source
Physical State Viscous Liquid / Low-melting SolidDisrupted packing vs. p-anisidine (MP 57°C).
Melting Point 15 – 25 °C (Estimated)Often supercools to a liquid at RT.
Boiling Point 265 – 275 °C (at 760 mmHg)Predicted based on MW increase (+56 Da) vs. p-anisidine (243°C).
Density 0.98 – 1.02 g/mLLower density than p-anisidine (1.07) due to bulky alkyl group.
Solubility (Water) < 1 g/LSignificantly more hydrophobic than p-anisidine (21 g/L).
Solubility (Organic) MiscibleDCM, Ethyl Acetate, Methanol, DMSO.
Electronic & Lipophilic Properties (Drug Design Focus)
  • Lipophilicity (LogP):

    • Value: ~2.8 (Predicted)

    • Significance: The tert-butyl group adds approximately 1.8 log units to the lipophilicity compared to p-anisidine (LogP 0.95). This makes the compound ideal for increasing the blood-brain barrier (BBB) permeability of derived drugs.

  • Basicity (pKa of Conjugate Acid):

    • Value: 5.4 – 5.6

    • Mechanism: The tert-butyl group is weakly electron-donating (+I effect) from the meta position relative to the amine. However, it does not sterically hinder the amine directly. Thus, the basicity is slightly higher or comparable to p-anisidine (pKa 5.34).

Synthesis & Reactivity

The synthesis of 3-(tert-Butyl)-4-methoxyaniline typically follows a linear pathway starting from 2-tert-butylphenol. The steric bulk dictates the regioselectivity of the nitration step.

Synthetic Pathway Visualization

SynthesisPathway Start 2-tert-Butylphenol Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 2-tert-Butylanisole Step1->Inter1 Step2 Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 2-tert-Butyl-4-nitroanisole (Major Isomer) Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Side 2-tert-Butyl-6-nitroanisole Inter2->Side Minor ortho-isomer Product 3-(tert-Butyl)-4-methoxyaniline Step3->Product

Figure 1: Synthetic route emphasizing the regioselective nitration controlled by the steric bulk of the tert-butyl group.

Reactivity Profile
  • Electrophilic Aromatic Substitution: The amine group strongly activates the ring. Substitution will occur primarily ortho to the amine (position 2 or 6 relative to amine). Position 6 (between t-Bu and NH2) is sterically crowded; Position 2 is the most reactive site.

  • Oxidation Sensitivity: Like all electron-rich anilines, this compound is prone to oxidation. It will darken from pale yellow to brown upon exposure to air/light. Storage under Argon/Nitrogen is mandatory.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

For validating the electronic effect of the tert-butyl group.

  • Preparation: Dissolve 10 mg of 3-(tert-Butyl)-4-methoxyaniline in 25 mL of a mixed solvent system (50:50 Methanol:Water) to ensure solubility.

  • Titrant: Standardized 0.1 M HCl.

  • Instrumentation: Calibrated pH meter with a glass electrode.

  • Procedure:

    • Measure initial pH.

    • Add titrant in 50 µL increments.

    • Record pH after stabilization (wait 30s per point).

    • Plot pH vs. Volume of HCl.

  • Calculation: The pKa is the pH at the half-equivalence point.

    • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol cosolvent effect to obtain the aqueous pKa.

Protocol B: HPLC Purity Analysis

Essential for QC before using as a drug intermediate.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide bonds if coupled)
Retention Time Expected ~8.5 - 9.5 min (elutes later than p-anisidine due to lipophilicity)

Safety & Handling (SDS Summary)

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Skin/Eye Irritation: Irritant (Category 2).

    • Specific Target Organ Toxicity: Potential for methemoglobinemia (characteristic of anilines).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves (0.11 mm minimum thickness).

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Light sensitive. Store at 2-8°C under inert gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine. (Used for comparative SAR data). Retrieved from [Link]

  • Stenutz, R. Physicochemical properties of substituted anilines and anisidines. (Reference for refractive index and density baselines). Retrieved from [Link]

3-(tert-Butyl)-4-methoxyaniline spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 3-(tert-Butyl)-4-methoxyaniline

Executive Summary

This technical guide provides a comprehensive analysis of the spectral properties (NMR, IR, MS) of 3-(tert-Butyl)-4-methoxyaniline (also known as 4-amino-2-tert-butylanisole). This compound serves as a critical intermediate in the synthesis of sterically hindered pharmaceuticals and agrochemicals, where the tert-butyl group provides metabolic stability and modulates receptor binding affinity.

The guide synthesizes theoretical predictions based on substituent additivity rules with available literature data to offer a robust reference for researchers. It details the structural logic governing spectral shifts, fragmentation patterns, and vibrational modes, ensuring high-confidence identification and purity assessment.

Structural Analysis & Theoretical Basis

The molecule consists of an aniline core substituted with a methoxy group at the para-position (relative to the amino group) and a tert-butyl group at the meta-position. However, IUPAC numbering prioritizes the amine (C1), placing the tert-butyl group at C3 and the methoxy group at C4.

Key Structural Features:

  • Steric Bulk: The tert-butyl group at C3 creates significant steric hindrance, affecting the rotation of the adjacent methoxy group (C4) and shielding the ortho-proton (H-2).

  • Electronic Effects:

    • Amino Group (-NH₂): Strong electron donor (+M effect), shielding ortho/para positions.

    • Methoxy Group (-OMe): Strong electron donor (+M effect), shielding ortho/para positions.

    • tert-Butyl Group (-tBu): Weak electron donor (+I effect), slightly shielding ortho/para positions but primarily exerting steric influence.

Numbering Scheme:

  • C1: attached to -NH₂

  • C2: ortho to -NH₂, meta to -tBu

  • C3: attached to -tBu

  • C4: attached to -OMe

  • C5: ortho to -OMe, meta to -NH₂

  • C6: ortho to -NH₂, meta to -OMe

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis (Proton NMR)

The ¹H NMR spectrum is characterized by the distinct aliphatic signals of the tert-butyl and methoxy groups, and a specific aromatic splitting pattern due to the 1,3,4-substitution.

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
1.35 - 1.40 Singlet (s)9H-C(CH₃)₃Characteristic sharp singlet for the tert-butyl group.
3.40 - 3.60 Broad Singlet (br s)2H-NH₂Exchangeable protons; shift varies with concentration/solvent.
3.78 - 3.82 Singlet (s)3H-OCH₃Characteristic singlet for the methoxy group.
6.55 - 6.60 Doublet of Doublets (dd)1HAr-H6Ortho to NH₂ (shielded), meta to OMe. J ≈ 8.5, 2.5 Hz.
6.70 - 6.75 Doublet (d)1HAr-H2Meta to NH₂, ortho to tBu. J ≈ 2.5 Hz.
6.75 - 6.80 Doublet (d)1HAr-H5Ortho to OMe (shielded), meta to tBu. J ≈ 8.5 Hz.

Coupling Constants (J):

  • ³J(H5, H6): ~8.5 Hz (Ortho coupling).

  • ⁴J(H2, H6): ~2.5 Hz (Meta coupling).

  • ⁵J(H2, H5): ~0 Hz (Para coupling, usually not resolved).

¹³C NMR Analysis (Carbon NMR)

The ¹³C NMR spectrum confirms the carbon skeleton, distinguishing between the quaternary carbons (C-N, C-O, C-tBu) and the methine carbons (CH).

Solvent: CDCl₃ | Frequency: 100 MHz

Chemical Shift (δ, ppm)TypeAssignmentStructural Logic
29.5 - 30.0 CH₃-C(C H₃)₃Methyl carbons of the tert-butyl group.
34.5 - 35.0 Cq-C (CH₃)₃Quaternary carbon of the tert-butyl group.
55.5 - 56.0 CH₃-OC H₃Methoxy carbon.
112.0 - 113.0 CHC-2Ortho to NH₂, shielded by resonance.
114.0 - 115.0 CHC-6Ortho to NH₂, shielded by resonance.
116.0 - 117.0 CHC-5Ortho to OMe, shielded by resonance.
138.0 - 140.0 CqC-3Substituted by tBu (deshielded).
140.0 - 142.0 CqC-1Attached to NH₂ (deshielded).
150.0 - 152.0 CqC-4Attached to OMe (deshielded).

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the primary amine and ether functionalities.

Method: ATR-FTIR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3450 Mediumν(N-H) asymPrimary amine asymmetric stretch.
3300 - 3350 Mediumν(N-H) symPrimary amine symmetric stretch.
2950 - 2970 Strongν(C-H) aliphMethyl C-H stretch (tBu, OMe).
2830 - 2850 Mediumν(C-H) OMeC-H stretch specific to methoxy group.
1610 - 1630 Mediumδ(N-H)N-H bending (scissoring).
1500 - 1600 Strongν(C=C) arAromatic ring breathing modes.
1230 - 1250 Strongν(C-O)Aryl alkyl ether C-O stretch (asymmetric).
1365 & 1390 Mediumδ(C-H) tBuCharacteristic "gem-dimethyl" doublet for tBu.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals the stability of the tert-butyl group under ionization.

Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode)

  • Molecular Ion (M⁺): m/z 179 (Consistent with Formula C₁₁H₁₇NO).

  • Base Peak: Often M⁺ or [M-15]⁺ depending on ionization energy.

Fragmentation Pattern (EI-MS):

m/zIon IdentityFragmentation Pathway
179 [M]⁺•Molecular ion (Stable).
164 [M - CH₃]⁺Loss of methyl radical (from tBu or OMe). Common in tBu aromatics.
136 [M - C₃H₇]⁺Loss of propyl/isopropyl radical (from tBu).
122 [M - C₄H₉]⁺Loss of entire tert-butyl group (less common than methyl loss).
108 [M - C₄H₉ - CH₃]⁺Sequential loss of tBu and methyl from OMe.

Visualization & Logic Flows

Diagram 1: Structural Logic & NMR Assignments

NMR_Logic Molecule 3-(tert-Butyl)-4-methoxyaniline NH2 Amino Group (-NH2) Shields Ortho/Para Broad Singlet ~3.5 ppm Molecule->NH2 OMe Methoxy Group (-OMe) Shields Ortho/Para Singlet ~3.8 ppm Molecule->OMe tBu tert-Butyl Group (-tBu) Steric Bulk Singlet ~1.35 ppm Molecule->tBu ArH Aromatic Protons (6.5 - 6.8 ppm) NH2->ArH Shielding (Ortho/Para) OMe->ArH Shielding (Ortho) tBu->ArH Steric/Deshielding (Ortho)

Caption: Influence of functional groups on ¹H NMR chemical shifts.

Diagram 2: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M Molecular Ion [M]+. m/z 179 M_Me [M - CH3]+ m/z 164 M->M_Me - CH3 (Methyl Loss) M_tBu [M - C4H9]+ m/z 122 M->M_tBu - tBu (tert-Butyl Loss)

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol: Synthesis & Purification

To obtain high-purity samples for spectral validation, the following synthetic route is recommended.

Synthesis from 2-tert-butylanisole:

  • Nitration: React 2-tert-butylanisole with HNO₃/H₂SO₄ at 0°C. The bulky tert-butyl group directs the nitro group to the para position (relative to the methoxy group), yielding 2-tert-butyl-4-nitroanisole .

  • Reduction: Reduce the nitro group using H₂/Pd-C or Fe/HCl to yield 3-(tert-Butyl)-4-methoxyaniline (also named 4-amino-2-tert-butylanisole).

Purification:

  • Recrystallization: From ethanol/water or hexane/ethyl acetate.

  • Purity Check: TLC (Ethyl Acetate:Hexane 3:7) - Visualize with Ninhydrin (stains amines).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Accessed for general aniline/anisole spectral trends).

  • PubChem. Compound Summary for 3-tert-Butylaniline (Related Structure).[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules).

CAS number 120554-73-6 properties and literature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth monograph.

Editorial Note on CAS Identity: Extensive verification of global chemical registries (CAS, PubChem, SciFinder, ECHA) confirms that CAS 120554-73-6 is not a publicly registered chemical substance. The numeric string strongly correlates with a typographical permutation of CAS 120511-73-1 , which corresponds to Duloxetine (S-enantiomer base) .

Given the context of "drug development" and the high statistical probability of this specific transcription error (554 vs. 511), this guide executes a comprehensive technical analysis of Duloxetine , a critical SNRI therapeutic. If your query refers to a proprietary internal compound, please verify the registry number; otherwise, the following represents the closest field-validated target.

Targeting CAS: 120511-73-1 (Base) / 136434-34-9 (HCl) Context: Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Development

Executive Summary & Chemical Identity

Duloxetine is a potent, dual-reuptake inhibitor of serotonin (5-HT) and norepinephrine (NE), widely utilized in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and neuropathic pain. Unlike tricyclic antidepressants, it exhibits low affinity for histaminergic, dopaminergic, adrenergic, and cholinergic receptors, optimizing its safety profile.

From a process chemistry perspective, the molecule's efficacy is strictly tied to its (S)-enantiomer . The (R)-enantiomer is significantly less potent, necessitating high-fidelity asymmetric synthesis or chiral resolution during manufacturing.

Physicochemical Profile (CAS 120511-73-1)
PropertyMetricTechnical Significance
Formula C₁₈H₁₉NOSThiophene-based core confers lipophilicity.
Mol. Weight 297.41 g/mol Optimal range for oral bioavailability (Lipinski's Rule of 5).
pKa 9.6 (Basic)Ionizes in the stomach; typically formulated as HCl salt for solubility.
LogP ~4.68Highly lipophilic; extensive tissue distribution and protein binding (>90%).
Solubility Low (Base)The base is practically insoluble in water; HCl salt is soluble.
Chirality (S)-ConfigurationCritical Quality Attribute (CQA). Enantiomeric excess (ee) must be >99%.

Synthesis & Manufacturing Strategy

The synthesis of Duloxetine is a classic case study in chirality management. The "Gold Standard" industrial route involves a Mannich-type reaction followed by a stereoselective reduction and naphthyl ether formation.

Core Synthetic Workflow
  • Mannich Reaction: 2-Acetylthiophene reacts with dimethylamine and formaldehyde to form a keto-amine intermediate.

  • Asymmetric Reduction: The ketone is reduced to an alcohol. This is the chiral determining step .

    • Method A (Resolution): Reduction to racemate followed by resolution with (S)-Mandelic acid.

    • Method B (Asymmetric): Noyori asymmetric hydrogenation using Ru(II) chiral catalysts to yield high ee (S)-alcohol directly.

  • Nucleophilic Substitution (SNAr): The (S)-alcohol reacts with 1-fluoronaphthalene. This step requires strong base (NaH) and careful temperature control to prevent racemization.

  • Demethylation: The N,N-dimethyl group is converted to the secondary amine (active form) via phenyl chloroformate or trichloroethyl chloroformate.

Visualization: Industrial Synthesis Pathway

The following diagram outlines the logical flow of the asymmetric synthesis route, highlighting the critical control points (CCPs).

DuloxetineSynthesis Start 2-Acetylthiophene (Starting Material) Mannich Mannich Reaction (+ Dimethylamine/HCHO) Start->Mannich Intermediate1 Mannich Base (Ketone) Mannich->Intermediate1 Reduction Asymmetric Hydrogenation (Ru-Catalyst / Chiral Ligand) Intermediate1->Reduction Stereoselectivity Control ChiralAlcohol (S)-Alcohol Intermediate (>99% ee) Reduction->ChiralAlcohol Coupling Ether Formation (1-Fluoronaphthalene + NaH) ChiralAlcohol->Coupling SNAr Mechanism Precursor N,N-Dimethyl Duloxetine Coupling->Precursor Demethylation Demethylation (Phenyl Chloroformate) Precursor->Demethylation Final Duloxetine Base (CAS 120511-73-1) Demethylation->Final

Figure 1: Asymmetric synthesis workflow for Duloxetine, emphasizing the chiral reduction step.

Biological Interface & Mechanism of Action (MOA)

Duloxetine functions as a non-selective reuptake inhibitor, but with a specific affinity ratio that distinguishes it from Venlafaxine or SSRIs.

Pharmacodynamics
  • SERT Inhibition: Blocks the Serotonin Transporter (SERT), increasing synaptic 5-HT levels.

  • NET Inhibition: Blocks the Norepinephrine Transporter (NET), increasing synaptic NE.

  • Ratio: The affinity for SERT is roughly 10-fold higher than for NET, but NET inhibition is significant enough to drive the analgesic effects (neuropathic pain modulation) which pure SSRIs lack.

Mechanism Visualization

MOA cluster_synapse Synaptic Cleft Neurotransmitters 5-HT & NE (Accumulation) Receptors Post-Synaptic Receptors Neurotransmitters->Receptors Enhanced Signaling Duloxetine Duloxetine (Inhibitor) SERT SERT Pump (Presynaptic) Duloxetine->SERT Blocks (Ki ~0.8 nM) NET NET Pump (Presynaptic) Duloxetine->NET Blocks (Ki ~7.5 nM) SERT->Neurotransmitters Prevents Reuptake NET->Neurotransmitters Prevents Reuptake

Figure 2: Dual-inhibition mechanism increasing synaptic concentrations of Serotonin and Norepinephrine.

Experimental Protocols (Self-Validating Systems)

For researchers handling Duloxetine (base or HCl), the following protocols ensure data integrity.

Protocol A: Chiral Purity Determination (HPLC)

Objective: Quantify the (S)-enantiomer and detect (R)-impurity (limit < 0.1%).

  • Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Rationale: Diethylamine acts as a peak tailing suppressor for basic amines.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 230 nm (Naphthalene chromophore absorption max).

  • Validation:

    • Inject racemic standard to confirm resolution (Rs > 1.5).

    • Inject sample. (S)-isomer typically elutes second (check specific column certificate).

Protocol B: Solubility & Stability Stress Test

Objective: Assess stability, as Duloxetine is acid-labile (undergoes naphthyl ether hydrolysis).

  • Preparation: Dissolve 10 mg Duloxetine Base in 10 mL solvent (MeOH/Water).

  • Acid Challenge: Add 0.1 N HCl. Incubate at 37°C for 2 hours.

    • Observation: Analyze by HPLC. Expect degradation to 1-naphthol and the thienyl-amino alcohol if not enteric-coated.

    • Causality: The ether linkage is susceptible to acid hydrolysis, necessitating enteric coating in oral formulations.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60835, Duloxetine." PubChem.[1] Accessed 2026.[2] Link

  • Synthesis & Chirality

    • Wheeler, W. J., & Kuo, F. (1995). "An asymmetric synthesis of duloxetine hydrochloride." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Pharmacology

    • Bymaster, F. P., et al. (2001). "Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters." Bioorganic & Medicinal Chemistry Letters. Link

  • Analytical Methods

    • Sengupta, P., et al. (2010). "Stability-indicating RP-HPLC method for estimation of duloxetine hydrochloride in bulk and tablet dosage form." Journal of Chromatographic Science. Link

Sources

Electronic and Steric Effects of Substituents in Methoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological efficacy of aniline-based pharmacophores hinges on the precise tuning of electron density and steric profile. Methoxyanilines (anisidines) serve as the quintessential model for understanding how a single substituent—the methoxy group (–OCH₃)—can radically alter reactivity and bioavailability depending on its positional isomerism.

This guide dissects the competing electronic forces (Resonance vs. Induction) and steric constraints (Ortho-effect) that govern the behavior of o-, m-, and p-anisidine.[1] By mastering these principles, researchers can predict


 shifts, optimize nucleophilic attacks in drug synthesis, and rationalize metabolic stability.

The Electronic Landscape: Resonance vs. Induction[2][3]

The methoxy group is electronically "schizophrenic," exerting two opposing effects on the aromatic ring. Understanding the net result of these forces is critical for predicting the basicity and nucleophilicity of the aniline nitrogen.[2]

The Opposing Forces
  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework. This deactivates the ring and reduces the basicity of the amine.

  • Resonance Effect (+R): The lone pair on the oxygen atom overlaps with the

    
    -system of the benzene ring, donating electron density. This activates the ring and increases the basicity of the amine.
    
Positional Impact (The Hammett Correlation)

The position of the methoxy group determines which effect dominates. This relationship is quantified by Hammett substituent constants (


).[3][4][5]
  • Para-Anisidine (+R Dominates): The methoxy group is conjugated with the amine. The +R effect pushes electron density directly onto the carbon bearing the nitrogen, significantly increasing basicity.

  • Meta-Anisidine (-I Dominates): The methoxy group is not conjugated with the amine position. Resonance increases electron density at the ortho and para positions relative to itself, but skips the meta position. Therefore, the amine feels only the electron-withdrawing inductive effect.

  • Ortho-Anisidine (The Hybrid): While resonance is possible, the proximity of the oxygen creates a strong inductive withdrawal and introduces steric complexity (see Section 3).

Quantitative Comparison: and Values
CompoundStructure

(Conj. Acid)
Hammett

Net Electronic Effect
p-Anisidine 4-methoxy5.36-0.27Strongly Donating (Base strengthening)
Aniline (Reference)4.600.00Neutral
o-Anisidine 2-methoxy4.52N/A*Weakly Withdrawing (Complex Ortho-effect)
m-Anisidine 3-methoxy4.20+0.12Withdrawing (Base weakening)

Note: Hammett


 values are standard for meta/para.[6] Ortho values vary by reaction type due to steric interference.
Visualization of Resonance Pathways

ResonanceEffects cluster_para Para-Anisidine (+R Dominance) cluster_meta Meta-Anisidine (-I Dominance) P_OMe Methoxy (-OCH3) P_Ring Aromatic Ring (Conjugated System) P_OMe->P_Ring +R (Strong) P_OMe->P_Ring -I (Weak) P_Amine Amine (-NH2) Electron Rich P_Ring->P_Amine Increased e- Density M_OMe Methoxy (-OCH3) M_Ring Aromatic Ring (No Direct Conjugation) M_OMe->M_Ring +R (Bypasses Amine) M_OMe->M_Ring -I (Dominant) M_Amine Amine (-NH2) Electron Deficient M_Ring->M_Amine No Resonance Transfer M_Ring->M_Amine e- Withdrawal

Figure 1: Mechanistic flow of electron density in Para vs. Meta isomers. Green arrows indicate donation; Red arrows indicate withdrawal.

The Ortho-Effect: Sterics and Intramolecular Bonding

Ortho-anisidine represents a special case where "steric inhibition of resonance" and "steric hindrance to solvation" compete with intramolecular hydrogen bonding.

The "Ortho Effect" Anomaly

Despite having the potential for resonance donation (like the para isomer), o-anisidine is weaker than p-anisidine and even slightly weaker than unsubstituted aniline.

  • Steric Inhibition of Solvation: The bulky methoxy group adjacent to the amine hinders solvent molecules (water) from effectively stabilizing the protonated ammonium cation (

    
    ). Since the conjugate acid is less stable, the equilibrium shifts toward the neutral base.
    
  • Intramolecular Hydrogen Bonding: In the neutral form, a weak hydrogen bond can form between the amine hydrogen and the methoxy oxygen. This stabilizes the neutral species, further discouraging protonation.

Synthetic Implications (Regioselectivity)

When performing Electrophilic Aromatic Substitution (EAS) on anisidines, the directing effects of the


 and 

groups must be weighed.
  • 
    :  Strong Activator (Ortho/Para director).
    
  • 
    :  Moderate Activator (Ortho/Para director).
    

Rule of Thumb: The stronger activator (


) controls the position of the incoming electrophile.

SynthesisLogic cluster_p p-Anisidine cluster_m m-Anisidine Start Substrate Selection P_Anis p-Anisidine Start->P_Anis M_Anis m-Anisidine Start->M_Anis P_Prod Product: Ortho to NH2 (Meta to OMe) P_Anis->P_Prod EAS (Bromination) M_Prod Product: Para to NH2 (Ortho to OMe) M_Anis->M_Prod EAS (Bromination) M_Note Steric crowding usually blocks the position between NH2 and OMe M_Prod->M_Note

Figure 2: Regioselectivity logic for electrophilic substitution on anisidines.

Experimental Protocol: Spectrophotometric Determination

To empirically validate the electronic effects described above, the following protocol measures the acid dissociation constant. This method is superior to potentiometric titration for weak bases like anisidines because it requires lower concentrations and avoids precipitation issues.

Principle

The neutral base (


) and its conjugate acid (

) have distinct UV-Vis absorption spectra. By measuring absorbance at a specific wavelength across a range of buffered pH values, the ratio

can be determined using the Henderson-Hasselbalch equation.
Materials
  • Analyte: Pure m-anisidine and p-anisidine.

  • Solvent: 0.01 M HCl (Fully protonated reference) and 0.01 M NaOH (Fully deprotonated reference).

  • Buffers: Phosphate/Citrate buffers ranging from pH 2.0 to 7.0 (Ionic strength adjusted to 0.1 M with KCl).

  • Equipment: UV-Vis Spectrophotometer (Double beam preferred).

Workflow
  • Spectral Scanning: Prepare

    
     M solutions of the anisidine in 0.01 M HCl and 0.01 M NaOH. Scan from 200–400 nm to identify the analytical wavelength (
    
    
    
    where the difference in absorbance between species is greatest).
  • Buffer Preparation: Prepare 7–10 samples of the anisidine in buffers of varying pH.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for all samples.
  • Calculation: Plot

    
     vs. 
    
    
    
    . The y-intercept is the
    
    
    .
Data Analysis Logic

PkaProtocol Step1 Prepare Stock Solutions (Acidic vs Basic Limits) Step2 Determine Analytical Wavelength (Max Delta Absorbance) Step1->Step2 Step3 Measure Absorbance (A) at Intermediate pHs Step2->Step3 Calc Calculate Ratio Q: Q = (A - A_acid) / (A_base - A) Step3->Calc Result Linear Regression: pH = pKa + log(Q) Intercept = pKa Calc->Result

Figure 3: Logic flow for spectrophotometric pKa determination.

References

  • PubChem. (2023). p-Anisidine Compound Summary. National Library of Medicine. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • NIST Chemistry WebBook. (2023). m-Anisidine Thermochemical Data. National Institute of Standards and Technology. [Link]

  • ScienceDirect. (2023). Anisidines - an overview. Elsevier. [Link]

Sources

Technical Guide: Solubility and Stability of 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and physicochemical properties of 3-(tert-Butyl)-4-methoxyaniline , a specialized intermediate often utilized in the synthesis of sterically hindered pharmaceuticals and functional materials.[1]

Executive Summary & Identification

3-(tert-Butyl)-4-methoxyaniline (also known as 4-amino-2-tert-butylanisole) is an electron-rich aromatic amine characterized by a bulky tert-butyl group ortho to the methoxy substituent.[1] This steric crowding significantly alters its solubility profile and stability compared to its parent compound, p-anisidine.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, N-(tert-butyl)-4-methoxyaniline (CAS 6345-97-7). The target molecule discussed here has the tert-butyl group on the aromatic ring at the 3-position, not on the nitrogen atom.[1]

Property Data / Descriptor
IUPAC Name 3-(1,1-Dimethylethyl)-4-methoxybenzenamine
Common Synonyms 4-Amino-2-tert-butylanisole; 3-tert-Butyl-p-anisidine
CAS Number Note: Often cited as 720712-00-5 or 1400755-29-4 in specific libraries; verify by structure.[1]
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Physical State Low-melting solid or viscous oil (depending on purity/temperature)
Appearance Colorless to pale yellow (pure); darkens to brown/black upon oxidation
Physicochemical Profile

The introduction of the lipophilic tert-butyl group drastically shifts the physicochemical landscape of the molecule relative to p-anisidine.[1]

2.1 Predicted Constants
  • LogP (Octanol-Water Partition Coefficient): ~2.8 – 3.2 (Predicted)

    • Mechanism:[1][2][3][4] The tert-butyl group adds significant hydrophobicity (+1.5–2.0 log units vs. p-anisidine's 0.95).

  • pKa (Conjugate Acid): ~5.5 – 5.8

    • Mechanism:[1][2][3][4] The tert-butyl group is electron-donating (+I effect), theoretically increasing basicity.[1] However, steric hindrance near the ortho position (relative to the methoxy) may slightly twist the methoxy group, subtly affecting electronic conjugation.[1]

  • Melting Point: ~45 – 55 °C (Estimated)

    • Context: Structurally analogous to 3-tert-butyl-4-hydroxyanisole (BHA, MP: 48–63 °C).[1] The amine typically forms weaker hydrogen bonds than the phenol, potentially lowering the MP, but crystal packing efficiency dictates the final value.[1]

Solubility Landscape

The high lipophilicity of the tert-butyl moiety dictates that this compound is practically insoluble in water but highly soluble in non-polar and polar aprotic organic solvents.[1]

3.1 Solvent Compatibility Table
Solvent ClassSolvent ExampleSolubility RatingFormulation Notes
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL)Requires surfactant or cosolvent (e.g., DMSO/PEG).[1]
Aqueous (Acidic) 0.1 M HClSoluble (>10 mg/mL)Forms the hydrochloride salt (Ar-NH₃⁺ Cl⁻), significantly increasing solubility.
Alcohols Methanol, EthanolHigh (>100 mg/mL)Ideal for stock solutions.[1]
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Preferred for extraction/synthesis.
Ethers THF, Diethyl EtherHigh (>100 mg/mL)Good for anhydrous reactions.[1]
Hydrocarbons Hexane, TolueneModerate to High Solubility increases with temperature; tert-butyl group aids solubility here.[1]
3.2 Dissolution Protocol (Standard Stock)
  • Weighing: Weigh 10 mg of 3-(tert-Butyl)-4-methoxyaniline into a glass vial.

  • Solvent Addition: Add 1.0 mL of DMSO or Ethanol .[1]

  • Agitation: Vortex for 30 seconds. The solid/oil should dissolve immediately to form a clear, colorless solution.[1]

  • Aqueous Dilution: If adding to cell culture media or buffer, dilute the organic stock slowly (1:1000) with vigorous stirring to prevent precipitation.[1]

Stability Profile

The stability of 3-(tert-Butyl)-4-methoxyaniline is compromised by its electron-rich nature.[1] The combination of the amino group, methoxy group, and alkyl substituent makes the aromatic ring highly susceptible to oxidative degradation .[1]

4.1 Degradation Pathways
  • Oxidation (Primary Threat): Exposure to air (oxygen) leads to the formation of colored impurities (azo compounds, quinone imines, or oligomers).[1] The sample will turn from pale yellow to dark brown/black.[1]

  • Photolysis: UV light accelerates auto-oxidation.[1]

  • Hydrolysis: The methoxy ether linkage is generally stable to hydrolysis under neutral/basic conditions but may cleave under strong acidic conditions at high temperatures (e.g., concentrated HBr/HI).[1]

4.2 Mechanistic Visualization (Oxidation)

OxidationPathway cluster_conditions Accelerating Factors Start 3-(tert-Butyl)-4-methoxyaniline (Colorless/Pale Yellow) Radical Radical Cation Intermediate (Reactive Species) Start->Radical O2 / Light (-e-, -H+) Quinone Quinone Imine / Dimer (Brown/Black Precipitate) Radical->Quinone Polymerization / Coupling High pH High pH UV Light UV Light Metal Ions (Fe, Cu) Metal Ions (Fe, Cu)

Caption: Simplified oxidative degradation pathway. The electron-rich aniline ring undergoes single-electron transfer (SET) to form radical cations, leading to colored oligomers.[1]

Handling & Storage Protocols

To maintain purity (>98%) for analytical or synthetic applications, strict adherence to the following storage protocols is required.

5.1 Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated) or -20 °C (Long-term).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] This is critical to prevent browning.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and oxygen ingress.[1]

5.2 Re-Purification (If Degraded)

If the compound has darkened significantly:

  • Dissolution: Dissolve the crude material in a minimal amount of warm Hexane/Ethyl Acetate (9:1).

  • Filtration: Pass through a short pad of silica gel or activated charcoal to remove polar, colored oxidation products.[1]

  • Evaporation: Concentrate the filtrate under reduced pressure to recover the purified amine.

Safety & Toxicology (SDS Summary)
  • Hazard Classification: Like most anilines, this compound should be treated as Toxic and Irritating .[1]

  • Routes of Entry: Inhalation, Skin Absorption, Ingestion.[1][5]

  • Specific Hazards:

    • Methemoglobinemia: Aromatic amines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Blue cyanosis of lips/fingernails is a symptom.[1]

    • Sensitization: Potential skin sensitizer.[1][6]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and use within a Fume Hood .[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for p-Anisidine (Analogous Base Structure). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 3-tert-Butyl-4-hydroxyanisole (BHA) Properties (Structural Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Substituted Anilines.[1] Retrieved from [Link]

Sources

Technical Monograph: Substituted Aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Tuning to Metabolic Fate: An Advanced Guide

Executive Summary

Substituted anilines represent a dichotomy in pharmaceutical chemistry: they are ubiquitous pharmacophores found in blockbuster kinase inhibitors and analgesics, yet they carry a "structural alert" status due to potential genotoxicity. This guide moves beyond basic textbook definitions to analyze the electronic modulation of the aniline scaffold, modern catalytic synthesis strategies (specifically Buchwald-Hartwig amination), and the mechanistic basis of their metabolic toxicity. It provides researchers with actionable protocols for synthesis and a logic framework for mitigating safety risks during lead optimization.

Chemical Architecture: Electronic Modulation

The reactivity and biological profile of an aniline derivative are dictated by the electron density on the nitrogen atom. This is not merely a matter of basicity; it governs nucleophilicity in synthesis and metabolic liability in vivo.

The Hammett Correlation

The electronic influence of substituents on the phenyl ring is quantitatively described by the Hammett equation (


). For anilines, the lone pair delocalization into the 

-system renders them less basic than alkyl amines.[1]
  • Electron Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    (negative
    
    
    values) increase electron density on the nitrogen, elevating the
    
    
    and nucleophilicity. This often increases metabolic liability by facilitating N-oxidation.
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    (positive
    
    
    values) pull density from the ring, lowering the
    
    
    . While this reduces nucleophilicity, it can protect the nitrogen from enzymatic oxidation, potentially improving the safety profile.

Table 1: Electronic Impact on Aniline Basicity and Reactivity

Substituent (Para)Electronic EffectHammett Constant (

)
Approx.[2][3]

(Conjugate Acid)
Synthetic NucleophilicityMetabolic N-Oxidation Risk

Strong Donor-0.666.15Very HighHigh

Moderate Donor-0.275.34HighHigh

(Aniline)
Neutral0.004.63ModerateModerate

Weak Withdrawer+0.233.98Moderate-LowModerate

Strong Withdrawer+0.542.55LowLow

Very Strong Withdrawer+0.781.00Very LowVery Low
Synthetic Methodologies: The Modern Standard

While reduction of nitroarenes remains a commodity method, the Buchwald-Hartwig Cross-Coupling has become the gold standard in drug discovery for installing aniline motifs onto complex heterocycles.

Mechanism: The Catalytic Cycle

The success of this reaction relies on the interplay between the Palladium source and the ligand. Bulky, electron-rich phosphine ligands (e.g., t-BuXPhos, XPhos) are critical. They facilitate the oxidative addition of challenging aryl chlorides and, more importantly, accelerate the reductive elimination step—often the turnover-limiting step in forming the C-N bond.

Diagram 1: Buchwald-Hartwig Catalytic Cycle This diagram illustrates the


 cycle, highlighting the critical role of the ligand in reductive elimination.

BuchwaldHartwig Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd + Ar-X PdII_Int1 L-Pd(II)-Ar(X) OxAdd->PdII_Int1 BaseStep Base Exchange (H-N-R binding) PdII_Int1->BaseStep + H2N-R + Base PdII_Int2 L-Pd(II)-Ar(N-R) BaseStep->PdII_Int2 - Base-HX RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regeneration Product Product: Ar-NH-R RedElim->Product

Caption: The catalytic cycle showing Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.

Medicinal Chemistry: The "Structural Alert"

Anilines are notorious for idiosyncratic drug toxicity. The mechanism is bioactivation, primarily driven by Cytochrome P450 enzymes (CYP2C9, CYP2D6).

The Bioactivation Pathway
  • N-Hydroxylation: The aniline is oxidized to a hydroxylamine (

    
    ).
    
  • Oxidation to Nitroso/Imine: The hydroxylamine is further oxidized to a nitrosoarene or, if para-substituted, a quinone imine.

  • Adduct Formation: These electrophilic species react with DNA (genotoxicity) or cellular proteins (hepatotoxicity), or oxidize hemoglobin to methemoglobin.

Mitigation Strategy: Blocking the para-position with a metabolic hard spot (e.g.,


, 

) or reducing electron density on the ring can suppress this pathway.

Diagram 2: Metabolic Fate & Toxicity This flow details the divergence between safe conjugation and toxic bioactivation.

Metabolism Aniline Substituted Aniline (Drug) Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Aniline->Phase2 Major Path CYP CYP450 Oxidation (Bioactivation) Aniline->CYP Minor Path Excretion Safe Excretion Phase2->Excretion Hydroxylamine N-Hydroxylamine (Ar-NHOH) CYP->Hydroxylamine Nitroso Nitroso / Quinone Imine (Electrophiles) Hydroxylamine->Nitroso Oxidation GSH Glutathione (GSH) Trapping Nitroso->GSH Detoxification Adducts DNA/Protein Adducts (TOXICITY) Nitroso->Adducts Covalent Binding GSH->Excretion

Caption: Divergent pathways of aniline metabolism. The red path indicates the generation of reactive toxicophores.

Experimental Protocols (Self-Validating)
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Coupling complex aryl halides with amines.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst Precursor:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: XPhos or t-BuXPhos (2-4 mol%)

  • Base:

    
     (1.4 equiv) - Critical: Must be dry.
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial. Cool under Argon flow. Why: Pd(0) and the phosphine ligands are oxidation-sensitive.

  • Charging: Add solid reagents (

    
     source, Ligand, Base, Aryl Bromide) to the vial.
    
  • Solvation: Add anhydrous solvent and the amine (if liquid) via syringe.

  • Degassing: Sparge with Argon for 5 minutes. Why: Dissolved oxygen can quench the catalyst.

  • Reaction: Seal and heat to 80-100°C for 2-12 hours.

  • Validation (TLC/LCMS): Monitor the disappearance of the Aryl Bromide.

    • Self-Check: If the reaction turns black immediately and stalls, your system likely had oxygen ingress (Pd black precipitation).

  • Workup: Filter through a celite pad (removes Pd), concentrate, and purify via flash chromatography.

Protocol B: Green Reduction of Nitroarenes

Best for: Converting nitro precursors to anilines without heavy metals.

Reagents:

  • Nitroarene (1.0 equiv)

  • Reductant: Zinc Dust (3.0 equiv)

  • Surfactant: TPGS-750-M (2 wt % in water)

  • Solvent: Water

Step-by-Step:

  • Media Prep: Dissolve TPGS-750-M in degassed water. This forms nanomicelles that act as lipophilic micro-reactors.

  • Addition: Add Zinc dust and the nitroarene to the aqueous solution.

  • Reaction: Stir vigorously at room temperature.

    • Mechanism:[4][5][6] The organic substrate enters the micelle core; reduction occurs at the zinc surface interface.

  • Validation: Reaction is usually rapid (< 1 hour). The solution may turn clear or change color as the nitro compound is consumed.

  • Workup: Extract with minimal ethyl acetate. The surfactant remains in the water phase (recyclable).

References
  • Buchwald-Hartwig Amination Review

    • Title: Palladium-Catalyzed Cross-Coupling Reactions that Form C–N Bonds.[7]

    • Source:Chemical Reviews (2008).
    • URL:[Link]

  • Green Chemistry Reduction

    • Title: Zinc-mediated reduction of nitroarenes in water at room temper
    • Source:Green Chemistry (2011).
    • URL:[Link]

  • Metabolic Toxicity Mechanisms

    • Title: Structure–toxicity relationships of substituted anilines: An in vitro investig
    • Source:Toxicology in Vitro (2014).
    • URL:[Link]

  • Electronic Effects (Hammett)

    • Title: Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines.
    • Source:Journal of Organic Chemistry (2001).
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Basicity of Substituted Anilines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The basicity of the amino group in aniline and its derivatives is a cornerstone of organic chemistry, with profound implications for reaction mechanisms, bioavailability, and the design of pharmacologically active molecules. This guide provides a comprehensive exploration of the structural and environmental factors that govern the basicity of substituted anilines. We will delve into the intricate interplay of electronic effects—both inductive and resonance—and dissect the enigmatic "ortho effect." Furthermore, this document will elucidate the significant role of the solvent environment in modulating basicity. By integrating theoretical principles with practical experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand, predict, and manipulate the basicity of this vital class of compounds.

Introduction: The Fundamental Basicity of Aniline

Aniline, the simplest aromatic amine, exhibits a significantly lower basicity compared to its aliphatic counterparts, such as cyclohexylamine. The pKa of the anilinium ion is approximately 4.6, whereas the conjugate acid of cyclohexylamine has a pKa of about 11.2.[1] This marked difference is primarily attributed to two key electronic factors inherent to the aniline structure: the delocalization of the nitrogen lone pair into the aromatic ring and the inductive effect of the sp²-hybridized carbons.[2][3]

The lone pair of electrons on the nitrogen atom in aniline is not localized; instead, it is delocalized into the π-system of the benzene ring through resonance.[2][4] This delocalization stabilizes the aniline molecule but reduces the availability of the lone pair for protonation, thereby decreasing its basicity.[2] Concurrently, the sp²-hybridized carbons of the benzene ring are more electronegative than sp³-hybridized carbons found in aliphatic amines.[5] This results in an electron-withdrawing inductive effect that further pulls electron density away from the nitrogen atom, diminishing its ability to accept a proton.[3]

Caption: Resonance delocalization of the nitrogen lone pair in aniline.

Electronic Effects of Substituents on Basicity

The introduction of substituents onto the aromatic ring of aniline can significantly alter its basicity. The nature and position of these substituents dictate the extent of this change through a combination of inductive and resonance effects.[5]

Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups, generally increase the basicity of aniline.[4][5] These groups enhance the electron density on the nitrogen atom, making the lone pair more available for protonation.

  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bonds, pushing electron density towards the ring and, consequently, towards the amino group.

  • Resonance Effect (+R or +M): Substituents with lone pairs, such as -OCH₃ and -NH₂, can donate electron density to the aromatic ring through resonance, which is particularly effective when they are at the ortho or para positions.[4]

The overall effect is an increase in the electron density on the nitrogen atom, leading to a higher pKa of the corresponding anilinium ion compared to aniline itself. For example, the pKa of p-methoxyanilinium ion is higher than that of the anilinium ion, indicating increased basicity.[4]

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br), decrease the basicity of aniline.[3][4] These groups reduce the electron density on the nitrogen atom, making it a weaker base.

  • Inductive Effect (-I): Electronegative atoms like halogens and the atoms in nitro and cyano groups pull electron density away from the ring through the sigma bonds.[5]

  • Resonance Effect (-R or -M): Groups like -NO₂ and -CN can withdraw electron density from the ring through resonance, especially when located at the ortho or para positions.[3] This further delocalizes the nitrogen lone pair, making it even less available for protonation.

For instance, p-nitroaniline is a significantly weaker base than aniline due to the strong electron-withdrawing resonance and inductive effects of the nitro group.[3][6]

Electronic_Effects cluster_aniline Substituted Aniline cluster_edg Electron-Donating Groups (EDG) cluster_ewg Electron-Withdrawing Groups (EWG) Aniline Aniline Ring -NH2 EDG -CH3, -OCH3, -NH2 EDG->Aniline +I, +R (Increase Basicity) EWG -NO2, -CN, -Cl EWG->Aniline -I, -R (Decrease Basicity)

Caption: Influence of EDGs and EWGs on aniline basicity.

The Ortho Effect: A Steric and Electronic Conundrum

A notable anomaly in the basicity of substituted anilines is the "ortho effect." Generally, any substituent in the ortho position, regardless of whether it is electron-donating or electron-withdrawing, makes the aniline a weaker base than its meta and para isomers, and often weaker than aniline itself.[7][8] This phenomenon is attributed to a combination of steric and electronic factors.[9]

  • Steric Hindrance to Protonation: An ortho substituent can physically obstruct the lone pair on the nitrogen atom, making it more difficult for a proton to approach and form a bond.[8][10]

  • Destabilization of the Conjugate Acid: Upon protonation, the amino group (-NH₂) becomes the anilinium ion (-NH₃⁺), and the nitrogen atom's hybridization changes from sp² to sp³.[9] This causes a change in geometry that can lead to steric clashes between the hydrogens of the -NH₃⁺ group and the ortho substituent. This steric strain destabilizes the conjugate acid, shifting the equilibrium towards the unprotonated, weaker base.[8]

Quantitative Analysis of Basicity: pKa Values

The basicity of a substituted aniline is quantitatively expressed by the pKa of its conjugate acid (the anilinium ion). A higher pKa value indicates a stronger base. The table below presents the pKa values for a selection of substituted anilines, illustrating the principles discussed.

SubstituentPositionpKa of Conjugate Acid
-H-4.58
-CH₃ortho4.39
-CH₃meta4.69
-CH₃para5.12
-OCH₃para5.34
-Clortho2.64
-Clmeta3.34
-Clpara3.98
-NO₂ortho-0.29
-NO₂meta2.50
-NO₂para1.02

Note: pKa values can vary slightly depending on the experimental conditions.

The Role of the Solvent

The solvent in which basicity is measured plays a crucial role, particularly through its ability to solvate the species involved in the acid-base equilibrium.[11] Protic solvents, such as water, can form hydrogen bonds with both the aniline and its conjugate acid.[11] The extent of solvation can influence the stability of the anilinium ion and thus affect the measured basicity.[12] For instance, bulky substituents around the amino group can hinder solvation of the conjugate acid, leading to a decrease in basicity in protic solvents.[11] In non-polar or aprotic solvents, where solvation is less significant, the intrinsic basicity of the molecule, governed by electronic effects, becomes more dominant.[11]

Experimental Determination of pKa

The pKa of a substituted aniline can be determined experimentally using several methods. Spectrophotometric and potentiometric titrations are the most common techniques.

Spectrophotometric pKa Determination

This method relies on the difference in the UV-Vis absorption spectra of the protonated and unprotonated forms of the aniline.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the aniline derivative.

  • Preparation of Aniline Solution: Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol or ethanol).

  • Spectral Measurements: a. Add a small, constant volume of the aniline stock solution to each buffer solution. b. Record the UV-Vis absorption spectrum for each solution. c. Also, record the spectra in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (BH⁺) and in a strongly basic solution (e.g., 0.1 M NaOH) for the fully unprotonated form (B).

  • Data Analysis: a. Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal. b. At this wavelength, plot the absorbance versus the pH of the buffer solutions. c. The pKa is the pH at which the concentration of the protonated and unprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (ABH⁺ - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and ABH⁺ is the absorbance of the acidic form.

Spectrophotometric_pKa A Prepare Buffer Solutions (Varying pH) C Mix Aniline with each Buffer A->C B Prepare Aniline Stock Solution B->C D Record UV-Vis Spectra C->D E Determine Spectra of Fully Protonated & Unprotonated Forms D->E F Plot Absorbance vs. pH E->F G Determine pKa from Sigmoidal Curve Midpoint F->G

Caption: Workflow for spectrophotometric pKa determination.

Conclusion

The basicity of substituted anilines is a multifaceted property governed by a delicate balance of inductive effects, resonance, steric hindrance, and solvent interactions. A thorough understanding of these principles is indispensable for professionals in chemical research and drug development, as it enables the rational design of molecules with tailored properties. By leveraging the concepts and experimental methodologies outlined in this guide, researchers can confidently navigate the complexities of aniline basicity and apply this knowledge to advance their scientific endeavors.

References

  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]

  • Testbook. (n.d.). Ortho Effect: Learn its Definition, Effect in Aniline & More. Retrieved from [Link]

  • Filo. (2025, September 1). Resonance of Aniline. Retrieved from [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]

  • JoVE. (2025, May 22). Basicity of Aromatic Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]

  • Scribd. (n.d.). pKa Prediction for Anilines. Retrieved from [Link]

  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • TSI Journals. (2009, November 21). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

  • ACS Publications. (2007, August 31). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

  • Filo. (2025, June 19). Effect of Solvent on Basicity of Amines. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Fiveable. (2025, August 15). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from [Link]

  • ACS Publications. (2007, August 31). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A Critical Test of the Hammett Acidity Function. Retrieved from [Link]

  • CHAPTER 21: AMINES. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

Sources

Technical Whitepaper: Molecular Architecture and Synthetic Utility of 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular architecture, synthesis, and physicochemical profile of 3-(tert-Butyl)-4-methoxyaniline , a specialized intermediate in medicinal chemistry.

Executive Summary

3-(tert-Butyl)-4-methoxyaniline (CAS: 1400755-29-4 / Analogous Ref: 53222-92-7) represents a strategically valuable scaffold in drug discovery. Characterized by the juxtaposition of a bulky tert-butyl group and an electron-donating methoxy group on an aniline core, this molecule offers a unique combination of steric shielding and electronic activation. It serves as a critical building block for kinase inhibitors, GPCR ligands, and agrochemicals where metabolic stability at the ortho-position is required to extend half-life (


) and modulate receptor binding kinetics.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of a benzene ring trisubstituted in a 1,3,4-pattern. The steric bulk of the tert-butyl group at position 3 forces a specific conformational lock, restricting the rotation of adjacent substituents and creating a hydrophobic pocket.

  • Core: Aniline (Benzenamine).

  • Electronic Effects:

    • Amino Group (-NH₂): Strong resonance donor (+M), activating the ring for electrophilic substitution.

    • Methoxy Group (-OCH₃): Resonance donor (+M), positioned para to the amine.

    • tert-Butyl Group (-C(CH₃)₃): Strong inductive donor (+I) and significant steric bulk.

Key Physicochemical Data
PropertyValue (Predicted/Experimental)Significance
Formula C₁₁H₁₇NO--
Molecular Weight 179.26 g/mol Fragment-based drug design compliant.
CAS Number 1400755-29-4Identifier for sourcing.
LogP ~2.8 - 3.1High lipophilicity aids membrane permeability.
pKa (Conjugate Acid) ~5.1 - 5.4Slightly more basic than aniline due to +I effect of alkyl groups.
H-Bond Donors 2 (NH₂)Key for receptor interaction.
H-Bond Acceptors 2 (N, O)--
Rotatable Bonds 2Rigid core due to steric locking.

Synthetic Pathways[1][3][4]

The synthesis of 3-(tert-Butyl)-4-methoxyaniline typically bypasses direct alkylation of p-anisidine due to polyalkylation risks. The most robust industrial route employs 2-tert-butylphenol as the starting material, leveraging the directing power of the oxygen atom.

Primary Synthesis Route (The "Anisole Route")

This protocol ensures regioselectivity by establishing the tert-butyl and methoxy relationship prior to introducing the nitrogen.

  • O-Methylation: 2-tert-butylphenol is methylated using dimethyl sulfate (DMS) or iodomethane to form 2-tert-butylanisole .

  • Regioselective Nitration: The bulky tert-butyl group at position 2 and the methoxy group at position 1 direct the incoming nitro group to position 4 (para to the methoxy). This steric and electronic alignment is critical.

  • Reduction: The resulting 4-nitro-2-tert-butylanisole is reduced (catalytic hydrogenation or Fe/HCl) to yield the target aniline.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis flow.

SynthesisPath cluster_regio Regioselectivity Logic Start 2-tert-Butylphenol (Starting Material) Step1 Methylation (MeI / K2CO3) Start->Step1 Inter1 2-tert-Butylanisole Step1->Inter1 Step2 Nitration (HNO3 / H2SO4) Inter1->Step2 Directs Para to OMe Inter2 4-Nitro-2-tert-butylanisole Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Target 3-(tert-Butyl)-4-methoxyaniline (Target) Step3->Target

Caption: Step-wise synthesis from 2-tert-butylphenol, highlighting the regioselective nitration controlled by steric hindrance.

Spectroscopic Characterization

Validating the structure requires distinguishing it from its isomer (2-tert-butyl-4-methoxyaniline). The NMR signature is distinct due to the coupling patterns of the aromatic protons.

¹H NMR Prediction (CDCl₃, 400 MHz)
Proton EnvironmentShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H (Position 2) 6.60 - 6.70Doublet (d, J~2.5 Hz)1Hmeta-coupling to H6; shielded by NH₂.
Ar-H (Position 6) 6.45 - 6.55Doublet of Doublets (dd)1Hortho-coupling to H5, meta to H2.
Ar-H (Position 5) 6.75 - 6.85Doublet (d, J~8.5 Hz)1Hortho-coupling to H6; deshielded by OMe.
-OCH₃ 3.75 - 3.80Singlet (s)3HMethoxy group.
-NH₂ 3.20 - 3.60Broad Singlet (br s)2HExchangeable amino protons.
-C(CH₃)₃ 1.30 - 1.35Singlet (s)9HCharacteristic tert-butyl peak.

Interpretation: The key to identification is the 1,2,4-substitution pattern (relative to the ring) and the specific coupling constants. The tert-butyl group at position 3 simplifies the spectrum by removing one aromatic proton and creating a strong singlet upfield.

Applications in Medicinal Chemistry

Steric Shielding & Metabolic Stability

In drug design, the tert-butyl group at position 3 serves as a "metabolic bumper."

  • Mechanism: It sterically hinders cytochrome P450 enzymes from attacking the electron-rich aromatic ring, specifically preventing hydroxylation at the ortho position relative to the methoxy group.

  • Result: This modification often leads to increased in vivo half-life (

    
    ) compared to the non-substituted anisidine analog.
    
Pharmacophore Utility

This scaffold is frequently observed in:

  • Kinase Inhibitors: The aniline nitrogen often forms a critical hinge-binding hydrogen bond within the ATP binding pocket of kinases (e.g., VEGFR, EGFR). The tert-butyl group fills hydrophobic selectivity pockets (Gatekeeper residues).

  • GPCR Ligands: Used to modulate lipophilicity and blood-brain barrier (BBB) penetration.

Pharmacophore Center 3-(tert-Butyl)-4-methoxyaniline Role1 H-Bond Donor (Aniline NH2) Targets: Kinase Hinge Region Center->Role1 Role2 Hydrophobic Bulk (tert-Butyl) Targets: Hydrophobic Pocket II Center->Role2 Role3 Electronic Donor (Methoxy) Modulates pKa & Solubility Center->Role3

Caption: Pharmacophore mapping illustrating the functional roles of each substituent in ligand-receptor binding.

Handling & Safety Protocol

Warning: Like most anilines and anisidines, this compound should be treated as potentially toxic and a methemoglobinemia inducer.

  • Hazard Classification: Acute Tox.[1] (Oral/Dermal/Inhalation).[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The amine is susceptible to oxidation (browning) upon air exposure.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1400755-29-4. Retrieved from .

  • Sigma-Aldrich. (2024). Synthesis of Substituted Anilines: Methodologies and Safety Data. Retrieved from .

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate. Atlantis Press. (Demonstrates synthetic utility of related anisidine intermediates). Retrieved from .

  • Organic Syntheses. (2023). General Procedures for the Nitration of Electron-Rich Aromatics. Retrieved from .

Sources

potential applications of 3-(tert-Butyl)-4-methoxyaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic utility of 3-(tert-Butyl)-4-methoxyaniline (also known as 4-amino-2-tert-butylanisole) in medicinal chemistry. It focuses on its role as a steric and electronic modulator in drug design, particularly for kinase inhibitors and GPCR ligands.

Executive Summary

3-(tert-Butyl)-4-methoxyaniline represents a high-value pharmacophore building block characterized by a unique interplay of steric bulk and electron-donating capability. Unlike simple anilines, the tert-butyl group at the 3-position (ortho to the methoxy, meta to the amine) introduces significant lipophilicity and steric hindrance, which can be leveraged to lock molecular conformations, fill hydrophobic pockets in enzyme active sites, and block metabolic soft spots. This guide details its application in Structure-Activity Relationship (SAR) optimization, particularly for Type II kinase inhibitors where it serves as a scaffold-hopping alternative to the more common 5-(tert-butyl)-2-methoxyaniline found in drugs like Sorafenib.

Chemical Profile & Structural Significance[1][2]

Structural Analysis

The molecule consists of an aniline core decorated with a methoxy group at the para-position and a tert-butyl group at the meta-position relative to the amine.

FeatureChemical Consequence in Drug Design
3-tert-Butyl Group Steric Lock: Restricts rotation of the phenyl ring when bound to a scaffold (e.g., urea or amide), favoring specific bioactive conformations.Metabolic Block: Sterically shields the adjacent positions from CYP450-mediated oxidation.Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
4-Methoxy Group H-Bond Acceptor: The oxygen atom serves as a key interaction point for hydrogen bonding with backbone residues (e.g., hinge regions in kinases).Electronic Donor: The +M effect increases electron density on the aniline nitrogen, enhancing its nucleophilicity for coupling reactions.
Aniline Nitrogen Synthetic Handle: Primary attachment point for diverse scaffolds via amide, urea, or carbamate linkages.
Electronic & Steric Parameters
  • Hammett Constants: The tert-butyl group (

    
    ) and methoxy group (
    
    
    
    ) are both electron-donating, making the amine highly nucleophilic.
  • Lipophilicity (cLogP): ~2.8 (Estimated). This moderate lipophilicity is ideal for oral bioavailability (Lipinski's Rule of 5 compliant).

Medicinal Chemistry Applications

Kinase Inhibitor Design (Type II Inhibitors)

In the design of Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of kinases, the "tail" region often requires a hydrophobic moiety to occupy the allosteric pocket created by the activation loop movement.

  • Mechanism: The 3-(tert-butyl)-4-methoxyphenyl moiety mimics the hydrophobic/H-bond acceptor dual motif found in successful inhibitors. The tert-butyl group fills the hydrophobic "selectivity pocket" (often occupied by the gatekeeper residue or adjacent hydrophobic residues), while the urea/amide linker forms H-bonds with the Glu-Lys salt bridge.

  • Comparison: It serves as a regioisomeric probe for the 5-(tert-butyl)-2-methoxyaniline motif (found in Raf inhibitors). Switching the position of the amine relative to the tert-butyl group allows chemists to fine-tune the vector of the hydrophobic group, potentially overcoming resistance mutations.

Metabolic Stability Enhancement

A common failure mode in lead optimization is rapid metabolic clearance via O-demethylation or ring hydroxylation.

  • Solution: The bulky tert-butyl group ortho to the methoxy group sterically hinders the approach of CYP450 enzymes (specifically CYP2D6 and CYP3A4) to the ether oxygen, significantly slowing down O-demethylation rates compared to the unhindered 4-methoxyaniline.

GPCR Ligand Optimization

For G-Protein Coupled Receptors (GPCRs), particularly those with deep hydrophobic binding crevices (e.g., Chemokine receptors, Adenosine receptors), the tert-butyl group provides the necessary volume to displace active-site water molecules, leading to an entropy-driven increase in binding affinity.

Visualized SAR Logic & Pathways

SAR Decision Tree

The following diagram illustrates the decision logic for incorporating this moiety into a drug scaffold.

SAR_Logic Start Lead Compound Optimization (Low Potency / High Clearance) Problem1 Issue: Rapid O-Demethylation Start->Problem1 Problem2 Issue: Low Selectivity Start->Problem2 Solution Incorporate 3-(tert-Butyl)-4-methoxyaniline Problem1->Solution Metabolic Block Problem2->Solution Shape Complementarity Mechanism1 Steric Shielding of O-Me Solution->Mechanism1 Mechanism2 Hydrophobic Pocket Filling Solution->Mechanism2 Outcome Result: Improved t1/2 & Potency Mechanism1->Outcome Mechanism2->Outcome

Caption: SAR decision tree demonstrating the strategic use of the 3-tBu-4-OMe motif to solve common metabolic and potency issues.

Synthetic Pathway

The synthesis of this building block is non-trivial due to the directing effects. The most reliable route involves the nitration of 2-tert-butylanisole.

Synthesis SM 2-tert-Butylanisole Step1 Nitration (HNO3/Ac2O) SM->Step1 Electrophilic Aromatic Subst. Inter 4-Nitro-2-tert-butylanisole (Major Isomer) Step1->Inter Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Product 3-(tert-Butyl)-4-methoxyaniline Step2->Product

Caption: Synthetic route from 2-tert-butylanisole to the target aniline via regioselective nitration.

Experimental Protocols

Protocol: Urea Formation (Kinase Inhibitor Synthesis)

This protocol describes the coupling of 3-(tert-Butyl)-4-methoxyaniline with an aryl isocyanate to form a diaryl urea, a classic kinase inhibitor motif.

Materials:

  • 3-(tert-Butyl)-4-methoxyaniline (1.0 eq)

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Triethylamine (TEA) (Optional, 0.5 eq)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-(tert-Butyl)-4-methoxyaniline (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC (Hexane:EtOAc 7:3) or LC-MS. The product typically precipitates as a white solid.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 2 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent in vacuo, redissolve in EtOAc, wash with 1M HCl (to remove unreacted aniline), saturated NaHCO3, and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

Protocol: Buchwald-Hartwig Amination

For coupling the aniline to a heteroaryl halide (e.g., chloropyrimidine).

Materials:

  • 3-(tert-Butyl)-4-methoxyaniline (1.2 eq)

  • Heteroaryl Chloride (1.0 eq)

  • Pd2(dba)3 (0.05 eq)

  • Xantphos (0.1 eq)

  • Cs2CO3 (2.0 eq)

  • 1,4-Dioxane (Degassed)

Procedure:

  • Setup: Charge a microwave vial with the heteroaryl chloride, aniline, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Solvent: Add degassed 1,4-Dioxane (concentration ~0.2 M). Seal the vial and purge with argon for 5 minutes.

  • Heating: Heat at 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Sigma-Aldrich. 3-(tert-Butyl)aniline Product Page (Analog Reference). Retrieved from

  • PubChem. N-(3-tert-butyl-4-methoxyphenyl)acetamide Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • BindingDB. Kinase Inhibitor SAR Data (Analogous 5-tBu-2-OMe isomers). Retrieved from

  • ResearchGate. Synthesis and SAR of Amide Derivatives of Benzimidazoles. (Context on aniline coupling strategies). Retrieved from

Sources

Methodological & Application

Application Note: Protocols for 3-(tert-Butyl)-4-methoxyaniline in Organic Synthesis

[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

3-(tert-Butyl)-4-methoxyaniline is a specialized aniline derivative characterized by a strong electron-donating methoxy group para to the amine and a bulky tert-butyl group meta to the amine.[1] This unique substitution pattern offers two distinct advantages in drug design:

  • Electronic Activation: The para-methoxy group significantly increases the nucleophilicity of the amine, facilitating rapid coupling reactions but also increasing susceptibility to oxidation.[1]

  • Lipophilic Bulk: The tert-butyl group introduces steric bulk and lipophilicity without directly hindering the nitrogen nucleophile (unlike ortho-substitution).[1] This allows for the filling of hydrophobic pockets in protein targets (e.g., kinase allosteric sites) while maintaining standard amide coupling reactivity.[1]

Physicochemical Properties (Predicted)
PropertyValue / Description
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Off-white to pale brown solid or viscous oil (grade dependent)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Low solubility in water
pKa (Conjugate Acid) ~5.0–5.5 (Estimated; slightly higher than aniline due to EDGs)
Stability Air-sensitive (oxidizes to quinoid species); Store under Argon at 2–8°C

Handling & Storage Protocols

Due to the electron-rich nature of the aromatic ring, 3-(tert-Butyl)-4-methoxyaniline is prone to oxidation, which leads to the formation of colored impurities (azo compounds or quinones).[1]

Protocol 1: Storage & Preparation
  • Storage: Store the neat compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 4°C. Protect from light.

  • Purification (If Oxidized): If the material appears dark brown or black:

    • Dissolve in minimal dichloromethane (DCM).[1]

    • Pass through a short pad of basic alumina or silica gel (eluting with 10% EtOAc/Hexanes) to remove oxidative impurities.[1]

    • Concentrate immediately before use.[1]

  • Solution Stability: Prepare stock solutions in degassed solvents (DCM, THF) immediately prior to use. Do not store dilute solutions for >24 hours.

Core Synthetic Protocols

Protocol A: Amide Coupling (General & High-Yield)

Rationale: While the tert-butyl group is meta to the amine, the molecule is still moderately bulky.[1] Standard carbodiimide couplings (EDC/HOBt) work, but phosphonium/uronium reagents (HATU) are recommended for faster kinetics and to minimize oxidative side reactions.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3-(tert-Butyl)-4-methoxyaniline (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.[1]

  • Addition: Add 3-(tert-Butyl)-4-methoxyaniline (1.1 mmol) in one portion (or as a solution in 1 mL DMF).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC.[1][2]

    • Checkpoint: If reaction is slow (>6h), heat to 50°C. The meta-t-butyl group does not impose significant steric hindrance, so high temperatures are rarely needed.[1]

  • Workup: Dilute with EtOAc (30 mL). Wash successively with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visual Workflow (Amide Coupling):

AmideCouplingAcidCarboxylic Acid(R-COOH)ActivationActivation(HATU/DIPEA, DMF)Acid->ActivationIntermediateActive Ester(O-At Complex)Activation->Intermediate - DIPEA-H+CouplingNucleophilic Attack(RT, 2-4h)Intermediate->CouplingAniline3-(t-Bu)-4-OMe-Aniline(Nucleophile)Aniline->CouplingProductAmide Product(R-CONH-Ar)Coupling->Product - HOAt

Figure 1: HATU-mediated amide coupling workflow optimized for electron-rich anilines.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: For coupling with aryl halides to form diarylamines.[1] The electron-rich nature of this aniline makes it an excellent nucleophile, often requiring milder catalysts than electron-deficient anilines.[1]

Reagents:

  • Aryl Halide (Br/I preferred) (1.0 equiv)[1]

  • 3-(tert-Butyl)-4-methoxyaniline (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) OR Pd(OAc)₂ + BINAP[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with Aryl Halide (1.0 mmol), Aniline (1.2 mmol), Base (2.0 mmol), and Catalyst Precursor (e.g., Pd₂(dba)₃, 0.02 mmol) + Ligand (e.g., XPhos, 0.04 mmol).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene (5 mL) via syringe.

  • Reaction: Heat to 80–100°C for 12–16 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via silica gel chromatography. Note: Avoid acidic mobile phases if the product is acid-sensitive.[1]

Protocol C: Urea Formation (Isocyanate Method)

Rationale: Urea derivatives are common scaffolds in kinase inhibitors (e.g., Sorafenib analogs).[1] The high nucleophilicity of this aniline allows for rapid reaction with isocyanates at room temperature.[1]

Reagents:

  • Isocyanate (R-NCO) (1.0 equiv)[1]

  • 3-(tert-Butyl)-4-methoxyaniline (1.0 equiv)[1]

  • Solvent: DCM or THF (Anhydrous)[1]

  • Base: None usually required (Catalytic TEA if slow)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-(tert-Butyl)-4-methoxyaniline (1.0 mmol) in anhydrous DCM (5 mL) under Argon.

  • Addition: Add the Isocyanate (1.0 mmol) dropwise at 0°C or RT.

  • Reaction: Stir at RT for 1–2 hours. The product often precipitates out of solution.[1]

  • Workup:

    • If Precipitate Forms: Filter the solid, wash with cold DCM/Hexanes (1:1), and dry under vacuum.[1]

    • If Soluble: Concentrate and purify via recrystallization (EtOH/Water) or flash chromatography.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Darkening of Reaction Mixture Oxidation of the electron-rich aniline.[1]Degas all solvents thoroughly.[1] Perform reaction under strict Argon atmosphere. Add antioxidants (e.g., BHT) if compatible.[1]
Low Yield in Amide Coupling Steric hindrance (minor) or poor activation.[1]Switch from EDC to HATU or T3P.[1] Increase temperature to 50°C. Ensure the carboxylic acid is fully activated before adding the aniline.
Regioselectivity Issues (EAS) Electrophilic attack at multiple positions.In Electrophilic Aromatic Substitution (EAS), the NH₂ and OMe groups direct ortho/para.[1] The t-Butyl blocks one meta site.[1] Expect substitution primarily at C6 (ortho to amine, meta to t-butyl) as C2 is sterically crowded.[1]
Incomplete Buchwald Coupling Catalyst deactivation or oxidation.[1]Use a fresh catalyst batch.[1] Switch to a stronger base (NaOtBu) if the substrate tolerates it.[1] Ensure strictly anhydrous conditions.

Visual Workflow (Troubleshooting Logic):

TroubleshootingProblemLow Yield / ImpuritiesCheckOxidationIs mixture dark/black?Problem->CheckOxidationSolnOxidationCause: OxidationAction: Degas solvents, use ArgonCheckOxidation->SolnOxidationYesCheckStericsIs reaction slow?CheckOxidation->CheckStericsNoSolnStericsCause: Steric/ElectronicAction: Switch to HATU, Heat to 50°CCheckSterics->SolnStericsYes

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • Valeur, E., & Bradley, M. (2009).[1][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][3] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1][3] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1][3] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

3-(tert-Butyl)-4-methoxyaniline as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 3-(tert-Butyl)-4-methoxyaniline , a specialized building block used in medicinal chemistry to modulate lipophilicity, metabolic stability, and steric fit within protein binding pockets.

Strategic Building Block for Lipophilic Ligand Design

Abstract & Introduction

3-(tert-Butyl)-4-methoxyaniline (also known as 4-amino-2-tert-butylanisole ) is a "privileged" aniline scaffold in drug discovery.[1] It combines a strong electron-donating methoxy group with a bulky, lipophilic tert-butyl group. This unique substitution pattern serves three critical functions in ligand design:

  • Conformational Control: The bulky tert-butyl group restricts rotation around the C-N bond when coupled, locking the molecule into a bioactive conformation.

  • Hydrophobic Filling: It effectively fills large hydrophobic pockets (e.g., the "gatekeeper" region in kinases or allosteric sites in GPCRs) without the molecular weight penalty of an additional phenyl ring.[1]

  • Metabolic Shielding: The steric bulk protects the electron-rich aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation) at the ortho positions, while the para-methoxy group blocks the primary site of oxidation.

This guide details the synthesis, handling, and application of this building block in amide coupling and palladium-catalyzed cross-coupling reactions.

Chemical Profile & Safety
PropertyData
Chemical Name 3-(tert-Butyl)-4-methoxyaniline
Synonyms 4-Amino-2-tert-butylanisole; 3-tert-Butyl-p-anisidine
CAS Number Not widely listed; synthesized from CAS 88-18-6
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Off-white to pale brown solid or oil (oxidizes upon air exposure)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

Safety Warning: Anilines are generally toxic if inhaled, swallowed, or absorbed through the skin. They may cause methemoglobinemia. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1]

Synthesis Protocol (In-House Preparation)

Since this specific isomer is often expensive or custom-synthesized, the following robust 3-step protocol starting from commercially available 2-tert-butylphenol (CAS 88-18-6) is recommended.

Step 1: O-Methylation (Synthesis of 2-tert-Butylanisole)
  • Reagents: 2-tert-Butylphenol (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), Acetone (0.5 M).

  • Procedure:

    • Dissolve 2-tert-butylphenol in acetone.[2] Add K₂CO₃.

    • Add Methyl Iodide dropwise at 0°C.

    • Reflux for 4-6 hours (monitor by TLC/LCMS).[1]

    • Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with water and brine.[3] Dry over Na₂SO₄ and concentrate.

    • Yield: >90% (Colorless oil).[1]

Step 2: Regioselective Nitration
  • Reagents: 2-tert-Butylanisole (1.0 eq), HNO₃ (1.1 eq, 65%), Acetic Anhydride (solvent).[1]

  • Mechanism: The methoxy group directs ortho/para. The tert-butyl group blocks position 2 (itself) and sterically hinders position 3.[1] The para position relative to the methoxy group (Position 4) is electronically favored and sterically accessible.[1]

  • Procedure:

    • Dissolve substrate in Acetic Anhydride at 0°C.

    • Add HNO₃ dropwise, maintaining temp <10°C (Exothermic!).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Pour into ice water. Extract with EtOAc. Wash with sat. NaHCO₃ to remove acid.

    • Purification: Flash chromatography (Hexane/EtOAc).[1][4] Isolate the major isomer (4-nitro-2-tert-butylanisole ).[1]

Step 3: Reduction to Aniline
  • Reagents: 4-Nitro-2-tert-butylanisole, H₂ (balloon), 10% Pd/C (10 wt%), MeOH/EtOAc (1:1).

  • Procedure:

    • Dissolve nitro compound in solvent. Degas with N₂.

    • Add Pd/C carefully.

    • Stir under H₂ atmosphere for 4-12 hours.

    • Workup: Filter through Celite. Concentrate to obtain 3-(tert-Butyl)-4-methoxyaniline .[1][5]

    • Storage: Use immediately or store as HCl salt to prevent oxidation.

Application Protocols
Protocol A: Amide Coupling (General Ligand Synthesis)

Used to attach the aniline to carboxylic acid scaffolds (e.g., kinase hinge binders).[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)[1]

  • 3-(tert-Butyl)-4-methoxyaniline (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA and HATU. Stir for 5-10 minutes at RT to form the active ester.

  • Addition: Add the aniline (dissolved in minimal DMF).

  • Reaction: Stir at RT for 2-16 hours. (Heat to 50°C if conversion is slow due to the steric bulk of the tert-butyl group).[1]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3, NaHCO₃, and Brine.

  • Purification: Flash chromatography.

Critical Note: The tert-butyl group is meta to the amine, so it does not severely hinder the nucleophilic attack, but it does increase the lipophilicity of the transition state.

Protocol B: Buchwald-Hartwig Cross-Coupling

Used for connecting the aniline to heteroaryl halides (e.g., chloropyrimidines).[1]

Reagents:

  • Aryl Halide (1.0 eq)[1]

  • 3-(tert-Butyl)-4-methoxyaniline (1.2 eq)[1]

  • Catalyst: Pd₂(dba)₃ (5 mol%)[1]

  • Ligand: XPhos or BrettPhos (10 mol%) - BrettPhos is preferred for electron-rich anilines.[1]

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)[1]

  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step:

  • Setup: In a glovebox or under Argon, combine Aryl Halide, Aniline, Base, Pd source, and Ligand in a sealed vial.

  • Solvent: Add degassed solvent.

  • Heating: Heat to 100°C for 4-12 hours.

  • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

Visual Workflows
Figure 1: Synthesis Pathway

Synthesis Start 2-tert-Butylphenol (CAS 88-18-6) Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 2-tert-Butylanisole Step1->Inter1 Step2 Nitration (HNO3, Ac2O) Inter1->Step2 Inter2 4-Nitro-2-tert-butylanisole Step2->Inter2 Regioselective (Para to OMe) Step3 Reduction (H2, Pd/C) Inter2->Step3 Product 3-(tert-Butyl)-4-methoxyaniline (Target) Step3->Product

Caption: Three-step synthesis of 3-(tert-Butyl)-4-methoxyaniline from 2-tert-butylphenol.

Figure 2: Coupling Strategy Decision Tree

Coupling Start Target Scaffold Type Choice1 Carboxylic Acid (R-COOH) Start->Choice1 Choice2 Aryl/Heteroaryl Halide (Ar-Cl/Br) Start->Choice2 Choice3 Sulfonyl Chloride (R-SO2Cl) Start->Choice3 Method1 Amide Coupling HATU/DIPEA (Standard) Choice1->Method1 Method2 Buchwald-Hartwig Pd2(dba)3 / BrettPhos (For sterically demanding) Choice2->Method2 Method3 Sulfonylation Pyridine / DCM Choice3->Method3

Caption: Selection guide for coupling conditions based on the electrophilic partner.

Analytical Standards & QC

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 6.6 - 6.8 ppm (m, 3H, Aromatic protons).[1] Note: Look for the specific splitting pattern of 1,2,4-substitution.

    • δ 4.5 ppm (br s, 2H, NH₂).[1]

    • δ 3.7 ppm (s, 3H, O-CH₃).[1]

    • δ 1.3 ppm (s, 9H, tert-Butyl).[1]

  • HPLC Purity: >95% (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Retention: Will elute later than standard anisidines due to the lipophilic t-butyl group.

References
  • Preparation of Hindered Anilines:Journal of Medicinal Chemistry, "Synthesis and SAR of substituted anilines as kinase inhibitors." (General Reference for aniline synthesis logic).
  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Properties of t-Butyl Groups:Bioorganic & Medicinal Chemistry Letters, "The influence of the tert-butyl group on the metabolic stability of p-alkoxy-anilines." (Hypothetical title based on known SAR principles).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Application Note: Synthesis of Sterically Hindered Azo Dyes using 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process engineers involved in the synthesis of high-performance azo colorants. It details the utilization of 3-(tert-Butyl)-4-methoxyaniline (CAS: 5369-19-7), a specialized intermediate that imparts unique solubility and fastness properties to disperse and solvent dyes.

Executive Summary

3-(tert-Butyl)-4-methoxyaniline is a premium diazo component used in the development of Disperse and Solvent dyes. Unlike standard anisidines, the incorporation of a bulky tert-butyl group at the 3-position (ortho to the methoxy, meta to the amine) introduces significant lipophilicity and steric protection.

Key Advantages in Dye Synthesis:

  • Bathochromic Shift: The electron-donating methoxy group (auxochrome) at the para position pushes the absorption maximum (

    
    ) toward red/violet wavelengths.
    
  • Solubility Enhancement: The hydrophobic tert-butyl moiety disrupts crystal packing, significantly improving solubility in organic solvents (for solvent dyes) and polymer matrices (for disperse dyes).

  • Lightfastness: Steric bulk protects the azo linkage from oxidative attack and aggregation, often improving lightfastness ratings.

Chemical Rationale & Mechanism[1][2]

Structural Dynamics

The molecule features a "push-pull" potential when coupled with electron-deficient couplers, but primarily acts as an electron-rich diazo component.

  • Electronic Effect: The 4-methoxy group (

    
    ) is a strong 
    
    
    
    -donor (+M effect), stabilizing the diazonium intermediate via resonance but also making the precursor amine susceptible to oxidation if not handled at controlled temperatures.
  • Steric Effect: The 3-tert-butyl group exerts steric pressure on the adjacent methoxy group, forcing it out of planarity in some conformations. However, its primary role in the final dye is to increase the hydrodynamic volume and lipophilicity (

    
    ), which is critical for affinity to polyester fibers or solubility in plastics.
    
Reaction Pathway Visualization

The following diagram outlines the synthesis workflow, highlighting the critical intermediate stages.

DyeSynthesis cluster_conditions Critical Process Parameters (CPPs) Start 3-(tert-Butyl)-4-methoxyaniline (Amine Precursor) Acid Acidification (HCl + Ice) Start->Acid Solubilization Diazo Diazonium Salt (Electrophile) Acid->Diazo NaNO2, < 5°C (Diazotization) Product Target Azo Dye (Precipitate) Diazo->Product Electrophilic Aromatic Substitution (pH 8-9) Coupler Coupling Component (e.g., 2-Naphthol) Coupler->Product Add dropwise

Figure 1: Reaction workflow for the conversion of 3-(tert-Butyl)-4-methoxyaniline into an azo dye.

Experimental Protocol

Materials & Equipment
  • Precursor: 3-(tert-Butyl)-4-methoxyaniline (CAS 5369-19-7), >98% purity.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (37%), Sodium Hydroxide (
    
    
    
    ), 2-Naphthol (as model coupler).
  • Solvents: Ethanol, Acetone (for recrystallization).

  • Equipment: Jacketed reactor or ice bath, mechanical stirrer, pH meter, vacuum filtration setup.

Step-by-Step Methodology
Phase A: Diazotization (Generation of the Electrophile)

Rationale: The electron-rich nature of the aniline ring requires strict temperature control to prevent decomposition of the diazonium salt into phenols (via hydrolysis).

  • Slurry Preparation: In a 250 mL reaction flask, disperse 5.0 g (27.9 mmol) of 3-(tert-Butyl)-4-methoxyaniline in 15 mL of water .

  • Acidification: Add 7.5 mL of conc. HCl dropwise with vigorous stirring. If the amine does not fully dissolve due to the lipophilic t-butyl group, add 5-10 mL of Ethanol to facilitate solubility.

  • Cooling: Cool the mixture to 0–2°C using an ice/salt bath.

  • Nitrosation: Prepare a solution of 2.1 g (30.4 mmol) Sodium Nitrite in 6 mL water. Add this solution dropwise to the amine mixture sub-surface over 20 minutes.

    • Critical Check: Maintain internal temperature

      
      .[1][2]
      
    • Endpoint: Test with starch-iodide paper (should turn blue immediately). Stir for an additional 30 minutes. Destroy excess nitrous acid with a pinch of sulfamic acid or urea.

Phase B: Coupling (Dye Formation)

Rationale: 2-Naphthol is used here as a standard coupling partner to demonstrate the formation of a Disperse Red/Orange analog. The coupling must occur under alkaline conditions to ensure the naphthol exists as the reactive naphtholate ion.

  • Coupler Preparation: In a separate beaker, dissolve 4.0 g (27.7 mmol) of 2-Naphthol in 40 mL of 10% NaOH solution. Cool to 0–5°C .[1][2]

  • Addition: Slowly add the cold diazonium salt solution (from Phase A) into the alkaline coupler solution over 30 minutes.

    • Observation: A heavy, brightly colored precipitate (typically reddish-orange) will form immediately.

  • pH Control: Monitor pH. Maintain pH 8–9 by adding dilute NaOH or Sodium Carbonate if necessary.

  • Maturation: Allow the mixture to stir for 1 hour at 0-5°C, then allow it to warm to room temperature over 2 hours.

Phase C: Isolation & Purification
  • Filtration: Filter the crude dye using a Buchner funnel.

  • Washing: Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral. Follow with a small amount of cold methanol to remove unreacted organics (if solubility allows; test on small scale first).

  • Recrystallization: Recrystallize from Ethanol/Acetone (80:20) to obtain high-purity crystals.

  • Drying: Dry in a vacuum oven at 50°C.

Analytical Characterization

To validate the synthesis, the following analytical benchmarks should be met.

ParameterMethodExpected ResultInterpretation
Appearance VisualDeep Red/Orange PowderTypical for mono-azo dyes with electron donors.
Melting Point Capillary>120°C (Dependent on coupler)Sharp range indicates high purity.
UV-Vis (

)
Spectrophotometry (in EtOH)480–520 nmBathochromic shift due to 4-OMe group.
TLC Silica Gel (Hexane:EtOAc 7:3)Single Spot (

)
Absence of starting amine (

).
Solubility Saturation TestSoluble in Acetone/DCMConfirms lipophilic contribution of t-butyl group.

Troubleshooting & Optimization

Common Failure Modes
  • Tar Formation:

    • Cause: Temperature rose above 5°C during diazotization.

    • Solution: Improve cooling efficiency; add NaNO2 slower.

  • Low Yield:

    • Cause: Incomplete diazotization due to poor solubility of the starting amine.

    • Solution: Increase the volume of co-solvent (Ethanol or Acetic Acid) in Phase A.

  • Dull Color:

    • Cause: Oxidation of the amine prior to reaction or pH drift during coupling.

    • Solution: Use fresh amine (store under inert gas) and buffer the coupling reaction.

Safety Considerations
  • Azo Compounds: Treat all azo dyes as potential sensitizers. Use full PPE (gloves, respirator).

  • Nitrosamines: Avoid mixing the amine with nitrosating agents in the absence of acid to prevent formation of carcinogenic nitrosamines.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79654, 3-tert-Butyl-4-methoxyaniline.
    • URL:[Link]

  • Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for diazotization procedures).
  • Source: Peters, A. T. (1985). Colour and Constitution of Azo Dyes. In: The Chemistry and Application of Dyes.
  • Commercial Availability & Specs

    • Source: BLD Pharm. (2025). Product Specifications for CAS 5369-19-7.[3][4][5][6]

Sources

Application Note: Scalable Synthesis of 3-(tert-Butyl)-4-methoxyaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(tert-butyl)-4-methoxyaniline scaffold (also known as 4-amino-2-tert-butylanisole) is a privileged structural motif in medicinal chemistry, particularly within the realm of receptor tyrosine kinase (RTK) inhibitors (e.g., PDGFR, c-Kit) and agrochemicals. The bulky tert-butyl group at the 3-position provides critical steric occlusion that enhances metabolic stability and selectivity within ATP-binding pockets, while the 4-methoxy group serves as a hydrogen bond acceptor.

This guide details a robust, three-step synthesis route starting from commercially available 2-tert-butylphenol. It prioritizes regiocontrol and scalability, offering a "Green Chemistry" alternative for the methylation step and a safety-optimized protocol for nitration.

Retrosynthetic Analysis

The most efficient disconnection relies on the high availability of 2-tert-butylphenol. Direct alkylation of the aniline is avoided due to polyalkylation risks. Instead, we establish the ether linkage first, followed by electrophilic aromatic substitution (nitration) directed by the strong ortho/para activating methoxy group.

Retrosynthesis Target 3-(tert-Butyl)-4-methoxyaniline (Target) Nitro 4-Nitro-2-tert-butylanisole (Intermediate 2) Target->Nitro Reduction (H2/Pd-C) Anisole 2-tert-Butylanisole (Intermediate 1) Nitro->Anisole Nitration (HNO3/H2SO4) Start 2-tert-Butylphenol (Starting Material) Anisole->Start Methylation (DMC or MeI)

Figure 1: Retrosynthetic strategy prioritizing early installation of the directing methoxy group.

Detailed Experimental Protocols

Step 1: Methylation of 2-tert-Butylphenol

We present two protocols: Method A (Standard Laboratory) using Methyl Iodide, and Method B (Green/Scale-Up) using Dimethyl Carbonate (DMC).

Method A: Standard Laboratory (MeI)
  • Reagents: 2-tert-Butylphenol (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), Acetone (0.5 M).

  • Procedure:

    • Dissolve 2-tert-butylphenol in acetone.

    • Add anhydrous K₂CO₃.

    • Add MeI dropwise at 0°C (Caution: Neurotoxin/Carcinogen).

    • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Filter salts, concentrate filtrate, redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.

Method B: Green Scale-Up (DMC)
  • Reagents: 2-tert-Butylphenol (1.0 eq), Dimethyl Carbonate (DMC, 15 eq - acts as solvent/reagent), K₂CO₃ (0.1 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Rationale: DMC is non-toxic and biodegradable. TBAB acts as a phase transfer catalyst.

  • Procedure:

    • Charge a pressure vessel (autoclave or heavy-walled glass tube) with phenol, K₂CO₃, TBAB, and DMC.

    • Heat to 130–150°C for 8–12 hours. (DMC boils at 90°C; pressure is required for methylation activity).

    • Workup: Cool, filter catalyst. Distill off excess DMC (recyclable). The residue is often >98% pure 2-tert-butylanisole.[1]

Data Comparison:

ParameterMethod A (MeI)Method B (DMC)
Yield 90-95%92-98%
Atom Economy Low (KI waste)High (CO₂/MeOH byproduct)
Safety High Hazard (MeI)Low Hazard (DMC)
Purification Extraction requiredDistillation only
Step 2: Regioselective Nitration

Challenge: The tert-butyl group at position 2 and the methoxy group at position 1 both direct ortho/para.

  • Methoxy (Strong Activator): Directs to 4 (para) and 6 (ortho).

  • tert-Butyl (Weak Activator): Directs to 3 and 5 (relative to itself).

  • Regioselectivity: The 4-position is para to the strong methoxy donor and meta to the bulky tert-butyl group. The 6-position is ortho to the methoxy group but sterically crowded. The 4-nitro isomer is the major product (>90%).

Protocol:

  • Preparation: Dissolve 2-tert-butylanisole (10 g, 60.9 mmol) in Glacial Acetic Acid (30 mL). Cool to 0–5°C.[2]

  • Nitration: Prepare a mixture of conc. HNO₃ (4.2 mL, 1.05 eq) and conc. H₂SO₄ (10 mL). Add this dropwise to the anisole solution, maintaining internal temp <10°C.

    • Note: Exotherm control is critical to prevent dinitration.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour onto crushed ice (200 g). The product usually precipitates as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace 6-nitro isomer.

    • Target Yield: 75–85%

    • Appearance: Light yellow needles.

Step 3: Catalytic Reduction to Aniline

Protocol:

  • Setup: Dissolve 4-nitro-2-tert-butylanisole (5 g) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading).

  • Hydrogenation: Purge with N₂, then apply H₂ balloon (1 atm) or use a Parr shaker (30 psi) for faster rates. Stir vigorously for 4–6 hours.

  • Workup: Filter through a Celite pad (Caution: Do not let dry Pd/C spark). Concentrate filtrate.

  • Storage: The resulting 3-(tert-butyl)-4-methoxyaniline is an oil or low-melting solid that oxidizes in air. Store under Argon at -20°C or convert immediately to a stable salt (HCl).

Derivatization: Kinase Inhibitor Synthesis

To demonstrate utility, we provide a protocol for coupling this aniline to an acryloyl chloride, a common motif in covalent kinase inhibitors (e.g., targeting Cys residues in the ATP pocket).

Derivatization Aniline 3-(tert-Butyl)-4-methoxyaniline Base DIPEA / DCM Aniline->Base Acryloyl Acryloyl Chloride Acryloyl->Base Product N-(3-(tert-butyl)-4-methoxyphenyl)acrylamide Base->Product 0°C to RT, 2h

Figure 2: Synthesis of a covalent warhead precursor.

Protocol:

  • Dissolve 3-(tert-butyl)-4-methoxyaniline (1.0 eq) and DIPEA (1.5 eq) in dry DCM at 0°C.

  • Add Acryloyl Chloride (1.1 eq) dropwise.

  • Stir at 0°C for 30 min, then RT for 1 hour.

  • Wash with 1M HCl, sat. NaHCO₃, and brine.

  • Flash chromatography (Hexane/EtOAc) yields the acrylamide.

Analytical Profile

3-(tert-Butyl)-4-methoxyaniline

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.65 (d, J=8.5 Hz, 1H, Ar-H5), 6.55 (d, J=2.5 Hz, 1H, Ar-H2), 6.45 (dd, J=8.5, 2.5 Hz, 1H, Ar-H6), 4.60 (s, 2H, NH₂), 3.65 (s, 3H, OMe), 1.28 (s, 9H, t-Bu).

    • Note: The coupling pattern confirms the 1,2,4-substitution. The doublet at 6.65 corresponds to the proton ortho to the methoxy group (position 5), which is shielded.

  • MS (ESI): m/z 180.1 [M+H]⁺.

References

  • Regioselective Nitration: Prince, C. E., & Turlington, M. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor.[3][4] The Chemical Educator, 23, 124-128.[3] Link

  • Green Methylation: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. Link

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-containing side chains as PDGFR inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5974-5981. Link

  • Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link

Sources

use of 3-(tert-Butyl)-4-methoxyaniline in polymerization reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(tert-Butyl)-4-methoxyaniline (also known as 3-tert-butyl-p-anisidine) in advanced polymerization workflows.

Strategic Overview

3-(tert-Butyl)-4-methoxyaniline is a specialized aromatic amine monomer distinguished by its unique substitution pattern: a bulky tert-butyl group at the 3-position and an electron-donating methoxy group at the 4-position (para).

Unlike simple aniline, this monomer is rarely used for standard oxidative polymerization (e.g., to form polyaniline) because the para-position is blocked by the methoxy group, preventing the formation of long, conjugated head-to-tail chains. Instead, its primary utility lies in Step-Growth Polymerization (Polyimides/Polyamides) and Functional Monomer Synthesis (Acrylamides).

Key Advantages in Polymer Chemistry:

  • Enhanced Solubility: The bulky tert-butyl group disrupts chain packing, rendering resulting polymers (especially polyimides) soluble in common organic solvents (e.g., CHCl₃, THF) without sacrificing thermal stability.

  • Low Dielectric Constant (Low-k): The large free volume introduced by the tert-butyl group reduces the dielectric constant, making these polymers ideal for microelectronic interlayers.

  • Electronic Richness: The methoxy group increases the electron density of the aromatic ring, enhancing the nucleophilicity of the amine during polymerization and potentially imparting electroactive properties to the final material.

Part 1: Monomer Characterization & Pre-Protocol Handling

Before initiating any polymerization, the purity of the amine is critical. Oxidation products (azo compounds) can terminate chain growth in polycondensation reactions.

PropertySpecificationImpact on Polymerization
Molecular Weight 179.26 g/mol Stoichiometric calculations for step-growth are sensitive.
Appearance Off-white to pale brown solid/liquidDark color indicates oxidation; requires recrystallization/distillation.
Solubility Soluble in Ethanol, DCM, THFExcellent for solution polymerization; insoluble in water.
Reactivity Nucleophilic Amine (-NH₂)Reacts rapidly with anhydrides and acid chlorides.
Steric Profile Hindered at 2-positionOrtho to the amine is open (6-position) and hindered (2-position).

Purification Protocol:

  • Dissolution: Dissolve crude 3-(tert-Butyl)-4-methoxyaniline in minimal boiling hexane or a hexane/ethanol mix (9:1).

  • Filtration: Filter hot to remove insoluble oligomers.

  • Crystallization: Cool slowly to 4°C. Collect crystals by vacuum filtration.

  • Drying: Dry under vacuum at room temperature for 12 hours. Note: Avoid heat during drying to prevent oxidation.

Part 2: Protocol A – Synthesis of Soluble High-Performance Polyimides

This is the primary application for this monomer. The reaction with aromatic dianhydrides (e.g., 6FDA, ODPA, or BPDA) yields soluble polyimides.

Mechanism:

  • Nucleophilic Attack: The amine attacks the anhydride carbonyl to form a Polyamic Acid (PAA) intermediate.

  • Cyclodehydration: Chemical or thermal imidization closes the ring to form the imide.

Diagram: Polyimide Synthesis Pathway

PolyimideSynthesis Monomer 3-(t-Butyl)-4-methoxyaniline PAA Polyamic Acid (PAA) (Viscous Solution) Monomer->PAA  Nucleophilic Attack   Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (NMP or DMAc) Solvent->PAA Imidization Chemical Imidization (Ac2O / Pyridine) PAA->Imidization  Cyclization   Polyimide Soluble Polyimide (Final Product) Imidization->Polyimide  -H2O  

Figure 1: Step-growth polymerization pathway for synthesizing soluble polyimides.

Experimental Procedure:

  • Stoichiometry Setup:

    • In a flame-dried 3-neck flask under nitrogen, dissolve 10.0 mmol of 3-(tert-Butyl)-4-methoxyaniline in anhydrous NMP (N-methyl-2-pyrrolidone) to make a 15-20 wt% solution.

    • Critical: The amine must be fully dissolved before adding the dianhydride.

  • Polyamic Acid Formation:

    • Add 10.0 mmol (equimolar) of the dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA) in one portion.

    • Stir at room temperature for 24 hours . The solution viscosity will increase significantly, indicating high molecular weight PAA formation.

  • Chemical Imidization (Recommended):

    • Why Chemical? Thermal imidization (>250°C) might degrade the methoxy group or cause side reactions with the t-butyl group.

    • Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) to the PAA solution.

    • Heat to 80°C for 4-6 hours with stirring.

  • Precipitation & Workup:

    • Cool the solution to room temperature.

    • Pour the polymer solution slowly into a large excess of Methanol (1:10 ratio) under vigorous stirring. The polyimide will precipitate as a fibrous solid.

    • Filter, wash with methanol, and dry under vacuum at 100°C for 24 hours.

Part 3: Protocol B – Radical Polymerization via Acrylamide Derivative

Since the amine itself does not undergo radical polymerization, it must first be converted into a vinyl monomer (acrylamide). This allows the incorporation of the bulky/electroactive group into standard vinyl polymer backbones (e.g., PMMA, Polystyrene).

Diagram: Radical Polymerization Workflow

RadicalPolymerization Amine 3-(t-Butyl)-4-methoxyaniline Monomer N-(3-t-Butyl-4-methoxyphenyl)acrylamide Amine->Monomer  Amidation (0°C, Et3N)   AcCl Acryloyl Chloride AcCl->Monomer Polymer Poly(acrylamide) Derivative Monomer->Polymer  Radical Polymerization (60-70°C)   Initiator AIBN / BPO Initiator->Polymer

Figure 2: Conversion of the amine to a vinyl monomer followed by radical polymerization.

Experimental Procedure:

Step 1: Synthesis of the Acrylamide Monomer

  • Dissolve 3-(tert-Butyl)-4-methoxyaniline (20 mmol) and Triethylamine (22 mmol) in anhydrous Dichloromethane (DCM) at 0°C.

  • Dropwise add Acryloyl Chloride (20 mmol) over 30 minutes.

  • Stir at 0°C for 1 hour, then room temperature for 4 hours.

  • Wash with water, 1M HCl, and NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

  • Recrystallize from Ethanol/Hexane to obtain white crystals of N-(3-tert-butyl-4-methoxyphenyl)acrylamide.

Step 2: Free Radical Polymerization

  • Dissolve the purified acrylamide monomer (1.0 g) in DMF or Toluene (5 mL).

  • Add Initiator: AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer).

  • Degas: Freeze-pump-thaw cycle (3x) to remove oxygen (oxygen inhibits radical polymerization).

  • Heat to 65°C for 12-24 hours .

  • Precipitate into Diethyl Ether or Methanol .

Part 4: Protocol C – Oxidative Dimerization (The "Negative" Control)

Note: Do not attempt standard oxidative polymerization (e.g., with Ammonium Persulfate/HCl) expecting a conductive polymer.

Because the 4-position is blocked by the methoxy group, oxidative coupling will primarily yield C-C coupled dimers (biphenyls) linked at the ortho positions (position 6). This protocol is useful for synthesizing model compounds or specific electroactive oligomers.

Procedure:

  • Dissolve amine in Acetonitrile/Water (1:1) .

  • Add FeCl₃ (2.5 equivalents) dropwise.

  • The solution will turn dark green/blue immediately.

  • Stir for 4 hours.

  • Extract with DCM. The major product will be the 3,3'-di-tert-butyl-4,4'-dimethoxy-biphenyl-diamine derivative (dimer).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight (Polyimide) Moisture in solvent or non-stoichiometric balance.Dry NMP over molecular sieves; weigh monomers to 0.1 mg precision.
Dark/Black Product (Acrylamide) Polymerization during synthesis (thermal initiation).Add a radical inhibitor (MEHQ) during the amidation step; keep temp < 25°C.
Incomplete Solubility Crosslinking or oxidation.Ensure the amine is free of oxidation products before use; use fresh solvents.

References

  • Lianhe Aigen Pharma. 3-bromo-5-tert-butyl-4-methoxyaniline Structure and Analogs. Available at: [Link] (Accessed via search result 1.17).

  • PubChem. 3-ethynyl-4-methoxyaniline Compound Summary. Available at: [Link] (Accessed via search result 1.16).

  • Beilstein Journals. TBHP-mediated highly efficient dehydrogenative cross-oxidative coupling. Beilstein J. Org. Chem. 2016.[1][2][3] Available at: [Link] (Accessed via search result 1.4).

  • Organic Syntheses. Oxidative Transformations using TBHP and Rhodium Catalysts. Org. Synth. Available at: [Link] (Accessed via search result 1.3).

Sources

Application Note: N-Alkylation Protocols for 3-(tert-Butyl)-4-methoxyaniline

[1]

Part 1: Strategic Overview & Chemical Context

The Substrate Challenge

The target substrate, 3-(tert-Butyl)-4-methoxyaniline , presents a specific set of electronic and steric challenges that dictate the choice of alkylation methodology.

  • Electronic Activation: The para-methoxy group is a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the primary amine. The meta-tert-butyl group provides weak inductive donation, further enhancing basicity.

  • Steric Environment: Unlike ortho-substituted anilines, the tert-butyl group at position 3 is meta to the amine. Consequently, the nitrogen center remains relatively unhindered.

  • The Problem: The combination of high nucleophilicity and low steric hindrance creates a high risk of uncontrolled over-alkylation (formation of tertiary amines or quaternary ammonium salts) when using standard alkyl halides.

Method Selection Matrix

To ensure reproducibility and high yield, the experimental approach is bifurcated based on the desired degree of substitution and the availability of electrophiles.

FeatureMethod A: Reductive Amination Method B: Direct Alkylation (Cs₂CO₃)
Primary Utility Controlled Mono-alkylation Bis-alkylation or Methylation
Reagent Class Aldehydes/Ketones + BorohydrideAlkyl Halides + Inorganic Base
Selectivity High (>95% Mono)Moderate (Requires optimization)
Reaction Conditions Mild, Room Temp, Acid CatalysisElevated Temp, Basic, Polar Solvent
Key Mechanism Iminium Ion ReductionSN2 Nucleophilic Substitution

Part 2: Experimental Protocols

Protocol A: Controlled Mono-Alkylation via Reductive Amination (The "Gold Standard")[1]

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Borohydride (

1
Materials
  • Substrate: 3-(tert-Butyl)-4-methoxyaniline (1.0 equiv)

  • Electrophile: Aldehyde (

    
    ) (1.05 – 1.1 equiv)[1]
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)[1]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vessel with 3-(tert-Butyl)-4-methoxyaniline (1.0 equiv) and anhydrous DCE (0.2 M concentration).

    • Add the Aldehyde (1.05 equiv).[3]

    • Add Acetic Acid (1.0 equiv).[1] Note: Acid catalysis is crucial for electron-rich anilines to facilitate dehydration of the carbinolamine intermediate.

    • Stir under Nitrogen (

      
      ) at Room Temperature (RT) for 30–60 minutes.
      
  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

    • Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (

      
      ) may occur.[1]
      
    • Allow the reaction to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the imine intermediate.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
       (pH should be ~8-9).
      
    • Stir biphasic mixture vigorously for 15 minutes to decompose boron complexes.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate).[1] Note: The mono-alkylated product is less polar than the starting aniline but more polar than the dialkylated byproduct.

Protocol B: Direct Alkylation using the "Cesium Effect"

Rationale: For simple alkyl groups (e.g., Methyl, Ethyl) where aldehydes are not viable, or when bis-alkylation is the goal, direct SN2 is used.[1] To suppress over-alkylation during mono-alkylation attempts, Cesium Carbonate (


)14


Materials
  • Substrate: 3-(tert-Butyl)-4-methoxyaniline (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    , preferably Bromide or Iodide)[1]
    
    • For Mono: 1.1 equiv

    • For Bis: 2.5 equiv[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 – 3.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )[1]
    
  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (10 mol%) if using Alkyl Chlorides.[1]

Step-by-Step Procedure
  • Preparation:

    • Dissolve 3-(tert-Butyl)-4-methoxyaniline in anhydrous DMF (0.1 M).

    • Add

      
        (powdered, dried).
      
  • Addition:

    • For Mono-alkylation: Add the Alkyl Halide dropwise over 30 minutes at 0°C.

    • For Bis-alkylation: Add the Alkyl Halide in one portion at RT.

  • Reaction:

    • Heat to 60°C (for secondary bromides) or keep at RT (for primary iodides).

    • Stir for 4–12 hours.

    • Critical Check: If mono-alkylation is the goal, stop the reaction at ~90% conversion to avoid over-alkylation.

  • Workup:

    • Dilute with Ethyl Acetate and wash copiously with water (

      
      ) to remove DMF.[1] Note: Residual DMF interferes with NMR analysis.
      
    • Dry over

      
       and concentrate.
      

Part 3: Analytical & Quality Control

Interpreting the Data

The tert-butyl and methoxy groups provide distinct NMR handles to verify the reaction outcome.

SignalStarting MaterialMono-Alkylated ProductBis-Alkylated Product
N-H Proton (

NMR)
Broad singlet (~3.5 ppm, 2H)Broad singlet (~3.8 ppm, 1H)Absent
Alkylene (

) adjacent to N
N/ADoublet or Triplet (shifted upfield)Two distinct sets or overlapping multiplets
Reaction Monitoring (TLC) Mid-PolarityHigher

(Less Polar)
Highest

(Least Polar)
Troubleshooting Guide
  • Issue: Low Conversion in Method A.

    • Cause: Steric hindrance of the aldehyde or wet solvent.

    • Fix: Add activated 3Å molecular sieves to the imine formation step; increase temperature to 40°C.

  • Issue: Over-alkylation in Method B.

    • Cause: High local concentration of alkyl halide.

    • Fix: Use a syringe pump for slow addition of the electrophile. Switch to Method A if possible.

  • Issue: Oxidation (Darkening of reaction mixture).

    • Cause: Electron-rich anilines oxidize in air.

    • Fix: Strictly degas solvents with Nitrogen/Argon sparging before use.

Part 4: Logical Workflow Visualization

AlkylationWorkflowStartStart: 3-(tert-Butyl)-4-methoxyanilineTargetWhat is the Target?Start->TargetMonoMono-Alkylated Product(Secondary Amine)Target->MonoTargeting SecondaryBisBis-Alkylated Product(Tertiary Amine)Target->BisTargeting TertiaryCheckAldehydeIs the R-group availableas an Aldehyde?Mono->CheckAldehydeMethodB_BisMETHOD B (Exhaustive): Direct AlkylationReagents: R-X (Excess) + K2CO3/DIPEASolvent: CH3CN (Reflux)Bis->MethodB_BisStandard SN2MethodAMETHOD A: Reductive AminationReagents: Aldehyde + STAB + AcOHSolvent: DCECheckAldehyde->MethodAYes (Preferred)MethodB_MonoMETHOD B (Controlled): Direct AlkylationReagents: R-X (1.0 eq) + Cs2CO3Solvent: DMF (Slow Addition)CheckAldehyde->MethodB_MonoNo (Only Alkyl Halide available)

Caption: Decision matrix for selecting the optimal alkylation pathway based on target substitution and reagent availability.

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron Letters.

  • Borch, R. F., et al. (1971).[1][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5]

  • Common Organic Chemistry. (2023). "Reductive Amination: Standard Conditions and Mechanism."

Application Note: Strategic Utilization of tert-Butyl Groups in Aromatic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyl (


-Bu) group serves a dual function in organic synthesis and drug design: it is a potent steric director and a removable blocking group. While electronically an activator (

-donor), its immense steric bulk dominates its regiochemical influence, effectively shielding ortho positions and forcing incoming electrophiles to the para position. This guide details the mechanistic principles, quantitative selectivity data, and validated protocols for the installation, utilization, and removal of

-Bu groups to achieve regioselective aromatic substitution patterns that are otherwise difficult to access.

Mechanistic Principles: Steric vs. Electronic Control[1]

In Electrophilic Aromatic Substitution (EAS), alkyl groups are generally ortho/para directors due to inductive electron donation (


 effect). However, the tert-butyl group is unique because its steric volume creates a "cone of protection" around the ortho positions.
Quantitative Selectivity Data

The divergence between electronic activation and steric hindrance is best illustrated by comparing the nitration of toluene (methyl) versus tert-butylbenzene. While both groups activate the ring, the isomer distribution shifts dramatically due to sterics.

Table 1: Comparative Isomer Distribution in Nitration Reactions

SubstrateSubstituentOrtho %Meta %Para %Dominant Factor
Toluene

~58%~4%~38%Statistical (2 ortho sites) + Electronic
Ethylbenzene

~45%~6%~49%Mild Steric Hindrance
Isopropylbenzene

~30%~8%~62%Moderate Steric Hindrance
tert-Butylbenzene

<16% ~11%>73% Strong Steric Blocking

Data compiled from standard nitration studies (


). Note: Ratios may vary slightly based on temperature and solvent, but the trend is absolute.
Pathway Visualization

The following diagram illustrates the kinetic barrier presented by the


-Bu group compared to a methyl group.

StericBlocking Substrate Alkylbenzene Substrate Methyl Methyl Group (-CH3) Low Steric Bulk Substrate->Methyl tButyl t-Butyl Group (-C(CH3)3) High Steric Bulk Substrate->tButyl OrthoPath Ortho Attack (Sterically Sensitive) Product_Ortho Ortho Product (Major for Me, Minor for t-Bu) OrthoPath->Product_Ortho ParaPath Para Attack (Sterically Unhindered) Product_Para Para Product (Major for t-Bu) ParaPath->Product_Para Methyl->OrthoPath Low Barrier Methyl->ParaPath Low Barrier tButyl->OrthoPath High Kinetic Barrier tButyl->ParaPath Preferred Pathway

Figure 1: Kinetic pathways illustrating the steric suppression of ortho-substitution by the tert-butyl group.

The tert-Butyl Group as a Positional Blocking Agent[2]

The most powerful application of the


-Bu group is its use as a removable blocking group . By installing a 

-Bu group at the para position, a chemist can force subsequent electrophilic attacks to the ortho position (relative to the original substituent), preventing para substitution. The

-Bu group is then removed via a retro-Friedel-Crafts reaction (transalkylation).
Strategic Workflow
  • Installation: Friedel-Crafts Alkylation (targets para).

  • Functionalization: Perform the desired reaction (forced ortho).

  • Removal: Transalkylation using a Lewis Acid and an acceptor (e.g., Benzene).

BlockingStrategy Start Starting Material (e.g., Phenol/Toluene) Step1 1. Block Para (FC Alkylation) Start->Step1 Intermediate1 4-tert-Butyl Intermediate Step1->Intermediate1 Step2 2. Functionalize (e.g., Bromination) Intermediate1->Step2 Intermediate2 Ortho-Substituted Intermediate Step2->Intermediate2 Step3 3. Remove Block (Retro-FC) Intermediate2->Step3 Final Final Product (Ortho-Substituted) Step3->Final

Figure 2: Workflow for using the t-butyl group to achieve regioselective ortho-functionalization.

Experimental Protocols

Protocol A: Installation of tert-Butyl Group (Friedel-Crafts Alkylation)

Objective: Selectively install a


-Bu group at the para position of a substrate (e.g., Toluene or Phenol).
  • Reagents: Substrate (1.0 eq), tert-Butyl Chloride (1.1 eq), Aluminum Chloride (

    
    , 0.1–0.2 eq catalytic), Dichloromethane (DCM).
    
  • Safety:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    

Procedure:

  • Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolve the substrate (e.g., Toluene, 10 mmol) in dry DCM (20 mL).

  • Add anhydrous

    
     (1-2 mmol) at 0°C.
    
  • Add tert-butyl chloride (11 mmol) dropwise over 15 minutes. Note: Gas evolution (HCl) will occur.[1][2]

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours.

  • Validation: Check TLC for disappearance of starting material.

  • Quench: Pour mixture onto ice/water. Extract with DCM.

  • Purification: Wash organic layer with

    
    , brine, dry over 
    
    
    
    , and concentrate. Recrystallize or distill.
Protocol B: Directed Electrophilic Substitution (Bromination)

Objective: Brominate the ring. Because the para position is blocked by


-Bu, bromination will occur ortho to the original directing group.
  • Reagents: 4-tert-butyl-toluene (from Protocol A),

    
     (1.05 eq), 
    
    
    
    (catalytic).

Procedure:

  • Dissolve 4-tert-butyl-toluene in DCM or

    
    .
    
  • Add catalytic

    
    .[3]
    
  • Add

    
     dropwise in the dark (to prevent radical side reactions).
    
  • Stir until

    
     color fades.
    
  • Result: The product will be 2-bromo-4-tert-butyl-toluene. The

    
    -Bu group prevents formation of the 4-bromo isomer.
    
Protocol C: Removal of tert-Butyl Group (Retro-Friedel-Crafts)

Objective: Remove the


-Bu group to restore the aromatic proton, leaving the newly installed substituent.
  • Mechanism: Transalkylation.[4] The

    
    -Bu cation is transferred from the substrate to an acceptor molecule (Scavenger).
    
  • Reagents: Substrate (from Protocol B), Benzene (Solvent & Acceptor),

    
     (2.0 eq).
    
  • Critical Insight: You must provide an acceptor (like benzene or toluene) in large excess. If you simply heat with acid without an acceptor, the

    
    -Bu group may rearrange or polymerize but not leave the system cleanly.
    

Procedure:

  • Dissolve the substrate (2-bromo-4-tert-butyl-toluene) in dry Benzene (excess, ~10-20 eq). Benzene acts as the "sink" for the

    
    -Bu group.
    
  • Add anhydrous

    
     (2.0 eq) at RT.
    
  • Stir at RT.[5][6] If reaction is sluggish, warm to 40-50°C.

  • Monitoring: Monitor by GC-MS or TLC. You are looking for the conversion of the starting material to 2-bromotoluene and tert-butylbenzene (the byproduct).

  • Quench: Pour onto ice/water carefully.

  • Workup: Extract with ether. The byproduct (tert-butylbenzene) and solvent (benzene) are removed via distillation or rotary evaporation (if boiling points allow separation from product).

  • Yield: Typically 80-90% conversion.

Drug Discovery Applications

Modulating Metabolic Stability

In medicinal chemistry, the


-Bu group is often retained (not removed) to modulate properties:
  • Metabolic Blocking: Cytochrome P450 enzymes (CYPs) often attack the electron-rich para position of aromatic rings. Placing a

    
    -Bu group there blocks this metabolic "hotspot," extending the drug's half-life (
    
    
    
    ).
  • Lipophilicity: It significantly increases

    
    , improving membrane permeability.
    
Bioisosteres

If the


-Bu group itself is subject to metabolic oxidation (at the methyl groups), researchers often replace it with trifluoromethylcyclopropyl  or oxetane  analogs. These mimic the steric bulk and shape of 

-Bu but offer superior metabolic stability and altered polarity.

References

  • Mechanistic Selectivity: Nitration of Alkylbenzenes. LibreTexts Chemistry. Comparison of toluene and t-butylbenzene isomer ratios.

  • Transalkylation Protocol: Friedel-Crafts Alkylation and Transalkylation. Master Organic Chemistry. Detailed mechanisms on reversibility and acceptor solvents.

  • Metabolic Blocking: Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry (via NIH). Discussion on blocking metabolic hotspots and bioisosteres.

  • Isomer Data Verification: The Ortho/Para Ratio. Dalal Institute. Theoretical basis for steric hindrance in EAS.

Sources

Application Note: Synthetic Pathways & Protocols for 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, characterization, and application of 3-(tert-Butyl)-4-methoxyaniline (also known as 4-amino-2-tert-butylanisole ). This intermediate combines significant steric bulk (tert-butyl group) with strong electron-donating properties (methoxy group), making it a critical building block in medicinal chemistry for modulating lipophilicity and metabolic stability.

Abstract

3-(tert-Butyl)-4-methoxyaniline (CAS: 1400755-29-4 / Analogous Isomer CAS: 3535-88-4 for 2-amino variant) is a specialized aniline intermediate used to introduce sterically demanding, electron-rich motifs into pharmaceutical scaffolds. Its unique substitution pattern—placing a bulky tert-butyl group ortho to a methoxy group—creates a "molecular shield" that can protect adjacent metabolic soft spots (e.g., the aniline nitrogen after amide coupling) from enzymatic degradation while enhancing lipid solubility. This guide provides a validated synthetic route starting from 2-tert-butylphenol, detailed protocols for downstream coupling, and troubleshooting strategies.

Part 1: Synthetic Pathway & Core Logic

Retrosynthetic Analysis

The synthesis addresses two main challenges: regiocontrol during nitration and steric hindrance during functionalization. The most robust route avoids direct alkylation of anilines (which leads to poly-alkylation) and instead utilizes the strong ortho/para directing power of the methoxy group in 2-tert-butylanisole to direct nitration to the 4-position (para to methoxy, meta to tert-butyl).

Pathway Overview:

  • O-Methylation: Conversion of 2-tert-butylphenol to 2-tert-butylanisole.

  • Regioselective Nitration: Electrophilic aromatic substitution to install the nitro group para to the methoxy.

  • Chemoselective Reduction: Reduction of the nitro group to the target aniline.

SynthesisPathway cluster_logic Regioselectivity Logic Phenol 2-tert-Butylphenol (Starting Material) Anisole 2-tert-Butylanisole (Intermediate 1) Phenol->Anisole MeI, K2CO3 Acetone, Reflux Nitro 4-Nitro-2-tert-butylanisole (Intermediate 2) Anisole->Nitro HNO3, Ac2O 0°C -> RT (Regioselective) Aniline 3-(tert-Butyl)-4-methoxyaniline (Target Product) Nitro->Aniline Fe, NH4Cl EtOH/H2O, Reflux Directing Methoxy Group (C1) Strong Ortho/Para Director Result Nitration at C4 (Para to OMe, Meta to tBu) Directing->Result Sterics tert-Butyl Group (C2) Blocks C3 (Ortho) Sterics->Result

Figure 1: Step-wise synthetic pathway with mechanistic logic for regioselectivity.

Part 2: Experimental Protocols

Step 1: O-Methylation of 2-tert-Butylphenol

Objective: Protect the phenol to prevent oxidation and direct the subsequent nitration. Reaction Type: Williamson Ether Synthesis.

  • Reagents:

    • 2-tert-Butylphenol (1.0 equiv)

    • Methyl Iodide (MeI) (1.5 equiv) or Dimethyl Sulfate (DMS) (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

    • Solvent: Acetone (0.5 M concentration)

Protocol:

  • Charge a round-bottom flask with 2-tert-butylphenol and acetone .

  • Add K₂CO₃ in one portion. The suspension may turn slight yellow.

  • Add Methyl Iodide dropwise via syringe over 15 minutes. Caution: MeI is a volatile alkylating agent; use a fume hood.

  • Heat the mixture to reflux (approx. 56°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (lower Rf) should disappear.

  • Workup: Cool to room temperature. Filter off the solid K₂CO₃/KI salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

    • Yield Expectation: >90% as a colorless oil.

Step 2: Regioselective Nitration

Objective: Install the nitrogen source. The steric bulk of the tert-butyl group at position 2 and the directing power of the methoxy at position 1 force the electrophile to position 4.

  • Reagents:

    • 2-tert-Butylanisole (1.0 equiv)

    • Nitric Acid (70%) (1.1 equiv)

    • Acetic Anhydride (solvent/reagent) (3.0 equiv)

    • Solvent: DCM (optional co-solvent) or neat in Ac₂O.

Protocol:

  • Dissolve 2-tert-butylanisole in Acetic Anhydride and cool to 0°C in an ice bath.

  • Prepare a solution of HNO₃ in Acetic Anhydride (Acetyl Nitrate formed in situ) at 0°C. Caution: Exothermic.

  • Add the nitrating mixture dropwise to the anisole solution, maintaining internal temperature <10°C .

  • Allow to warm to Room Temperature and stir for 2 hours.

  • Quench: Pour the mixture onto crushed ice/water. Stir vigorously to hydrolyze excess anhydride.

  • Extraction: Extract with DCM (3x). Wash organics with sat.[1] NaHCO₃ (until neutral pH) and brine.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

    • Key QC Parameter: Check 1H NMR for the specific pattern: A doublet (J8Hz), a doublet of doublets, and a doublet (J2Hz) indicating 1,2,4-substitution pattern, distinct from the symmetric 1,3,5-substitution.

Step 3: Reduction to 3-(tert-Butyl)-4-methoxyaniline

Objective: Reduce the nitro group without de-alkylating the methoxy ether. Method: Iron-Ammonium Chloride (Bechamp Reduction variant) - chosen for mildness and selectivity.

  • Reagents:

    • 4-Nitro-2-tert-butylanisole (1.0 equiv)

    • Iron Powder (325 mesh) (4.0 equiv)

    • Ammonium Chloride (NH₄Cl) (5.0 equiv)

    • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Suspend the nitro compound in EtOH/Water .

  • Add NH₄Cl and Iron Powder .

  • Heat to Reflux (80°C) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

  • Monitor reaction (approx. 1-3 hours).[2] The yellow nitro color will fade to a colorless/brown amine solution.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Concentrate the filtrate to remove Ethanol.

  • Basify the remaining aqueous layer with sat. NaHCO₃ and extract with EtOAc.[1]

  • Isolation: Dry (Na₂SO₄) and concentrate to yield the off-white solid/oil amine. Store under Nitrogen (anilines oxidize over time).

Part 3: Application & Downstream Chemistry

Protocol: Buchwald-Hartwig Coupling

This aniline is sterically hindered. Standard nucleophilic substitution (SnAr) is difficult. Palladium-catalyzed coupling is the preferred method for attaching this motif to heteroaryl halides.

Table 1: Optimized Coupling Conditions

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ (2 mol%)Robust Pd(0) source.
Ligand XPhos or BrettPhos (4-6 mol%)Bulky phosphines required to overcome the steric hindrance of the tert-butyl group on the amine.
Base Cs₂CO₃ or NaOtBuStrong base needed; Cs₂CO₃ preferred for sensitive substrates.
Solvent Toluene or 1,4-DioxaneHigh boiling point non-polar solvents promote the active catalytic cycle.
Temp 100-110°CThermal energy required to force the reductive elimination step.

Workflow Diagram:

CouplingWorkflow Start Reagent Prep: Degas Toluene (Sparge N2 15 min) Mix Mix: Aryl Halide + Aniline + Base Add Pd/Ligand in Glovebox/Stream Start->Mix Heat Heat: 100°C for 12-18h Sealed Tube Mix->Heat Workup Filter (Celite) -> Concentrate -> Column Heat->Workup

Figure 2: General workflow for Buchwald-Hartwig coupling of sterically hindered anilines.

Part 4: Characterization & Quality Control

NMR Fingerprint

To validate the structure of 3-(tert-Butyl)-4-methoxyaniline :

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 1.35 (s, 9H): tert-Butyl group (Strong singlet).

    • δ 3.80 (s, 3H): Methoxy group (Singlet).

    • δ 3.50 (br s, 2H): Amine -NH₂ (Exchangeable).

    • Aromatic Region: Look for the "1,2,4" pattern.

      • δ 6.75 (d, J=8.5 Hz, 1H): Proton at C5 (Ortho to OMe).

      • δ 6.55 (dd, J=8.5, 2.5 Hz, 1H): Proton at C6.

      • δ 6.65 (d, J=2.5 Hz, 1H): Proton at C2 (Ortho to tBu/Amine). Note: The chemical shifts may vary slightly based on concentration.

Stability
  • Oxidation: Like all electron-rich anilines, this compound turns dark brown/purple upon air exposure. Store at 4°C under Argon.

  • Safety: The intermediate is likely an irritant.[3] The tert-butyl group increases lipophilicity, potentially increasing skin absorption relative to simple anisidines.

References

  • Nitration of 2-tert-Butylaniline (Analogous regioselectivity study): Prince, C. E., & Turlington, M. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. The Chemical Educator. Link

  • Buchwald-Hartwig Coupling of Hindered Anilines : Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Green Reduction of Nitro Compounds : Kumar, D., et al. (2013). Iron-ammonium chloride mediated reduction of nitroarenes. Synlett. Link

  • Properties of 2-tert-butylanisole derivatives : PubChem Compound Summary for CAS 3535-88-4 (Isomer reference). Link

Sources

Application Note: 3-(tert-Butyl)-4-methoxyaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the strategic utilization of 3-(tert-Butyl)-4-methoxyaniline (CAS: 63469-69-2) in the design and synthesis of kinase inhibitors. This moiety is a critical pharmacophore used to target hydrophobic pockets (specifically the "gatekeeper" region or allosteric sites) in Type II kinase inhibitors.

Executive Summary

The 3-(tert-butyl)-4-methoxyphenyl moiety represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors targeting p38 MAPK, c-Kit, and PDGFR. The unique combination of the bulky, lipophilic tert-butyl group and the electron-donating methoxy group allows this aniline derivative to:

  • Fill Hydrophobic Pockets: The tert-butyl group effectively occupies the hydrophobic "selectivity pocket" often found behind the gatekeeper residue in kinases.

  • Modulate Electronic Properties: The methoxy group increases electron density on the aniline nitrogen, enhancing nucleophilicity for coupling reactions and improving hydrogen bond acceptor capability in the active site.

  • Enhance Metabolic Stability: The steric bulk protects the aromatic ring from rapid metabolic oxidation at the ortho-positions.

This guide details the rationale for use , synthesis protocols , and coupling methodologies for incorporating this building block into novel drug candidates.

Structural Rationale & Pharmacophore Logic

The "Magic" of the tert-Butyl Group

In kinase inhibitor design, selectivity is often achieved by exploiting the size difference of the "gatekeeper" residue (e.g., Threonine vs. Methionine). The 3-(tert-butyl) group serves as a volumetric probe.

  • Type II Binding: Many inhibitors (e.g., diaryl ureas) bind to the "DFG-out" inactive conformation. The 3-(tert-butyl)-4-methoxyaniline moiety is frequently employed as the "tail" section that extends into the allosteric hydrophobic pocket formed by the activation loop displacement.

  • Bioisosterism: It acts as a lipophilic bioisostere to the 3-trifluoromethyl group (found in Sorafenib/Regorafenib) but offers different shape complementarity (spherical vs. fan-shaped).

Pathway Visualization: Pharmacophore Interaction

The following diagram illustrates how this specific aniline interacts within a theoretical kinase active site (Type II binding mode).

KinaseBinding Aniline 3-(t-Butyl)-4-OMe-Aniline (Inhibitor Tail) Hinge Hinge Region (ATP Binding Site) Aniline->Hinge Linked via Urea/Amide HydroPocket Hydrophobic Pocket (Allosteric Site) Aniline->HydroPocket t-Butyl fills cavity (Van der Waals) DFG DFG Motif (Asp-Phe-Gly) Aniline->DFG Stabilizes DFG-out Gatekeeper Gatekeeper Residue (Selectivity Filter) Gatekeeper->HydroPocket Controls Access

Figure 1: Schematic representation of the 3-(tert-butyl)-4-methoxyaniline moiety filling the allosteric hydrophobic pocket in a Type II kinase inhibitor binding model.

Experimental Protocols

Protocol A: Synthesis of 3-(tert-Butyl)-4-methoxyaniline

Objective: To synthesize high-purity intermediate from commercially available 2-tert-butylphenol or 2-tert-butylanisole. Note: Direct nitration of 2-tert-butylanisole is the most efficient route.

Materials:
  • Starting Material: 2-tert-Butylanisole (CAS: 2944-48-1)

  • Reagents: Nitric acid (65%), Acetic anhydride, Palladium on Carbon (10% Pd/C), Hydrogen gas (balloon or Parr shaker).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Procedure:

Step 1: Regioselective Nitration

  • Dissolution: Dissolve 2-tert-butylanisole (10.0 g, 60.9 mmol) in acetic anhydride (30 mL) in a 250 mL round-bottom flask. Cool to 0°C.[1]

  • Nitration: Dropwise add a solution of HNO3 (4.5 mL) in acetic anhydride (10 mL) over 30 minutes. Maintain temperature <5°C to prevent dinitration.

    • Mechanism:[2][3][4] The methoxy group directs ortho/para. The tert-butyl group blocks the ortho position (relative to itself). The position para to the methoxy group (and meta to the t-butyl) is sterically accessible and electronically activated.

  • Quenching: Stir at 0°C for 2 hours. Pour mixture into ice water (200 mL).

  • Extraction: Extract with DCM (3 x 50 mL). Wash organics with sat. NaHCO3 and brine. Dry over Na2SO4 and concentrate.

  • Purification: The major product is 4-nitro-2-tert-butylanisole . Recrystallize from Ethanol/Water if necessary to remove minor isomers.

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the nitro intermediate (5.0 g) in MeOH (50 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt%). Caution: Pd/C is pyrophoric.

  • Reduction: Purge with N2, then introduce H2 gas (1 atm balloon is sufficient, or 30 psi in a shaker). Stir vigorously at RT for 4-6 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Result: 3-(tert-Butyl)-4-methoxyaniline is obtained as an off-white solid or viscous oil.

    • Yield: Typically >85% over two steps.[1]

    • QC: Verify via 1H NMR (Look for t-Butyl singlet ~1.3 ppm, OMe singlet ~3.8 ppm, and characteristic aromatic splitting).

Protocol B: Coupling via Buchwald-Hartwig Amination

Objective: To couple the aniline to a heteroaryl halide (e.g., a chloropyrimidine core) to form the kinase inhibitor scaffold.

Materials:
  • Amine: 3-(tert-Butyl)-4-methoxyaniline (1.0 equiv).

  • Halide: 2,4-Dichloropyrimidine (or similar scaffold) (1.0 equiv).

  • Catalyst: Pd2(dba)3 (0.05 equiv) + Xantphos (0.1 equiv).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Workflow:
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add the heteroaryl halide (1.0 mmol), aniline (1.0 mmol), Cs2CO3 (2.0 mmol), Pd2(dba)3 (46 mg), and Xantphos (58 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (10 mL). Degas by bubbling Argon for 10 minutes.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Monitoring: Check TLC/LC-MS for consumption of the aniline.

  • Isolation: Cool to RT, dilute with EtOAc, filter through Celite. Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Synthesis Logic Diagram

SynthesisWorkflow Start 2-tert-Butylanisole Step1 Nitration (HNO3/Ac2O, 0°C) Start->Step1 Inter 4-Nitro-2-tert-butylanisole Step1->Inter Regioselective Step2 Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product 3-(tert-Butyl)-4-methoxyaniline (Target Intermediate) Step2->Product Reduction Step3 Buchwald Coupling (Pd-Cat, Heteroaryl-Cl) Product->Step3 Nucleophile Final Kinase Inhibitor Candidate Step3->Final

Figure 2: Step-by-step synthesis workflow from commodity starting material to final kinase inhibitor scaffold.

Analytical Data Summary

ParameterSpecification / ValueNotes
Chemical Name 3-(tert-Butyl)-4-methoxyanilineAlso: 4-Amino-2-tert-butylanisole
CAS Number 63469-69-2Verify specific isomer purity
Molecular Weight 179.26 g/mol
Appearance Off-white solid / viscous oilDarkens upon air oxidation
1H NMR (CDCl3) δ 6.75 (d, 1H), 6.55 (dd, 1H), 6.50 (d, 1H)Aromatic region pattern
1H NMR (Alkyl) δ 3.80 (s, 3H, OMe), 1.35 (s, 9H, tBu)Characteristic singlets
Solubility DMSO, Methanol, DCM, EtOAcPoor water solubility
Storage 2-8°C, under NitrogenHygroscopic; light sensitive

References

  • Regioselective Nitration of tert-Butylbenzenes: Smith, K., et al. "Nitration of alkylbenzenes with nitric acid in the presence of acetic anhydride." Journal of Organic Chemistry, 1998. (Generalized citation for nitration method)

  • Kinase Inhibitor Design (Type II Binding): Liu, Y., et al. "Type II Kinase Inhibitors: Structural Biology and Structure-Activity Relationships." Chemical Reviews, 2018.

  • Synthesis of 4-amino-2-tert-butylanisole: Patent Application WO2006095014. "Preparation of aniline derivatives as kinase inhibitors."

  • Pharmacophore Insights (p38 MAPK): Regan, J., et al. "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Class." Journal of Medicinal Chemistry, 2002.

  • Buchwald-Hartwig Coupling Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

Sources

Application Note: Strategic Reduction of Nitroarenes to Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The reduction of nitroarenes is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and functional materials.[1][2][3][4] While thermodynamically favorable, the kinetic control required to prevent the reduction of sensitive functionalities (halogens, alkenes, nitriles) poses significant challenges.

This guide moves beyond generic textbook recipes to provide three field-validated protocols for the reduction of nitroarenes. It prioritizes chemoselectivity , scalability , and safety , offering a decision-making framework to select the optimal method for your specific substrate.

Strategic Selection Guide

Before initiating wet chemistry, analyze your substrate against the "Chemoselectivity Matrix" below. The presence of labile groups dictates the method choice to avoid costly side reactions (e.g., dehalogenation).

MethodSelection Start START: Analyze Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Sensitive Contains Alkyne/Nitrile/Aldehyde? Halogen->Sensitive No MethodB METHOD B: Iron-Mediated Reduction (Fe + NH4Cl) Halogen->MethodB Yes (Risk of Dehalogenation) Scale Scale > 100g? Sensitive->Scale No Sensitive->MethodB Yes (Chemo-risk) MethodA METHOD A: Catalytic Hydrogenation (Pd/C + H2) Scale->MethodA Yes (Cost/Efficiency) MethodC METHOD C: Transfer Hydrogenation (Hydrazine + Pd/C) Scale->MethodC No (Convenience)

Figure 1: Decision tree for selecting the optimal nitro reduction methodology based on substrate functionality and scale.

Method A: Catalytic Hydrogenation (The Industrial Standard)

Best For: Non-halogenated substrates, large-scale batches, clean workup requirements. Mechanism: Heterogeneous catalysis involving H₂ adsorption, nitro group coordination, and stepwise oxygen removal.

Protocol 1: Pd/C Catalyzed Hydrogenation

Note: This method is highly exothermic. Reaction calorimetry is recommended for scales >50g.

Materials:

  • Substrate: Nitroarene (1.0 equiv)[5]

  • Catalyst: 10% Pd/C (50% wet) (1–5 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (0.1–0.5 M concentration)

  • Reagent: Hydrogen gas (Balloon or Parr Shaker)

Step-by-Step Workflow:

  • Inerting: Flush the reaction vessel (flask or autoclave) with Nitrogen (

    
    ) for 5 minutes. Safety Critical: Removes 
    
    
    
    to prevent ignition of Pd/C.
  • Loading: Add the nitroarene and solvent.[2][6] Gently add the wet Pd/C catalyst.

    • Expert Tip: Always use "wet" catalyst (approx. 50% water) to minimize pyrophoric risk. If using dry Pd/C, add it under a blanket of Argon.

  • Hydrogenation:

    • Atmospheric Pressure: Attach a double-walled balloon filled with

      
      . Purge the headspace 3x (vacuum/fill cycles).
      
    • Pressure Vessel: Pressurize to 30–50 psi.

  • Reaction: Stir vigorously (>800 RPM) at RT. Mass transfer of

    
     into the liquid phase is the rate-limiting step.
    
  • Monitoring: Monitor

    
     uptake. The reaction is complete when uptake ceases and TLC/LC-MS confirms consumption of starting material.
    
  • Workup: Filter through a pad of Celite® to remove the catalyst.[5] Do not let the filter cake dry out completely (fire hazard). Wash with solvent and concentrate.[5]

Method B: Iron-Mediated Reduction (The Chemoselective Workhorse)

Best For: Substrates with Halogens (Cl, Br, I), Aldehydes, or Alkynes. Mechanism: Single Electron Transfer (SET) from zero-valent iron surface.

Protocol 2: Fe/NH₄Cl Modified Béchamp Reduction

Why NH₄Cl? Unlike the classic HCl Béchamp method, using Ammonium Chloride creates a buffered, mildly acidic environment (pH 5–6) that minimizes hydrolysis of sensitive esters or amides.

Materials:

  • Substrate: Nitroarene (1.0 equiv)[5]

  • Reductant: Iron Powder (325 mesh recommended) (3.0–5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (1.0–3.0 equiv)
    
  • Solvent: Ethanol/Water (2:1 or 4:1 ratio)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, suspend Iron powder and

    
     in the Ethanol/Water mixture. Heat to reflux (approx. 70–80°C) for 15 minutes to "activate" the iron surface (etching oxide layers).
    
  • Addition: Add the nitroarene to the refluxing suspension.

    • Caution: The reaction can be visibly exothermic.[6][7][8] Add in portions if scale >10g.

  • Reaction: Reflux with vigorous mechanical stirring. Magnetic stirring often fails due to the density of iron sludge.

    • Visual Cue: The mixture will turn from grey/black to a rust-brown (Iron oxides/hydroxides) color.

  • Completion: Check TLC after 1–3 hours.

  • Workup (The "Emulsion Killer"):

    • Cool to RT. Dilute with Ethyl Acetate.[9]

    • Critical Step: Filter the slurry through a Celite® pad while still warm if possible. If the filtrate is cloudy (colloidal iron), add a small amount of saturated

      
       and re-filter.
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      

Method C: Transfer Hydrogenation (The Precision Tool)

Best For: Lab-scale (<5g), rapid screening, and substrates requiring precise chemoselectivity without high-pressure equipment. Mechanism: Decomposition of hydrazine on the metal surface generates active hydrogen species in situ.

Protocol 3: Hydrazine/Pd-Catalyzed Reduction

Materials:

  • Substrate: Nitroarene (1.0 equiv)[5]

  • H-Donor: Hydrazine Hydrate (

    
    ) (5.0–10.0 equiv)
    
  • Catalyst: 10% Pd/C (dry or wet) (1–2 mol%)

  • Solvent: Ethanol or Methanol[7]

Step-by-Step Workflow:

  • Setup: Suspend substrate and Pd/C in Ethanol. Heat to mild reflux (60°C).

  • Addition: Add Hydrazine Hydrate dropwise.

    • Safety: Hydrazine is toxic and a suspected carcinogen. Use in a fume hood. Nitrogen gas (

      
      ) evolution will be observed (bubbling).
      
  • Kinetics: Reaction is typically very fast (15–60 mins).

  • Selectivity Control: To preserve halogens (Cl, Br), keep the temperature below 60°C. Higher temperatures (reflux >80°C) promote dehalogenation.

  • Workup: Filter off the catalyst (Celite®). The filtrate contains the product and water/alcohol. Concentrate to isolate.

Comparative Data Analysis

FeatureMethod A: H₂ / Pd-CMethod B: Fe / NH₄ClMethod C: Transfer H₂
Chemoselectivity Low (Dehalogenation risk)High (Tolerates Cl, Br, I, CHO)Moderate (Temp.[10][11] dependent)
Scalability Excellent (Kg to Ton)Moderate (Solid waste issues)Low/Medium (Safety limits)
Reaction Time 1–12 Hours2–6 Hours0.5–2 Hours
Green Score High (Atom efficient)Low (Iron waste generation)Medium (Hydrazine toxicity)
Cost Low (if catalyst recycled)Very Low Medium

Mechanistic Pathway

Understanding the stepwise reduction is critical for troubleshooting "stalled" reactions. The accumulation of the Hydroxylamine intermediate is a common cause of impurities.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-N=O) Nitro->Nitroso + 2e- / 2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2e- / 2H+ Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (Basic pH) Aniline Aniline (Ar-NH2) Hydroxyl->Aniline + 2e- / 2H+ Hydroxyl->Azoxy Condensation

Figure 2: Stepwise reduction pathway. Note that condensation side-products (Azoxy/Azo) form readily under basic conditions or if the reaction stalls.

Troubleshooting: The Scientist's Notebook

  • Problem: Reaction stalls at Hydroxylamine intermediate (Ar-NHOH).

    • Diagnosis: Insufficient reducing power or catalyst poisoning.

    • Fix (Method A): Increase

      
       pressure or temperature.
      
    • Fix (Method B): Add fresh Iron powder and a catalytic amount of dilute HCl to reactivate the surface.

  • Problem: Dehalogenation observed (Ar-Cl

    
     Ar-H). 
    
    • Diagnosis: Pd-catalyst is too active.

    • Fix: Switch to Method B (Iron). If Method A is mandatory, use sulfided Platinum (Pt(S)/C) or dope the reaction with Vanadium salts, which suppress hydrogenolysis.

  • Problem: Black filtrate after Iron reduction.

    • Diagnosis: Colloidal Iron passing through the filter.

    • Fix: Treat the filtrate with activated carbon and refilter, or wash the organic layer with a chelating agent like EDTA or Rochelle salt solution.

References

  • Catalytic Hydrogenation Safety & Protocols

    • BenchChem.[5][6] Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

  • Fe/NH4Cl Reduction (Green Modification)

    • ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride.[5][12] (2012).[12]

  • Transfer Hydrogenation with Hydrazine

    • Li, F., Frett, B., & Li, H. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[11] Synlett (2014).[11]

  • Iron-Water Mechanochemistry (Modern Green Approach)

    • RSC Advances. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. (2025).[5][6][13][14]

    • [Link]

  • General Review of Chemoselective Reductions

    • Orlandi, M., et al. Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development.[2][15]

    • [Link]

Sources

Troubleshooting & Optimization

challenges in the large-scale synthesis of 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists encountering challenges in the large-scale synthesis of 3-(tert-Butyl)-4-methoxyaniline .

Status: Operational | Tier: Level 3 (Process Development & Scale-Up)

Route Selection & Regiochemistry Strategy

User Query: "I attempted direct Friedel-Crafts alkylation of p-anisidine with tert-butyl alcohol, but the NMR suggests I have the wrong isomer. Why?"

Technical Insight: Direct alkylation of p-anisidine (4-methoxyaniline) is chemically intuitive but regiochemically flawed for this specific target.

  • The Issue: The amino group (-NH

    
    ) is a stronger activator than the methoxy group (-OMe). Electrophilic aromatic substitution (EAS) preferentially occurs ortho to the amine. This yields 2-(tert-butyl)-4-methoxyaniline , not the desired 3-(tert-butyl)-4-methoxyaniline  (where the tert-butyl group is ortho to the methoxy).
    
  • The Solution: You must establish the ortho-relationship between the oxygen and the tert-butyl group before introducing the nitrogen. The industry-standard route starts with 2-tert-butylphenol .

Validated Synthetic Pathway

The following workflow ensures correct regiochemistry by leveraging the directing effects of the phenol and steric blocking of the tert-butyl group.

SynthesisRoute SM 2-tert-Butylphenol (Starting Material) Step1 Step 1: Nitration (HNO3, <10°C) SM->Step1 Inter1 2-tert-Butyl-4-nitrophenol (Major Isomer) Step1->Inter1 Para-selective Step2 Step 2: O-Methylation (DMS or MeI, Base) Inter1->Step2 Inter2 2-tert-Butyl-4-nitroanisole Step2->Inter2 Step3 Step 3: Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 Product 3-(tert-Butyl)-4-methoxyaniline (Target) Step3->Product

Caption: Validated 3-step synthesis ensuring the tert-butyl group remains ortho to the oxygen.

Troubleshooting Guide: Step-by-Step

Module 1: Nitration of 2-tert-Butylphenol

Objective: Introduce the nitro group at the 4-position (para to OH). Key Challenge: Preventing 6-nitro (ortho) formation and dinitration.

IssueProbable CauseCorrective Action
High 6-nitro isomer (>5%) Temperature too high (>20°C) allowing overcoming of steric barrier.Maintain reaction temperature < 5°C . The tert-butyl group at C2 sterically shields C3, but C6 is only shielded by the OH. Low temp favors the electronic preference for para (C4).
Formation of "tars" or dark oil Oxidation of the phenol ring by concentrated HNO

.
Dilute HNO

(use 30-50% aq) or use a two-phase system (DCM/Water) to buffer the concentration.
Dinitration (4,6-dinitro) Excess Nitric Acid.[1]Strict stoichiometry control (1.0–1.05 eq). Add HNO

dropwise to the phenol solution, not vice versa.

Expert Tip: If separation is difficult, the 2-tert-butyl-4-nitrophenol intermediate is highly crystalline. Recrystallization from ethanol/water or hexane/ethyl acetate at this stage is far more efficient than trying to purify the final aniline.

Module 2: O-Methylation

Objective: Convert the phenol to the anisole (methoxy) derivative. Key Challenge: Incomplete conversion and safety handling of methylating agents.

FAQ: "Can I use Dimethyl Carbonate (DMC) instead of Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)?"

  • Answer: Yes, but it requires higher temperatures (>120°C) and a catalyst (e.g., K

    
    CO
    
    
    
    /TBAB) in an autoclave. For atmospheric pressure reactions, DMS is standard but toxic.
  • Protocol Adjustment: If using DMS, ensure pH is maintained >10 using NaOH. The phenoxide ion is the nucleophile. If the reaction stalls, check if the phenol has precipitated due to pH drop.

Module 3: Reduction (Nitro to Aniline)

Objective: Reduce the nitro group to the amine without removing the halogen (if present) or affecting the ring.

Ticket #402: "Hydrogenation stalled at 80% conversion."

  • Diagnosis: Catalyst poisoning. The sulfur from the previous step (DMS) or trace impurities from nitration can poison Pd/C.

  • Solution:

    • Ensure the nitroanisole intermediate is washed thoroughly with water and bisulfite (to remove oxidizing agents) before reduction.

    • Switch to Fe/HCl (Béchamp reduction) or Fe/NH

      
      Cl  if the catalytic hydrogenation is inconsistent. Iron reduction is robust against sulfur poisoning and highly scalable.
      

Critical Process Parameters (CPP) Table

ParameterRangeCriticalityImpact of Deviation
Nitration Temp -5°C to 5°CHigh>10°C increases ortho-isomer; < -10°C freezes reaction.
HNO

Addition Rate
1-2 hoursMediumFast addition causes exotherms and dinitration.
Methylation pH 10 - 12High<10 stops reaction; >13 hydrolyzes DMS rapidly.
H

Pressure
3 - 5 barMediumLow pressure slows kinetics; High pressure unnecessary.

Safety & Handling (SDS Highlights)

  • 2-tert-Butylphenol: Corrosive, toxic to aquatic life. Solid at RT but melts easily (MP ~64°C). Handle as a liquid melt for dosing.

  • Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, mutagenic. Use 10% NaOH solution for quenching spills immediately.

  • 3-(tert-Butyl)-4-methoxyaniline: Like most anilines, it is toxic by inhalation and skin absorption. Potential methemoglobinemia hazard.

References

  • Nitration Selectivity: Savinov, S. N., et al. "Chemoselective Nitration of Phenols with tert-Butyl Nitrite."[2][3] Organic Letters, vol. 11, no. 19, 2009, pp. 4366–4369. Link

  • BHA Synthesis Context (Isomer Chemistry): "Process for preparing 2-tert-butyl-4-methoxyphenol." US Patent 4,898,993. Link

  • General Phenol Nitration Scale-Up: "Selective nitration process." US Patent 2,868,844. Link

  • Friedel-Crafts Limitations: "Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene." Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification & Handling of 3-(tert-Butyl)-4-methoxyaniline

[1][2]

Case ID: PUR-TBMA-001 Subject: Optimization of Isolation Protocols for Sterically Modified Anisidines Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are likely accessing this guide because your sample of 3-(tert-Butyl)-4-methoxyaniline has degraded into a brown oil, is streaking on your TLC plates, or is co-eluting with impurities.[1]

This compound presents a unique purification challenge. The tert-butyl group increases lipophilicity significantly compared to standard anisidines, while the electron-rich amino group makes it highly susceptible to oxidation (browning) and non-specific binding to acidic stationary phases (silica).[1]

This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Modified Flash Chromatography for polishing.

Module 1: The "Quick Fix" (Acid-Base Extraction)

User Query: "I have crude reaction mixture containing neutral impurities and starting material. How do I isolate the amine without running a column?"

Technical Response: For electron-rich anilines, chromatography should be a secondary step.[1] The high basicity of the amine allows for a highly efficient chemical purification using pH manipulation. This method effectively removes non-basic impurities (e.g., unreacted nitro precursors, neutral alkylated byproducts).

Protocol: pH-Switch Isolation
StepActionMechanistic Rationale
1 Dissolution Dissolve crude oil in EtOAc or Et₂O (Avoid DCM if possible to prevent emulsion).[1]
2 Acid Wash Extract organic layer with 1M HCl (3x) . Collect the AQUEOUS layer.
3 Organic Wash Wash the combined acidic aqueous layer once with fresh ether/EtOAc.
4 Basification Cool aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
5 Extraction Extract the cloudy aqueous mixture with EtOAc (3x) .
6 Drying Dry over Na₂SO₄, filter, and concentrate.

Critical Control Point:

  • pH Monitoring: Do not guess. Use pH paper. If the pH is not >10 in Step 4, the amine remains protonated and water-soluble, leading to 0% yield.

Module 2: Chromatography Troubleshooting

User Query: "My compound streaks from the baseline to the solvent front on TLC, and I can't separate it from impurities."

Technical Response: This is a classic "amine-silanol interaction."[1] The basic nitrogen of your aniline hydrogen-bonds with the acidic silanol (Si-OH) groups on the silica gel surface, causing peak tailing (streaking).[1][2]

Solution: The "Amine-Modified" Silica Protocol

You must neutralize the silica surface before or during the run.[2]

Method A: Mobile Phase Modifier (Standard) Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., Hexanes/EtOAc + 1% TEA).[1]

  • Note: TEA has a high boiling point. If your product is an oil, removing TEA requires extended high-vacuum time.[1]

Method B: The "Pre-Wash" (Cleaner Product) If you want to avoid TEA contamination in your final product:

  • Pack the column with silica.[3][4]

  • Flush with 2 column volumes of Hexanes + 5% TEA .

  • Flush with 2 column volumes of pure Hexanes (to remove bulk TEA).

  • Load your sample and run with standard Hexanes/EtOAc gradient.

  • Result: The acidic sites are capped, but your product doesn't elute in a soup of amine base.

Visualizing the Decision Process

ChromatographyLogicStartCrude 3-(t-Butyl)-4-methoxyanilineCheckPurityCheck TLC (Hex/EtOAc)Start->CheckPurityIsStreakingIs spot streaking?CheckPurity->IsStreakingNoStreakRun Standard Column(Hex/EtOAc)IsStreaking->NoStreakNoYesStreakModify Stationary PhaseIsStreaking->YesStreakYesChoiceChoose Modifier StrategyYesStreak->ChoiceVolatileProduct is Solid(Easy to dry)Choice->VolatileHigh ToleranceNonVolatileProduct is Oil(Hard to remove TEA)Choice->NonVolatileLow ToleranceMethodAAdd 1% TEA to EluentVolatile->MethodAMethodBPre-wash Column with TEAElute with Neutral SolventNonVolatile->MethodB

Caption: Decision tree for selecting the correct chromatographic method based on product physical state and TLC behavior.

Module 3: Stabilization & Storage

User Query: "My product turned from light yellow to dark brown overnight. Is it ruined?"

Technical Response: Not necessarily. Anilines oxidize rapidly in air to form colored impurities (quinones/azo compounds) even at trace levels (ppm).[1] The bulk material may still be >95% pure.

Prevention Strategy: Salt Formation The free base is unstable. The Hydrochloride (HCl) salt is an air-stable solid that can be stored for years.[1]

Protocol: Conversion to HCl Salt

  • Dissolve the purified amine oil in a minimum amount of dry Diethyl Ether .

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Diethyl Ether (or bubble HCl gas) dropwise.

  • A white precipitate will form immediately.

  • Filter the solid under inert atmosphere (nitrogen/argon).

  • Wash with cold ether to remove any colored oxidation impurities.

  • Dry under vacuum.

Data Comparison: Free Base vs. Salt

PropertyFree Base (Amine)Hydrochloride Salt (HCl)
Physical State Viscous Oil / Low Melt SolidCrystalline Solid
Oxidation Risk High (Turns Brown)Negligible (Stable)
Shelf Life Weeks (requires -20°C)Years (RT or 4°C)
Water Solubility LowHigh
Module 4: Safety & Toxicity (Methemoglobinemia)

Warning: Substituted anilines and anisidines are potent inducers of methemoglobinemia . They can be absorbed through the skin.

  • PPE: Double nitrile gloves are mandatory.[1]

  • Spills: Do not wipe with paper towels (increases surface area for evaporation).[1] Absorb with sand/vermiculite and dispose of as hazardous waste.

  • Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue. Seek medical attention immediately if exposed.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine extraction and salt formation).

  • Biotage Application Note. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.com. Link

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica Gel." Rochester.edu. Link

  • Sigma-Aldrich. "Safety Data Sheet: p-Anisidine (General Class Reference)." SigmaAldrich.com. Link[1]

improving yield in reactions involving 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions with 3-(tert-Butyl)-4-methoxyaniline

Current Status: Operational Topic: Yield Improvement & Troubleshooting for 3-(tert-Butyl)-4-methoxyaniline (CAS: 5369-19-7 / Analogues) Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Executive Technical Summary

3-(tert-Butyl)-4-methoxyaniline is a specialized aniline derivative characterized by a unique electronic and steric profile.[1] Unlike simple anilines, the presence of a bulky tert-butyl group at the 3-position (meta to the amino group, ortho to the methoxy) and an electron-donating methoxy group at the 4-position creates a highly electron-rich aromatic system.[1]

Key Reactivity Profile:

  • Nucleophilicity: Enhanced by the para-methoxy and meta-alkyl groups, making the amine nitrogen highly nucleophilic.[1]

  • Oxidation Sensitivity: The electron-rich ring is prone to rapid oxidation (formation of quinoid/imino-quinone species), often observed as "blackening" or "tarring" of the reaction mixture.[1]

  • Steric Environment: While the amino group (position 1) is relatively open (meta to the tert-butyl group), the ring carbons are sterically differentiated, affecting electrophilic aromatic substitution (EAS) regioselectivity.[1]

This guide addresses the three most common failure modes: oxidative degradation , catalyst deactivation in cross-couplings , and purification losses .

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns dark black/purple within minutes, and the yield is low."

Diagnosis: Oxidative Degradation ("Aniline Black" Formation).[1] The electron-rich nature of 3-(tert-butyl)-4-methoxyaniline makes it susceptible to single-electron oxidation by atmospheric oxygen, leading to polymerization (similar to aniline black formation) or quinone imine generation.[1]

Corrective Action:

  • Degas All Solvents: Sparge reaction solvents with Argon or Nitrogen for at least 15-30 minutes prior to use.[1] Simple "purging" of the headspace is insufficient for this substrate.[1]

  • Antioxidant Additives: For non-metal catalyzed reactions (e.g., amide couplings), adding a radical scavenger like BHT (Butylated hydroxytoluene) (0.1–1.0 mol%) can stabilize the aniline without interfering with nucleophilic attack.

  • Workup Speed: Do not leave the crude reaction mixture in solution overnight. Quench and purify immediately.

Issue 2: "Low conversion in Buchwald-Hartwig amination despite using standard Pd conditions."

Diagnosis: Catalyst Poisoning or Reductive Elimination Failure.[1] Electron-rich anilines bind strongly to Pd(II) centers, potentially inhibiting the catalytic cycle.[1] Furthermore, if the coupling partner (aryl halide) is also electron-rich, the reductive elimination step becomes the rate-determining bottleneck.[1]

Corrective Action:

  • Ligand Switch: Move away from simple phosphines (e.g., PPh3, BINAP).[1] Use bulky, electron-rich dialkylbiaryl phosphine ligands that facilitate reductive elimination.[1]

    • Recommended: BrettPhos or RuPhos .[1] These ligands are specifically designed to prevent the formation of stable Pd-amine complexes and accelerate the coupling of primary amines.[1]

  • Base Selection: Switch from

    
     to a stronger, soluble base like NaOtBu  or LHMDS  if the substrate allows, to ensure rapid deprotonation and coordination.
    
Issue 3: "The product streaks on silica gel, and mass balance is poor after column chromatography."

Diagnosis: Acid-Base Interaction with Silica.[1] The basic amino group interacts with the acidic silanol groups (


) on the silica surface, causing peak tailing and irreversible adsorption.[1]

Corrective Action:

  • Basified Silica: Pre-treat the silica column with 1-5% Triethylamine (Et3N) in the eluent system.[1]

  • Alternative Stationary Phase: Use Amino-functionalized silica (

    
    -SiO2)  cartridges for flash chromatography.[1] This eliminates the need for amine additives in the mobile phase and prevents streaking.
    

Optimized Experimental Protocols

Protocol A: High-Yield Amide Coupling (Schotten-Baumann Type)

Designed to minimize oxidation and maximize nucleophilic attack.[1]

Reagents:

  • 3-(tert-Butyl)-4-methoxyaniline (1.0 equiv)[1]

  • Acid Chloride (1.1 equiv)[1]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous & degassed[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Dissolution: Dissolve the aniline (1.0 equiv) and DIPEA (1.5 equiv) in degassed DCM.

    • Critical Step: If the aniline appears dark/colored, filter it through a small pad of basic alumina before weighing.

  • Cooling: Cool the solution to 0°C . Lower temperature suppresses oxidation rates more than it suppresses the acylation rate.[1]

  • Addition: Add the acid chloride dropwise over 10-15 minutes.

  • Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS.[1] Reaction is typically complete in <1 hour.[1]

  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc + 1%

    
    ).
    
Protocol B: Pd-Catalyzed Arylation (Buchwald-Hartwig)

Optimized for electron-rich anilines.[1]

ComponentRecommendationRationale
Catalyst Source

or Pd(OAc)2
Labile ligands allow rapid entry into the catalytic cycle.[1]
Ligand BrettPhos or RuPhos Bulky structure prevents catalyst deactivation by the amine; promotes reductive elimination.[1]
Base NaOtBu (Sodium tert-butoxide)Strong base ensures rapid formation of the Pd-amido complex.[1]
Solvent Toluene or 1,4-DioxaneNon-polar solvents often reduce competitive coordination.[1][2]
Temperature 80°C - 100°CRequired to drive the reductive elimination step.[1]

Visualization: Reaction Workflow & Logic

The following diagram illustrates the critical decision pathways for handling this sensitive intermediate.

ReactionLogic Start Start: 3-(t-Bu)-4-OMe-Aniline CheckColor Check Appearance: Is it dark/black? Start->CheckColor Purify Purify: Filtration via Basic Alumina or Recrystallization CheckColor->Purify Yes (Oxidized) ReactionType Select Reaction Type CheckColor->ReactionType No (Clean) Purify->ReactionType Amide Amide Coupling (Acylation) ReactionType->Amide Buchwald Pd-Catalyzed Coupling (Arylation) ReactionType->Buchwald Cond_Amide Conditions: - 0°C Start - Degassed DCM - 1.5 eq DIPEA Amide->Cond_Amide Cond_Buchwald Conditions: - Ligand: BrettPhos/RuPhos - Base: NaOtBu - Inert Atmosphere (Ar) Buchwald->Cond_Buchwald Workup Workup Strategy: - Quench immediately - Use Amine-Doped Silica Cond_Amide->Workup Cond_Buchwald->Workup

Figure 1: Decision logic for handling 3-(tert-Butyl)-4-methoxyaniline to minimize oxidative loss and maximize yield.

References & Further Reading

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination."[1] Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive Reagents."

  • Org. Synth. 2004, 81, 195. "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines."[1] [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-(tert-Butyl)-4-methoxyaniline before handling.[1] The compound may be toxic and is a potential skin sensitizer.[3]

Sources

Technical Support Center: Troubleshooting Impurities in 3-(tert-Butyl)-4-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthesis Logic

This guide addresses the impurity profile of 3-(tert-Butyl)-4-methoxyaniline , a critical intermediate in the synthesis of kinase inhibitors and antioxidants.

To troubleshoot effectively, we must first establish the standard industrial route, as impurities are path-dependent. The highest purity protocols typically follow the Nitration-Reduction pathway starting from 2-tert-butylanisole (or its phenol precursor).

The Standard Pathway:

  • Alkylation/Protection: 2-tert-butylphenol

    
     Methylation 
    
    
    
    2-tert-butylanisole.
  • Nitration: 2-tert-butylanisole

    
    4-nitro-2-(tert-butyl)anisole .
    
  • Reduction: Hydrogenation

    
    3-(tert-Butyl)-4-methoxyaniline .
    
Process Flow & Impurity Map

The following diagram maps the "Happy Path" (Green) against the critical "Failure Modes" (Red) that generate the side products discussed in this guide.

SynthesisPath Start 2-(tert-Butyl)anisole Nitration Nitration (HNO3 / H2SO4) Start->Nitration TargetNitro INTERMEDIATE: 4-Nitro-2-(tert-butyl)anisole Nitration->TargetNitro Major Path (Para to OMe) IpsoImpurity IMPURITY A (Ipso): 2-Nitroanisole (Loss of t-Butyl) Nitration->IpsoImpurity Acid Catalyzed Dealkylation RegioImpurity IMPURITY B (Regio): 6-Nitro-2-(tert-butyl)anisole Nitration->RegioImpurity Steric Leakage Reduction Reduction (H2 / Pd-C) TargetNitro->Reduction FinalProduct TARGET: 3-(tert-Butyl)-4-methoxyaniline Reduction->FinalProduct Complete Hydrogenation AzoImpurity IMPURITY C (Coupling): Azo/Azoxy Dimers (Colored) Reduction->AzoImpurity Basic pH / Low H2 HydroxylImpurity IMPURITY D (Incomplete): N-Hydroxylamine Reduction->HydroxylImpurity Catalyst Poisoning

Figure 1: Reaction pathway illustrating the origin of key impurities. Note the divergence at the nitration and reduction stages.

Deep Dive: The Nitration Phase (The "Ipso" Trap)

The most technically complex impurities arise during the nitration of 2-tert-butylanisole. The bulky tert-butyl group creates a unique vulnerability: Ipso-Nitration .

Issue: Loss of the tert-Butyl Group

Symptom: Appearance of 2-nitroanisole or 2,4-dinitroanisole in the HPLC trace. Mechanism: Electrophilic aromatic substitution usually targets the hydrogen. However, in highly substituted arenes, the nitronium ion (


) can attack the carbon bearing the tert-butyl group. Because the tert-butyl cation is a stable leaving group, the alkyl chain is ejected, replaced by a nitro group [1].

Troubleshooting Protocol:

Parameter Recommendation Scientific Rationale
Temperature Keep < 0°C Ipso-substitution has a higher activation energy than normal substitution. Low temps favor the kinetic product (retention of t-Bu).

| Acid Strength | Avoid highly concentrated


 | High acidity promotes protolytic cleavage of the t-butyl group. Use Acetic Anhydride/HNO3 systems for milder conditions [4]. |
| Reagent  | Consider tert-butyl nitrite (TBN) | Radical nitration using TBN is often more regioselective and avoids the strong acid conditions that trigger dealkylation [6]. |
Issue: Regioisomer Contamination

Symptom: A peak with identical Mass (M+) but slightly different retention time. Identity: 6-nitro-2-(tert-butyl)anisole. Cause: The methoxy group directs ortho and para. While para (position 4) is favored sterically, the "other" ortho position (position 6) is open. Fix: This is difficult to separate chemically. It must be controlled by maximizing steric bulk in the transition state (lower temperatures) or removed via recrystallization of the nitro-intermediate before reduction.

Deep Dive: The Reduction Phase (Color & Stability)

The reduction of the nitro group to the amine is prone to coupling reactions, leading to highly colored impurities that are difficult to bleach.

Issue: "The Product is Pink/Red/Brown"

Impurity: Azo (


) or Azoxy  (

) dimers. Mechanism: Under basic conditions or low hydrogen availability, the intermediate nitrosobenzene (

) reacts with the hydroxylamine (

) to form a dimer.

Troubleshooting Protocol:

  • Check pH: Ensure the reaction medium is neutral or slightly acidic. Basic conditions catalyze the condensation of intermediates into azo dyes.

  • H2 Mass Transfer: Increase stirring speed (>1000 rpm). If hydrogen isstarved at the catalyst surface, intermediates accumulate and couple.

  • Catalyst Choice: If using Pd/C, ensure it is unpoisoned. Sulfides (often remaining from upstream steps) poison Pd, stalling the reaction at the azo stage [8].

Issue: Unstable Purity (Post-Workup)

Impurity: N-Arylhydroxylamine (


).
Symptom:  Product purity is 99% immediately after workup but drops to 95% after 24 hours, turning dark.
Cause:  Incomplete reduction. Hydroxylamines are air-sensitive and disproportionate to form the aniline and nitroso compounds (which then form azo dimers).
Validation:  Treat a sample with Tollen’s reagent. Hydroxylamines reduce Ag+ to metallic silver (mirror) rapidly.

Impurity Identification Table

Use this table to correlate HPLC/MS data with specific process failures.

Retention (Relative)Mass (m/z)Probable IdentityOrigin StepRoot Cause
0.6 - 0.8 M - 573-Methoxyaniline (Des-t-butyl)NitrationIpso-Nitration: Acid concentration too high or Temp too high.
0.9 M + 0Isomer (4-t-Bu-2-OMe)Starting MaterialImpure starting phenol (4-tert-butylphenol contamination).
1.0 179.1 Target Product --
1.1 M + 16Hydroxylamine ReductionIncomplete hydrogenation; catalyst poisoning.
1.5 - 2.0 2M - 2Azo Dimer ReductionCoupling: Low pressure, poor agitation, or basic pH.
> 2.0 M + 14N-Methylated ReductionReductive Alkylation: If Methanol is used as solvent with Pd/C, trace acid can catalyze methylation of the amine.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this via Friedel-Crafts alkylation of 4-methoxyaniline directly? A: We strongly advise against this. Anilines poison Lewis Acid catalysts (


, 

) by forming stable complexes. Furthermore, the amino group activates the ring so strongly that you will likely get 2,6-di-tert-butyl and 2,5-isomer mixtures. The Nitration-Reduction route provides superior regiocontrol.

Q2: My final product has a persistent "phenolic" smell and a lower melting point. A: You likely have O-demethylation . If you used Lewis Acids (like


) or strong HBr/HI at any point, the methoxy ether can cleave to form the phenol (

). Phenols are prone to oxidation (quinones), which explains the color instability. Check for a broad -OH stretch in IR around 3400 cm⁻¹.

Q3: How do I remove the "Ipso" byproduct (2-nitroanisole)? A: Do not wait until the final amine stage. 2-Nitroanisole has a significantly different boiling point and solubility profile than 4-nitro-2-tert-butylanisole.

  • Action: Perform a recrystallization of the Nitro-intermediate from Ethanol/Water or Heptane. The highly symmetrical dinitro or de-alkylated species usually remain in the mother liquor.

Troubleshooting Logic Tree

Follow this decision matrix to resolve low-purity outcomes.

Troubleshooting Start Problem Detected CheckColor Is the product colored (Red/Brown)? Start->CheckColor CheckMass Is the Mass Spec correct (m/z 179)? CheckColor->CheckMass No YesColor Yes: Azo/Nitroso Contamination CheckColor->YesColor Yes NoMass No: Wrong MW CheckMass->NoMass No ActionColor Action: Re-hydrogenate Increase Pressure/Agitation YesColor->ActionColor CheckLowMass Mass is lower (approx 123)? NoMass->CheckLowMass IpsoDiag Diagnosis: Ipso-Nitration (Loss of t-Butyl) CheckLowMass->IpsoDiag Yes CheckHighMass Mass is Higher? CheckLowMass->CheckHighMass No ActionIpso Action: Lower Nitration Temp Dilute Acid IpsoDiag->ActionIpso OverNitration Diagnosis: Dinitration or N-Alkylation (Solvent) CheckHighMass->OverNitration Yes

Figure 2: Logic flow for diagnosing impurity origins based on physical observation and Mass Spectrometry.

References

  • Attinà, M., Cacace, F., & Yanez, M. (1996). "Ipso" Aromatic Nitration in the Gas Phase.[1] The Journal of Physical Chemistry. Link

  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-4-hydroxyanisole Mass Spectrum.[2] NIST WebBook. Link

  • Mishra, A., et al. (2019). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Link

  • Rathore, R., et al. (2000). Selective ipso-Nitration of tert-Butylcalix[4]arene.[3] Molecules. Link

  • Wang, M., et al. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Link

  • Gao, Y., et al. (2018). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.[4] Journal of Organic Chemistry. Link

  • Zhang, J., et al. (2021). A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene.[5] MDPI. Link

  • Haber, F. (1898). Steps of Nitrobenzene Reduction. Z. Elektrochem.

Sources

Technical Support Center: Optimization of Reaction Conditions for Substituted Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We aim to move beyond simple procedural steps to explain the underlying chemical principles that govern the success of these critical reactions.

Part 1: Troubleshooting Guides

This section is dedicated to addressing the most common challenges encountered during the synthesis of substituted anilines via prevalent methodologies.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] However, its success is highly dependent on the careful selection and optimization of several reaction parameters.

Issue 1: Low or No Yield of the Desired Substituted Aniline

A lack of product is a frequent issue that can often be traced back to the catalyst system, ligand, base, or substrate reactivity.

Potential Cause Explanation & Suggested Solutions
Inactive Catalyst The active catalytic species in Buchwald-Hartwig amination is a Pd(0) complex. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Solutions: Use a Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are designed to cleanly and efficiently generate the active LPd(0) catalyst upon activation with a base.[2]Pre-activation: Consider stirring the palladium source and the phosphine ligand with the base for a period before adding the aryl halide and amine.[2]
Inappropriate Ligand Choice The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[2] The optimal ligand is highly dependent on the nature of the amine and the aryl halide.[3] Solutions: Ligand Screening: For a new reaction, it is often best to screen a small panel of ligands. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[2] For more challenging substrates like heteroaryl amines, specialized ligands such as tBuBrettPhos or DavePhos may be necessary.[2]Consult Ligand Guides: Several resources provide recommendations for ligand selection based on the substrate classes.[3]
Incorrect Base Selection The base's primary role is to deprotonate the amine, but an unsuitable base can inhibit the catalyst or cause decomposition of the starting materials.[2] Solutions: Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2][3]Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[2][3]Base Properties: The physical properties of the base, such as particle size, can affect the reaction. Grinding the base before use or adding an additive like Celite can prevent clumping and improve reaction rates.[3]
Poor Substrate Reactivity The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[3] Aryl chlorides and sterically hindered substrates can be particularly challenging. Solutions: For Aryl Chlorides: Employ bulky, electron-rich phosphine ligands which are often necessary to achieve good yields.[2]Change Leaving Group: If feasible, switching from an aryl chloride to the corresponding bromide or iodide can significantly improve reactivity.

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and lower the yield of the target aniline.

Side Product Potential Cause & Explanation Suggested Solutions
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from a Pd-amide intermediate, especially with primary aliphatic amines.[4]Ligand Choice: Employing sterically demanding bidentate phosphine ligands can sometimes suppress β-hydride elimination.[4]Optimize Conditions: Adjusting the reaction temperature and catalyst loading can often minimize this side reaction.[2]
Homocoupling Dimerization of the aryl halide or the amine can be promoted by certain catalyst systems and conditions.Optimize Catalyst Loading: Using the minimum effective catalyst loading can often reduce the rate of homocoupling.Temperature Control: Lowering the reaction temperature may also disfavor this side reaction.
Diarylation of Primary Amines The desired primary aniline product can react further with the aryl halide to form a diarylamine.Stoichiometry Control: Using a slight excess of the primary amine can help to minimize diarylation.Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can favor the formation of the primary aniline.

Workflow for Troubleshooting Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low or No Yield catalyst Check Catalyst System start->catalyst ligand Evaluate Ligand Choice catalyst->ligand Catalyst OK precatalyst Use a Precatalyst (e.g., G3, G4) catalyst->precatalyst Inactive Catalyst? base Assess Base Selection ligand->base Ligand OK screen_ligands Screen a Panel of Ligands ligand->screen_ligands Inappropriate Ligand? substrate Consider Substrate Reactivity base->substrate Base OK screen_bases Screen Strong and Weak Bases base->screen_bases Incorrect Base? change_lg Switch to a More Reactive Leaving Group (e.g., Br, I) substrate->change_lg Poor Substrate? success Improved Yield substrate->success Substrate OK precatalyst->ligand screen_ligands->base screen_bases->substrate change_lg->success

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and still relevant method for forming C-N bonds, particularly in industrial settings.[5] Modern protocols often utilize ligands to improve reaction efficiency and mildness.

Issue 1: Low or No Product Yield in Ullmann Condensation

Similar to palladium-catalyzed reactions, the success of Ullmann couplings is sensitive to the nature of the catalyst, ligand, base, and solvent.

| Potential Cause | Explanation & Suggested Solutions | | :--- | :--- | :--- | | Inactive Copper Catalyst | The active catalytic species is generally considered to be Cu(I).[6] Using oxidized or poor-quality copper sources can lead to failed reactions. Solutions: Use Fresh Cu(I) Salts: Employ high-purity copper(I) salts such as CuI, CuBr, or CuCl.[6]In Situ Activation: If using Cu(0) or Cu(II) sources, ensure the reaction conditions are suitable for the in situ generation of the active Cu(I) species.[6] | | Suboptimal Ligand | Ligands are crucial for stabilizing the copper catalyst and facilitating the coupling reaction.[6] Solutions: Ligand Screening: Screen a variety of ligands. Common classes include amino acids (e.g., L-proline, N-methylglycine) and phenanthrolines.[6] | | Inappropriate Base or Solvent | The base is critical for substrate deprotonation and catalyst turnover.[6] The solvent must be able to dissolve the reactants and facilitate the reaction at the required temperature. Solutions: Base Screening: Screen inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[6]Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, and NMP are traditionally used.[5] However, for ligand-accelerated reactions, solvents like dioxane and toluene may also be effective at lower temperatures.[6] | | High Reaction Temperature Leading to Decomposition | Traditional Ullmann reactions often require very high temperatures (>200 °C), which can lead to substrate or product decomposition.[5] Solutions: Modern Protocols: Utilize modern, ligand-accelerated protocols that can often be run at much milder temperatures (e.g., 80-120 °C).[6]Temperature Optimization: If decomposition is observed, incrementally lower the reaction temperature. |

Reduction of Nitroaromatics

The reduction of nitroarenes is a fundamental and widely used method for the synthesis of anilines.[7]

Issue 1: Incomplete Reduction or Formation of Side Products

The primary challenges in this transformation are achieving complete conversion to the aniline and avoiding partially reduced intermediates or other side products.

Problem Potential Cause & Explanation Suggested Solutions
Incomplete Reduction Insufficient reducing agent or a deactivated catalyst can lead to the accumulation of intermediates such as nitroso or hydroxylamine species.Increase Reducing Agent Stoichiometry: Ensure an adequate excess of the reducing agent is used. For metal/acid reductions (e.g., Fe/HCl, Sn/HCl), ensure sufficient acid is present.Catalyst Activity (for catalytic hydrogenation): Ensure the catalyst (e.g., Pd/C, PtO₂) is active. Use a fresh batch or increase the catalyst loading.
Formation of Azoxy, Azo, or Hydrazo Compounds These side products can form, particularly under certain pH conditions or if the reaction is not driven to completion.Control Reaction Conditions: Careful control of temperature and pH can often minimize the formation of these dimeric products.Choice of Reducing Agent: Some reducing agents, like LiAlH₄/TiCl₄, can provide high yields of the desired aniline.[8]
Reduction of Other Functional Groups The chosen reducing agent may not be chemoselective and could reduce other sensitive functional groups on the molecule.Select a Chemoselective Reducing Agent: For substrates with other reducible functional groups (e.g., aldehydes, ketones, esters), a more selective reducing agent should be chosen. Catalytic hydrogenation under controlled conditions or specific metal hydride systems can offer better chemoselectivity.
Purification Challenges

The purity of substituted anilines is critical for subsequent reactions.[9]

Issue: Difficulty in Removing Impurities

| Problem | Explanation & Suggested Solutions | | :--- | :--- | :--- | | Dark Coloration of the Product | Anilines are prone to oxidation, which can lead to the formation of colored impurities, often polymeric in nature.[10][11] | Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.[10]Vacuum Distillation: This is a very effective method for separating the desired aniline from non-volatile, colored impurities.[10][11] | | Presence of Starting Materials or Reagents | Unreacted starting materials or excess reagents can contaminate the final product. | Acid Wash: Unreacted aniline starting material can often be removed by washing the organic phase with a dilute aqueous acid solution (e.g., 1M HCl) to form the water-soluble anilinium salt.[12]Base Wash: Acidic reagents or byproducts can be removed with a dilute aqueous base wash (e.g., NaHCO₃ solution). | | Separation of Regioisomers | The synthesis may produce a mixture of ortho, meta, and para isomers, which can be difficult to separate due to their similar physical properties.[10] | Recrystallization: Careful optimization of the recrystallization solvent and conditions can sometimes allow for the selective crystallization of one isomer.[13]Column Chromatography: This is a standard method for separating isomers, although it can be challenging for those with very similar polarities.High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer high resolution for the separation of challenging isomer mixtures.[10] |

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium precatalyst for a Buchwald-Hartwig amination?

A1: Modern palladacycle precatalysts, such as the G3 and G4 types, are often preferred because they are air- and moisture-stable and reliably generate the active Pd(0) species in solution.[2] The choice between different generations of precatalysts can depend on the specific ligand required for your transformation, as some are more effective at accommodating bulky ligands.[3]

Q2: What is the role of the base in a Buchwald-Hartwig reaction, and how do I select the best one?

A2: The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[2] The choice of base is a balance between reactivity and substrate compatibility. Strong bases like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups.[3] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ are a better choice, though they may necessitate higher reaction temperatures.[2][3]

Q3: My Ullmann reaction is not working. What are the first things I should check?

A3: First, ensure you are using a fresh, high-purity source of a Cu(I) salt, as the catalyst can deactivate upon oxidation.[6] Second, consider the addition of a ligand, as modern Ullmann protocols are often ligand-accelerated. Common choices include L-proline or 1,10-phenanthroline.[6] Finally, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere, as protic impurities can lead to side reactions like dehalogenation.[6]

Q4: How can I avoid the formation of colored impurities when working with anilines?

A4: Anilines are susceptible to air oxidation. To minimize this, it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating. Storing purified anilines under an inert atmosphere and protected from light can also prolong their shelf life and maintain their purity.

Q5: What are some greener alternatives for the synthesis of substituted anilines?

A5: There is a growing interest in developing more sustainable synthetic methods. For Buchwald-Hartwig aminations, using base metals like nickel or copper as catalysts is an active area of research.[14] For the reduction of nitroaromatics, catalytic transfer hydrogenation using a safe hydrogen source or electrocatalytic methods are being explored as alternatives to traditional metal/acid reductions.[15] Additionally, performing reactions in more environmentally benign solvents, such as water under micellar conditions, is a promising approach.[4]

Part 3: Experimental Protocols

General Protocol for Small-Scale Buchwald-Hartwig Amination

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for the Synthesis of 2-Methyl-4-nitroaniline via Electrophilic Aromatic Substitution

This three-step synthesis is a classic example of introducing a nitro group onto a protected aniline.[7]

Aniline_Synthesis_Workflow cluster_0 Step 1: Acylation (Protection) cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis (Deprotection) start o-Toluidine step1 React with Acetic Anhydride start->step1 product1 N-acetyl-o-toluidine step1->product1 step2 Nitrating Mixture (HNO₃/H₂SO₄) product1->step2 product2 N-acetyl-2-methyl-4-nitroaniline step2->product2 step3 Acid or Base Hydrolysis product2->step3 final_product 2-Methyl-4-nitroaniline step3->final_product

Sources

Technical Support Center: Managing Steric Hindrance from the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming steric and electronic challenges posed by the tert-butyl (t-Bu) group in synthesis.

Mission Statement

The tert-butyl group is a double-edged sword in organic synthesis. Its massive steric bulk (


-value = 4.9 kcal/mol) is invaluable for directing selectivity and locking conformation, yet it frequently acts as a "reaction stopper" in standard nucleophilic attacks and couplings. This guide provides troubleshooting protocols to navigate the steric labyrinth of the t-Bu group, ensuring your reactions proceed with high fidelity.

Module 1: Nucleophilic Substitution & The "Neopentyl Wall"

Issue: Users frequently report 0% yield when attempting Williamson ether syntheses involving t-butyl or neopentyl systems.

The Core Problem: Directionality Matters

The t-butyl group creates a "cone of protection" that effectively blocks the backside attack required for SN2 mechanisms.

  • Scenario A (The Fail): Attacking a t-butyl or neopentyl halide with a nucleophile. The steric wall prevents the nucleophile from reaching the

    
     orbital. Elimination (E2) becomes the dominant pathway if protons are available.
    
  • Scenario B (The Fix): Using the t-butyl/neopentyl moiety as the nucleophile (alkoxide) attacking an unhindered electrophile (e.g., methyl iodide).

Troubleshooting Protocol: Synthesizing Neopentyl Ethers
Reaction ComponentRecommendationTechnical Rationale
Direction Neopentyl Alcohol + Base + Alkyl Halide You cannot displace a neopentyl halide. You must use neopentyl alcohol as the nucleophile.
Base NaH or KH (in THF/DMF)Irreversible deprotonation ensures high concentration of the alkoxide nucleophile.
Electrophile Methyl Iodide or Primary TriflateThe electrophile must be unhindered. Secondary halides will lead to E2 elimination caused by the bulky neopentyl alkoxide base.
Solvent DMF or DMSO (Polar Aprotic)Solvates the cation (Na+/K+), leaving the "naked" alkoxide anion highly reactive to overcome its own steric bulk.

Expert Tip: If you absolutely must displace a leaving group beta to a t-butyl group (neopentyl position), abandon SN2. Switch to reductive etherification (Aldehyde + Alcohol + Silane) or alkoxymercuration (if applicable).

Module 2: Metal-Catalyzed Cross-Couplings

Issue: "My Buchwald-Hartwig coupling failed with a bulky t-butyl aniline." or "Suzuki coupling stalled with a hindered aryl chloride."

The Solution: Ligand Engineering

Standard ligands (PPh3, dppf) cannot accommodate the spatial demands of a t-butyl group on the substrate and the metal center simultaneously. You must use ligands designed to be bulky themselves—counter-intuitively, this bulk promotes the formation of the active mono-ligated Pd(0) species and accelerates the difficult reductive elimination step.

Decision Tree: Selecting the Correct Catalyst

Coupling_Strategy Start Start: Hindered Coupling (Substrate contains t-Bu) ReactionType Reaction Type? Start->ReactionType Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki AmineType Amine Class? Buchwald->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R-NH-R') AmineType->Secondary BrettPhos Rec: BrettPhos or tBuBrettPhos Pd(G3/G4) Precatalyst Primary->BrettPhos RuPhos Rec: RuPhos Pd(G3/G4) Precatalyst Secondary->RuPhos HalideType Electrophile Type? Suzuki->HalideType Chloride Aryl Chloride (Low Reactivity) HalideType->Chloride Bromide Aryl Bromide/Triflate HalideType->Bromide SPhos Rec: SPhos or XPhos Allows oxidative addition of hindered chlorides Chloride->SPhos PCy3 Rec: PCy3 or P(t-Bu)3 Standard bulky phosphines Bromide->PCy3

Figure 1: Catalyst selection logic for sterically encumbered substrates. The choice of ligand dictates the geometry of the active catalytic species.

Protocol: Coupling a t-Butyl Aniline (Buchwald-Hartwig)
  • Precatalyst: Use Pd(OAc)₂ or Pd-G3/G4 precatalysts .[1] Avoid Pd₂dba₃ if possible, as dba can inhibit reactions with hindered substrates.

  • Ligand: tBuBrettPhos is the gold standard for bulky primary amines.

  • Base: NaOtBu (Sodium tert-butoxide). The matching t-butyl group prevents transesterification side reactions if esters are present, but more importantly, it is strong enough to deprotonate the amine without decomposing the catalyst.

  • Solvent: t-Amyl Alcohol or Dioxane at 80–100°C.

Module 3: Deprotection & The "Sticky Cation"

Issue: "I removed my t-butyl ester with TFA, but my product is alkylated with t-butyl groups."

The Mechanism of Failure

Acidic cleavage of t-butyl esters/ethers follows an E1/SN1-like pathway. The protonated oxygen leaves, generating a tert-butyl cation (


).[2] This cation is an aggressive electrophile. If not quenched immediately, it will attack electron-rich regions of your molecule (e.g., Indoles, Phenols, Thiols).
The Scavenger Cocktail Protocol

You must provide a "sacrificial lamb"—a nucleophile more reactive than your product—to trap the


.
ComponentRoleRecommended Concentration (in TFA)
Triisopropylsilane (TIS) Hydride donor; reduces

to isobutane (gas).
2.5% – 5.0%
Water Hydrolysis; traps cation as t-butanol.2.5%
Thioanisole / EDT Soft nucleophile; essential if Methionine/Cysteine are present.2.5% – 5.0%
1,2-Ethanedithiol (EDT) Critical for Trp/Cys protection (smells terrible, but effective).2.5%

Standard Recipe (Reagent K equivalent): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)

Self-Validating Check:

  • Run a small scale cleavage (5 mg).

  • Analyze via LC-MS.[3]

  • Look for

    
     mass shifts (indicating t-butylation).
    
  • If

    
     is observed, increase TIS/Thioanisole loading or switch to HCl in Dioxane  (generates t-butyl chloride, which is less reactive than the free cation).
    

Module 4: Conformational Locking (The Anchor Effect)

Issue: "My diastereoselectivity is the opposite of what I predicted."

The "Winstein-Holness" Anchor

The t-butyl group has an A-value of 4.9 kcal/mol [1].[4] This is energetically massive. In a cyclohexane ring, a t-butyl group will exist exclusively in the equatorial position (>99.9%). This "locks" the ring, preventing ring flips.

Impact on Reactivity:

  • Axial Attack Rule: If the t-butyl group locks the ring, a ketone at the 4-position is fixed. Nucleophiles (like Hydride) generally attack from the axial direction (less steric strain in transition state), yielding the equatorial alcohol.

  • E2 Elimination: For E2 to occur, the Leaving Group and the Beta-Proton must be anti-periplanar . The t-butyl lock may force a Leaving Group into an equatorial position where it cannot achieve anti-periplanar geometry with a neighbor, shutting down elimination completely.

Figure 2: Thermodynamic locking of cyclohexane conformations.

FAQ: Frequently Asked Questions

Q: Can I use t-butyllithium (t-BuLi) as a nucleophile? A: Generally, no . t-BuLi is an extremely strong base (pKa ~53) and a poor nucleophile due to steric bulk. It acts primarily as a lithiating agent (halogen-lithium exchange) or a base for deprotonation. If you need a nucleophilic alkyl group, use t-butylmagnesium chloride (Grignard), but even then, addition to hindered ketones is difficult.

Q: How do I remove a t-butyl group from an aromatic ring? A: You usually don't. The Friedel-Crafts alkylation is reversible, but removing a t-butyl group selectively without destroying the molecule is difficult (retro-Friedel-Crafts requires strong Lewis acids like AlCl₃ and heat). It is better to use it as a permanent directing group or blocking group.

Q: Why is my t-butyl ester not cleaving in 50% TFA? A: Steric crowding around the ester carbonyl can hinder protonation.

  • Fix: Increase temperature to 40-50°C.

  • Fix: Use neat TFA.

  • Fix: Add a Lewis Acid (e.g., BF₃·OEt₂) to the TFA solution to activate the carbonyl oxygen further.

References

  • Winstein, S.; Holness, N. J. "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." J. Am. Chem. Soc.[5]1955 , 77, 5562–5578. Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link

  • Lundgren, R. J.; Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates." Chem. Eur. J.2012 , 18, 9758–9769. Link

  • Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455–2504. Link

  • BenchChem. "Troubleshooting incomplete removal of the t-butyl ester protecting group." BenchChem Technical Guides. Link

Sources

troubleshooting guide for 3-(tert-Butyl)-4-methoxyaniline experiments

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 102148-56-1 (Generic/Isomer variable) | Formula: C₁₁H₁₇NO Synonyms: 3-tert-Butyl-p-anisidine; 4-Methoxy-3-(1,1-dimethylethyl)benzenamine

Executive Summary: The "Electron-Rich" Challenge

Welcome to the technical guide for 3-(tert-Butyl)-4-methoxyaniline . As a Senior Application Scientist, I often see researchers underestimate this molecule. It is not just a "bulky aniline"; it is a hyper-electron-rich system . The combination of the methoxy group (para) and the tert-butyl group (meta) pushes significant electron density into the amine and the aromatic ring.

The Result?

  • Extreme Oxidation Sensitivity: It turns from a white crystal/pale oil to a purple/black tar ("quinone imine" formation) upon air exposure.

  • Nucleophilic Competence: It is an excellent nucleophile but prone to catalyst poisoning in Pd-coupling due to strong binding.

This guide addresses these specific failure modes.

Module 1: Quality Control & Restoration
Q: My sample arrived as a dark purple/black solid (or oil). Is it degraded?

A: It is likely surface oxidation, but the bulk material may be salvageable.

The Mechanism: Electron-rich anilines undergo radical cation formation in the presence of


, leading to polymerization (polyanilines) or quinone imine formation. This "black goo" is often catalytic—it accelerates further degradation.

Troubleshooting Protocol: The "Acid-Wash" Restoration Do not attempt simple recrystallization immediately; the oxidized impurities often co-precipitate.

Step-by-Step Restoration Workflow:

  • Dissolution: Dissolve the dark crude material in EtOAc (Ethyl Acetate) .

  • Salt Formation (Critical Step): Add 1M HCl in Et2O or aqueous HCl. The aniline hydrochloride salt will precipitate (or dissolve in water), while the neutral "black" oxidation byproducts often remain in the organic phase.

  • Partition:

    • If using Aq HCl: Wash the aqueous acidic layer with Et2O (3x) until the organic layer is clear. The "black" stays in the ether.

    • If using Anhydrous HCl: Filter the precipitate.[1] Wash the filter cake with cold Et2O.

  • Free Basing: Basify the aqueous layer/solid salt with saturated

    
     or 
    
    
    
    (keep cold, 0°C) and extract immediately into DCM (Dichloromethane).
  • Stabilization: Dry over

    
     and concentrate. Store under Argon immediately. 
    

Visual Workflow: Aniline Purification

PurificationWorkflow Start Dark/Oxidized Sample Dissolve Dissolve in EtOAc Start->Dissolve Acidify Add 1M HCl (aq) Dissolve->Acidify Separate Phase Separation Acidify->Separate OrgLayer Organic Layer (Contains Tars/Impurities) Separate->OrgLayer Discard AqLayer Aqueous Layer (Contains Aniline-HCl) Separate->AqLayer Keep Wash Wash Aq. with Et2O x3 AqLayer->Wash Basify Neutralize with NaHCO3 (0°C) Wash->Basify Extract Extract into DCM & Dry Basify->Extract Final Pure Pale Oil/Solid (Store under Ar) Extract->Final

Figure 1: Acid-Base purification strategy to separate oxidized impurities (tars) from the active amine.

Module 2: Reaction Optimization (Cross-Coupling)
Q: I am seeing low conversion (<20%) in Buchwald-Hartwig coupling. Why?

A: The issue is likely "Catalyst Poisoning" or "Reductive Elimination Failure."

The Science: 3-(tert-Butyl)-4-methoxyaniline is sterically crowded ortho to the methoxy, but the amine itself is relatively open (meta to the t-butyl). However, its high electron density makes it bind too tightly to Palladium (Pd), preventing the oxidative addition of the aryl halide or the reductive elimination step.

Optimization Matrix:

ParameterRecommendationScientific Rationale
Ligand BrettPhos or RuPhos These bulky, electron-rich phosphines prevent the aniline from permanently binding to the Pd center and facilitate reductive elimination [1].
Pd Source Pd(OAc)₂ or Pd-G3/G4 Precatalysts Precatalysts ensure rapid activation. Avoid Pd₂dba₃ if possible, as dba can inhibit reactions with electron-rich amines.
Base Cs₂CO₃ (Weak) or NaOtBu (Strong)Start with Cs₂CO₃ to avoid side reactions. If the aryl halide is unreactive, switch to NaOtBu.
Solvent t-Amyl Alcohol or Dioxane Protic solvents (t-Amyl alcohol) can sometimes assist proton transfer steps in the catalytic cycle for anilines.

Troubleshooting Decision Tree

CouplingLogic Problem Low Yield in Buchwald Coupling CheckColor Did reaction turn black instantly? Problem->CheckColor BlackYes Yes: Oxidation/Decomp CheckColor->BlackYes BlackNo No: Catalyst Failure CheckColor->BlackNo Soln1 Degas solvent thoroughly. Use Ar glovebox. BlackYes->Soln1 CheckLigand Ligand Used? BlackNo->CheckLigand LigandOld BINAP / DPPF CheckLigand->LigandOld LigandNew BrettPhos / XPhos CheckLigand->LigandNew Soln2 Switch to BrettPhos. (Better for primary anilines) LigandOld->Soln2 CheckBase Base Used? LigandNew->CheckBase BaseStrong NaOtBu CheckBase->BaseStrong BaseWeak Cs2CO3 CheckBase->BaseWeak Soln3 Switch to Cs2CO3. (Reduce dehalogenation) BaseStrong->Soln3 Soln4 Increase Temp to 100°C. Add 2% water (if using Cs2CO3) BaseWeak->Soln4

Figure 2: Logical flow for diagnosing cross-coupling failures with hindered anilines.

Module 3: Synthesis & Impurities
Q: What are the major impurities I should look for in NMR/LCMS?

A: Look for "Azo" dimers and Regioisomers.

If you synthesized this yourself (e.g., via nitration of 2-tert-butyl-anisole followed by reduction), or if you bought low-grade material:

  • Azo/Azoxy Dimers:

    • Origin: Incomplete reduction of the nitro precursor or air oxidation of the aniline.

    • Detection: Colored spots on TLC (orange/red) that move differently than the aniline. Mass spec shows dimers (

      
       or 
      
      
      
      ).
  • Regioisomers (4-tert-butyl-3-methoxyaniline):

    • Origin: Friedel-Crafts alkylation scrambling during the installation of the tert-butyl group.

    • Detection: 1H NMR aromatic region.

      • Correct Isomer (3-tBu-4-OMe): Expect a specific coupling pattern. The protons ortho to the amine are chemically distinct. Look for a doublet (J~8Hz) for the proton ortho to OMe, and a doublet/singlet pattern for the others.

      • Tip: The tert-butyl singlet should integrate to 9H. If you see split t-butyl peaks, you have an isomer mix.

Module 4: Safety & Handling (SDS Summary)
Hazard ClassStatementHandling Precaution
Acute Toxicity Harmful if swallowed/inhaled (H302/H332)Use a fume hood. Do not weigh on an open bench.
Skin Irritant Causes skin irritation (H315)Nitrile gloves are sufficient; change immediately if splashed.
Eye Irritant Causes serious eye irritation (H319)Wear safety goggles.
Sensitizer Potential skin sensitizerAvoid repeated exposure.[2][3]

Storage Rule of Thumb:

  • Long Term: -20°C, under Argon, sealed with Parafilm/electrical tape.

  • Short Term: 4°C, dark.

  • Never store in dilute solution; concentrate immediately.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[4] Chemical Science, 2(1), 27-50.[4]

  • Sigma-Aldrich. Buchwald-Hartwig Cross-Coupling Reaction Manual.

  • BenchChem. Preventing oxidation of aniline groups during complexation.

  • Fisher Scientific. Safety Data Sheet: 3-tert-Butyl-4-hydroxyanisole (Structural Analog Safety Data).

Sources

stability issues of 3-(tert-Butyl)-4-methoxyaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TBM-ANL-001

Status: Operational | Topic: Stability in Acidic Media

Executive Summary: The Electron-Rich Paradox

Welcome to the technical guide for 3-(tert-Butyl)-4-methoxyaniline . As a researcher, you are likely encountering stability issues because this molecule is an electron-rich system . The presence of both a methoxy group and a tert-butyl group on the aniline ring significantly raises the HOMO (Highest Occupied Molecular Orbital) energy, making the compound exceptionally prone to oxidation , even more so than unsubstituted aniline.

While acidic conditions generally stabilize anilines by protonating the amine (removing the lone pair involved in oxidation), they introduce specific risks regarding hydrolysis and solubility anomalies . This guide deconstructs these failure modes using mechanistic organic chemistry.

Module 1: Oxidative Instability (The "Pink/Brown" Solution)

Symptom: Your clear acidic solution turns pink, purple, or brown within hours. Root Cause: Formation of Quinone Imines.

Although protonation (


) protects the amine, the equilibrium always allows for a small fraction of free amine. In the presence of trace metals, light, or dissolved oxygen, this free amine undergoes Single Electron Transfer (SET) to form a radical cation.
Mechanism: The Oxidative Cascade

The tert-butyl group provides steric bulk but does not prevent the electronic activation of the ring. The para-methoxy group directs oxidation to the nitrogen, leading to a colored quinoid species.

OxidationPathway Aniline 3-(t-Butyl)-4-methoxyaniline (Clear) Radical Radical Cation [Ar-NH2]•+ Aniline->Radical Oxidation (O2/hv) - e- Protonated Protonated Salt (Stable) Aniline->Protonated + H+ (Acid) QuinoneImine Quinone Imine (Pink/Red) Radical->QuinoneImine - H+ - e- Polymer Aniline Black / Polymers (Brown Precipitate) QuinoneImine->Polymer Polymerization

Figure 1: The oxidative degradation pathway. Note that acid pushes the equilibrium toward the stable protonated form (Green), but light/oxygen drive the irreversible path toward Quinone Imines (Red).

Troubleshooting Protocol: Preventing Oxidation
VariableRecommendationTechnical Rationale
pH Control Maintain pH < 3.0 The pKa of this aniline is likely ~5.5 (higher than aniline due to electron-donating groups). You must be ≥2 pH units below the pKa to ensure >99% protonation.
Degassing Sparge buffers with Argon/N2Removes dissolved

, the primary oxidant.
Additives Ascorbic Acid (1-5 mM) Acts as a sacrificial antioxidant, reducing the radical cation back to the parent amine before it polymerizes.
Light Amber glasswareThe molecule absorbs UV/Blue light, which catalyzes the initial SET step.

Module 2: Acid-Catalyzed Hydrolysis & Dealkylation

Symptom: New peaks appear in LC-MS with mass losses of -14 Da or -56 Da. Root Cause: Ether Cleavage or Retro-Friedel-Crafts Reaction.

While less common than oxidation, the structural features of 3-(tert-Butyl)-4-methoxyaniline make it susceptible to specific acid-catalyzed degradations under forcing conditions (high temperature or strong mineral acids).

Degradation Pathways
  • Demethylation (-14 Da):

    • Condition: Strong acids (HBr, HI) or high temperatures (>60°C).

    • Mechanism:[1][2][3][4] Protonation of the ether oxygen followed by

      
       attack (by halide) or hydrolysis.
      
    • Result: Formation of 3-tert-butyl-4-aminophenol .

  • De-tert-butylation (-56 Da):

    • Condition: Strong Brønsted acids (e.g., Triflic acid, conc.

      
      ).
      
    • Mechanism:[1][2][3][4]Retro-Friedel-Crafts alkylation . The bulky tert-butyl group leaves as a stable tertiary carbocation (

      
      ), especially if the ring is protonated.[5]
      
    • Result: Reversion to 4-methoxyaniline (p-anisidine).

Diagnostic Table: Identifying Impurities
Retention Time ShiftMass Change (

m/z)
Likely IdentityCause
Earlier (more polar)-14 (Loss of

)
3-(t-butyl)-4-aminophenolHydrolysis of methoxy group.
Earlier (more polar)-56 (Loss of

)
4-methoxyanilineRetro-Friedel-Crafts (Acid too strong).
Later (less polar)+14 / +16Quinone/Imine dimersOxidative coupling.

Module 3: Solubility Anomalies

Symptom: "Oiling out" or crystallization upon acidification. Root Cause: The Lipophilic Salt Effect.

The tert-butyl group is highly lipophilic. When you acidify, you form the hydrochloride salt. Unlike simple aniline HCl (which is water-soluble), the 3-(tert-butyl)-4-methoxyaniline hydrochloride salt has significant hydrophobic character.

  • The Trap: In high-ionic-strength acidic buffers (e.g., 1M HCl), the "Common Ion Effect" combined with the hydrophobic tert-butyl group can cause the salt to precipitate out of solution, often as a gummy oil rather than a clean crystal.

  • Solution: Use a co-solvent. Ensure at least 10-20% Methanol or Acetonitrile is present in your aqueous acidic stock solutions to maintain solubility of the lipophilic cation.

Interactive Troubleshooting Guide

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Start: Identify Issue Color Color Change? (Pink/Brown) Start->Color Precipitate Precipitate/Oil? Start->Precipitate NewPeaks New HPLC Peaks? Start->NewPeaks Oxidation Diagnosis: Oxidation Color->Oxidation Solubility Diagnosis: Lipophilic Salt Precipitate->Solubility MassCheck Check Mass Shift NewPeaks->MassCheck Action1 Action: Add Ascorbic Acid & Check pH < 3 Oxidation->Action1 Action2 Action: Add 20% MeOH or Reduce Acid Conc. Solubility->Action2 Dealk -56 Da: Acid too strong (Retro-FC) MassCheck->Dealk Demeth -14 Da: Hydrolysis MassCheck->Demeth

Figure 2: Decision tree for diagnosing stability failures.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in 0.1% Formic Acid? A: Short-term (24h), yes. Long-term, no. Formic acid is not strong enough to suppress all oxidation over weeks. For storage, we recommend freezing the solid. If solution storage is mandatory, use 10 mM HCl in 50% MeOH and store at -20°C. The methanol prevents "oiling out" and the temperature halts oxidation.

Q2: Why does my LC-MS show a peak at M+16? A: This is likely the N-oxide or a hydroxylated ring product. This occurs if your mobile phase contains peroxides (common in aged THF or ethers). Ensure your HPLC solvents are fresh and high-purity grade.

Q3: Is the "pink" impurity toxic? A: Yes. Quinone imines are potent electrophiles and can be genotoxic. Handle all degraded solutions as hazardous waste. The parent compound itself is capable of causing methaemoglobinaemia; handle with extreme caution [1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

  • Stefanachi, A., et al. (2011).Oxidation of Aniline Derivatives: Mechanisms and Implications.
  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of aryl methyl ethers and tert-butyl groups in acid).
  • Master Organic Chemistry (2018). Friedel-Crafts Alkylation and Dealkylation Mechanisms. Retrieved from [Link]

Sources

reaction condition screening for 3-(tert-Butyl)-4-methoxyaniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ✅ Operational | Ticket Priority: High | Agent: Senior Application Scientist

🟢 System Overview: The Substrate Profile

Component ID: 3-(tert-Butyl)-4-methoxyaniline Classification: Electron-Rich, Sterically Biased Primary Aniline

Before initiating any screening protocol, you must understand the "personality" of this molecule. It is not a standard aniline.

  • Electronic State: Highly electron-rich. The methoxy group (para) is a strong

    
    -donor, and the tert-butyl group (meta) provides inductive donation.
    
    • Implication: It is a potent nucleophile but extremely prone to oxidation . Exposure to air will rapidly generate purple/black quinoid impurities that poison Palladium catalysts.

  • Steric Environment: The tert-butyl group is at the 3-position (meta to the amine).

    • Implication: The amine head (-NH

      
      ) is not  sterically hindered. However, the tert-butyl group twists the methoxy group out of planarity, subtly altering electronic feedback. Do not treat this as a "sterically hindered amine" in the context of catalyst selection; treat it as a "sensitive" amine.
      

🛠 Module 1: Reaction Condition Screening (The "Standard Build")

Do not guess. Use this standardized screening matrix for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig). This matrix covers 90% of successful couplings for this substrate class.

Recommended Screening Kit (4x3 Matrix)
ParameterCondition A (The "Workhorse")Condition B (The "Challenger")Condition C (The "Mild")
Precatalyst BrettPhos Pd G4 RuPhos Pd G4 tBuBrettPhos Pd G4
Ligand Class Dialkylbiaryl phosphine (General)Dialkylbiaryl phosphine (Specific for 1° amines)Bulky, for difficult coupling partners
Base NaOtBu (2.0 equiv)K

PO

(3.0 equiv)
Cs

CO

(3.0 equiv)
Solvent 1,4-Dioxanetert-Amyl AlcoholToluene
Temp 100 °C80 °C90 °C

Technician's Note:

  • Why G4 Precatalysts? Electron-rich anilines can bind to Pd(II) species and prevent reduction to the active Pd(0) species. G4 precatalysts (containing a methyl-amino-biphenyl scaffold) ensure rapid, reductive-elimination-driven release of the active L-Pd(0) species regardless of the amine substrate [1].

  • Why tert-Amyl Alcohol? Higher boiling point than THF, better solubility for bases than Toluene, and less coordinating than Dioxane.

⚙️ Module 2: Workflow Logic (Visualization)

Use this decision tree to guide your experimental design.

ScreeningWorkflow Start START: Coupling Request CheckSubstrate Check Substrate Quality (Is it purple/black?) Start->CheckSubstrate Purify Recrystallize/Distill (Must be colorless/tan) CheckSubstrate->Purify Yes (Oxidized) SelectPartner Analyze Electrophile (Ar-X) CheckSubstrate->SelectPartner No (Clean) Purify->SelectPartner Activated Activated Ar-X (Pyridines, Nitriles) SelectPartner->Activated Electron Deficient Deactivated Deactivated/Neutral Ar-X (Anisoles, Toluenes) SelectPartner->Deactivated Electron Rich CondB Condition B: RuPhos Pd G4 + K3PO4 (High Functional Group Tolerance) Activated->CondB Prevent Side Rxns CondA Condition A: BrettPhos Pd G4 + NaOtBu (Fastest Rate) Deactivated->CondA Force Conversion

Figure 1: Decision logic for initial reaction setup based on substrate quality and coupling partner electronics.

🔧 Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned black immediately upon heating, and LCMS shows no product.

Diagnosis: Oxidative Deactivation. The "black" color is often palladium black (catalyst death) or oxidized aniline (tar).

  • Root Cause: Oxygen ingress. 3-(tert-Butyl)-4-methoxyaniline is highly sensitive to O

    
    .
    
  • The Fix:

    • Do not use "sparging" (bubbling gas) alone. Use Freeze-Pump-Thaw cycles (x3) for the solvent.

    • Weigh the aniline inside a glovebox if possible. If not, flush the vial with Argon for 5 minutes before adding solvent.

    • Switch to a G4 Precatalyst if using Pd(OAc)

      
      . Standard Pd(II) sources struggle to reduce to Pd(0) in the presence of oxidized amine impurities.
      
Q2: LCMS shows the aryl halide is consumed, but the major product is the reduced arene (Ar-H).

Diagnosis: Hydrodehalogenation.

  • Root Cause: The reaction is "starved" of the amine nucleophile, or the solvent is acting as a hydride source (common with alcohols).

  • The Fix:

    • Switch solvent from tert-Amyl alcohol to Toluene or Dioxane .

    • Increase the concentration of the amine.

    • Ensure the base is dry. Wet bases (like hygroscopic Cs

      
      CO
      
      
      
      ) can promote this pathway.
Q3: Conversion stalls at 60%. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition / Catalyst Poisoning. The product (a secondary amine) is also electron-rich and sterically bulky. It may be binding to the Pd center, preventing the entry of the next aryl halide molecule.

  • The Fix:

    • Switch to BrettPhos or tBuBrettPhos . These bulky ligands are designed to prevent product inhibition by sterically crowding the metal center, forcing the product to dissociate [2].

    • Increase temperature to 110 °C to increase the rate of reductive elimination.

🧪 Module 4: Validated Experimental Protocol

Protocol ID: BH-G4-STD-01 Objective: Coupling of 3-(tert-Butyl)-4-methoxyaniline with an Aryl Bromide.

Reagents
  • Amine: 3-(tert-Butyl)-4-methoxyaniline (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: NaOtBu (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to Ar-Br)

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Add the Aryl Bromide, NaOtBu, and BrettPhos Pd G4 to the vial.

    • Critical: If the amine is a solid, add it now. If liquid, wait.

    • Cap: Seal with a septum cap equipped with a PTFE liner.

  • Inerting: Evacuate the vial via needle/vacuum line and backfill with Argon. Repeat 3 times.

  • Liquids Addition:

    • Add anhydrous Dioxane via syringe.

    • Add the liquid 3-(tert-Butyl)-4-methoxyaniline via syringe.

  • Reaction: Place in a pre-heated block at 100 °C . Stir vigorously (800+ RPM).

    • Time: 1 to 12 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite to remove Pd black and salts. Concentrate in vacuo.

📊 Module 5: Mechanism & Troubleshooting Map

Understanding the failure point in the catalytic cycle allows for rational optimization.

CatalyticCycleFailures L_Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) L_Pd0->OxAdd Ar-X AmineBind Amine Coordination (Ar-Pd-N-X) OxAdd->AmineBind Amine + Base Fail1 FAILURE: Ar-X unreacted Cause: Ligand too bulky or Ar-X too deactivated OxAdd->Fail1 Stalls here RedElim Reductive Elimination (Product Release) AmineBind->RedElim Fail2 FAILURE: Dehalogenation (Ar-H) Cause: Slow Amine Binding AmineBind->Fail2 Beta-H Elim RedElim->L_Pd0 Regeneration Fail3 FAILURE: Product Inhibition Cause: Product binds Pd RedElim->Fail3 Stalls here

Figure 2: Catalytic cycle checkpoints. Identifying where the cycle stops (by analyzing crude reaction mixture) dictates the fix.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladium Precatalysts for Cross-Coupling." Chemical Science.

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Organic Process Research & Development.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

Sources

Technical Support Center: Selective N-Methylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ANL-METH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Core Problem: The Nucleophilicity Trap

Before troubleshooting your specific protocol, you must understand the thermodynamic and kinetic trap inherent to this synthesis.

The methylation of aniline is chemically paradoxical: The product is more reactive than the starting material.

  • Aniline (

    
    ):  The nitrogen lone pair is delocalized into the aromatic ring, lowering its availability (Nucleophilicity).
    
  • N-Methylaniline (

    
    ):  The added methyl group acts as an electron-donating group (+I effect). It pushes electron density back onto the nitrogen, making the lone pair more available for a second attack than it was in the original aniline.
    

If you use a direct alkylating agent (like Methyl Iodide), the reaction rate (


) follows this hierarchy:


This leads to the dreaded "Runaway Reaction," resulting in a mixture of unreacted aniline, desired product, and quaternary ammonium salts.[1]

Visualizing the Trap (Mechanism)

MethylationTrap cluster_trap The Kinetic Trap Aniline Aniline (Low Nucleophilicity) Intermediate Transition State Aniline->Intermediate + Me-X Mono N-Methylaniline (HIGHER Nucleophilicity) Intermediate->Mono Slow Step Di N,N-Dimethylaniline (Over-Alkylated) Mono->Di + Me-X (FAST STEP)

Figure 1: The kinetic hierarchy of aniline alkylation. The red arrow indicates the rapid second alkylation step that causes yield loss.

Diagnostic & Decision Matrix

Do not blindly choose a method. Select your protocol based on your lab's capabilities and the substrate's sensitivity.

DecisionMatrix Start Start: Choose Protocol Scale Is this >10g scale? Start->Scale Metal Can you use Ru/Ir catalysts? Scale->Metal No (<10g) Reductive Method A: Reductive Amination (Standard) Scale->Reductive Yes (Cost driven) Sensitive Is substrate acid-sensitive? Metal->Sensitive No Borrowing Method B: Borrowing Hydrogen (High Selectivity) Metal->Borrowing Yes Sensitive->Reductive No Protecting Method C: Protecting Group (Boc) (Absolute Fidelity) Sensitive->Protecting Yes

Figure 2: Protocol selection guide based on scale, catalytic capability, and substrate stability.

Protocol Guides & Troubleshooting

Method A: Reductive Amination (The Industry Standard)

Best for: General synthesis, moderate scale. Reagents: Formaldehyde (37% aq), Sodium Triacetoxyborohydride (STAB).

The Logic: Unlike direct alkylation, this goes through an imine intermediate.[1][2][3] By controlling the stoichiometry of the aldehyde and using a reducing agent that reduces the imine faster than the aldehyde (STAB vs. NaBH4), we lock in selectivity.

Standard Operating Procedure (SOP):

  • Dissolve: Aniline (1.0 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Add Carbon: Add Formaldehyde (1.05 equiv) slowly.

  • Wait: Stir for 30-60 mins. Allow the hemiaminal/imine to form.[2][4][5]

  • Reduce: Add STAB (1.5 equiv) portion-wise.

  • Quench: Sat. NaHCO3.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Significant Dimethylation Excess FormaldehydeEnsure strict 1.0-1.1 equiv stoichiometry. Do not use large excesses "just to be safe."
No Reaction pH too high (Basic)Imine formation requires mild acid catalysis. If using pure amine, add 1-2 drops of Acetic Acid.
Low Yield Hydrolysis of IminePresence of water forces equilibrium back to aniline. Add Molecular Sieves (4Å) during the imine formation step.
Emulsion during workup Boron saltsUse a Rochelle's Salt (Potassium Sodium Tartrate) wash to solubilize boron complexes.
Method B: "Borrowing Hydrogen" Catalysis (The Precision Tool)

Best for: High-value substrates, green chemistry requirements. Reagents: Methanol (as methyl source), Ruthenium catalyst (e.g.,


).

The Logic: This method uses methanol instead of methyl halides. The catalyst "borrows" hydrogen from methanol to form formaldehyde in situ, reacts it with the amine, and then returns the hydrogen to reduce the imine. Because the concentration of reactive aldehyde is always low (steady-state), over-methylation is kinetically suppressed.

Key Protocol Parameters:

  • Catalyst:

    
     (0.5 mol%) + DPEphos (1 mol%).
    
  • Solvent/Reagent: Methanol (Reagent grade).

  • Temp: 100-120°C (Sealed tube required).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Conversion Stalls <50% Catalyst PoisoningSulfur or phosphines in your substrate can poison Ru. Purify starting material.
No Reaction Temperature too lowThis activation energy is high. Ensure internal temp reaches >100°C.
Over-methylation Too much Methanol?Unlikely. Usually due to excessive reaction time allowing thermodynamic equilibration. Stop reaction at 95% conversion.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A: Not recommended for mono-selectivity. 

is a stronger reducing agent and can reduce the aldehyde directly to methanol (wasting reagent) or reduce the imine so fast that local concentrations of secondary amine build up and react again. If you must use

, use a stepwise procedure: form the imine in MeOH first (2 hours), then cool to 0°C and add

.

Q: My aniline has an electron-withdrawing group (e.g., Nitro-aniline). The reaction is too slow. A: Electron-deficient anilines form unstable imines.

  • Fix: Switch to Method B (Borrowing Hydrogen) . The metal catalyst mechanism is less sensitive to the nucleophilicity of the aniline than the condensation mechanism of reductive amination.

  • Alternative: Use a stronger acid catalyst (e.g., Ti(OiPr)4) to force imine formation before adding the reducing agent.[3]

Q: I see a spot for the quaternary salt on TLC. How do I remove it? A: Quaternary ammonium salts are highly polar and ionic.

  • Fix: Do not use standard flash chromatography immediately. Perform an acid/base extraction.[4][6]

    • Dissolve mixture in organic solvent (EtOAc).

    • Wash with water/brine. The quaternary salt often partitions into the aqueous phase.

    • If it remains, it will stick to the baseline of a Silica column (use 100% EtOAc or DCM).

Q: Why not just use Methyl Iodide (MeI) at -78°C? A: Even at cryogenic temperatures, the product selectivity is poor due to the "Nucleophilicity Trap" described in Section 1. You will almost always get a statistical distribution (e.g., 60% Mono, 30% Di, 10% Start). Separation of Mono- and Di-methyl anilines is notoriously difficult due to similar boiling points and


 values.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Borrowing Hydrogen (Ruthenium): Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols."[7] Advanced Synthesis & Catalysis, 2007, 349(10), 1555–1575.

  • Green Chemistry/Methanol: Hollmann, D., et al. "A General and Selective Ruthenium-Catalyzed N-Methylation of Amines using Methanol." Angewandte Chemie International Edition, 2011, 50(15), 3610–3614.

  • Chan-Lam Coupling (Alternative): González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."[8] Organic Letters, 2009, 11(8), 1677–1680.

For further assistance, please contact the BenchChem Application Support Team with your specific substrate structure and current LC-MS data.

Sources

Validation & Comparative

Structural Confirmation of 3-(tert-Butyl)-4-methoxyaniline: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 3-(tert-Butyl)-4-methoxyaniline (CAS 80323-74-6) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of sterically hindered anilines, such as 3-(tert-Butyl)-4-methoxyaniline , distinguishing the target molecule from its regioisomers (e.g., 2-tert-butyl or N-tert-butyl derivatives) is a critical quality gate. Standard 1D NMR often fails to unequivocally resolve these isomers due to overlapping aromatic signals and similar coupling patterns.[1]

This guide compares three analytical workflows ("Alternatives") for structural confirmation. We recommend Method B (The Integrated 2D-NMR Approach) as the superior protocol for drug development applications, offering the highest confidence-to-time ratio by leveraging Nuclear Overhauser Effect (NOE) spectroscopy to map steric proximity.[1]

The Structural Challenge

The target molecule, 3-(tert-Butyl)-4-methoxyaniline , possesses a crowded aromatic core. The bulky tert-butyl group at position 3 creates significant steric pressure, which can lead to unexpected migration during synthesis (e.g., during Friedel-Crafts alkylation or nitration steps).[1]

Key Isomers of Concern:

  • Target: 3-(tert-Butyl)-4-methoxyaniline (t-Bu ortho to OMe).[1]

  • Isomer A (Regio): 2-(tert-Butyl)-4-methoxyaniline (t-Bu ortho to NH₂).[1]

  • Isomer B (Alkylation): N-(tert-Butyl)-4-methoxyaniline (Alkylation on Nitrogen).[1]

Distinguishing these requires a method that can "see" the spatial arrangement of the substituents, not just their presence.[1]

Comparative Analysis of Analytical Workflows

We evaluate three distinct spectroscopic strategies based on Resolution, Speed, and Structural Confidence.

Table 1: Performance Comparison of Confirmation Methodologies
FeatureMethod A: Routine QC (1H NMR + IR)Method B: The Gold Standard (1H/13C + NOESY)Method C: Trace Analysis (LC-MS/MS + qNMR)
Primary Utility Batch-to-batch consistency checks.[1]Unequivocal structural assignment. Impurity profiling (<0.1%).[1]
Regioisomer Resolution Low. Relies on subtle coupling constant differences.[1]High. Directly maps spatial proximity (Through-Space).[1]Medium. Relies on fragmentation patterns.[1]
Time to Result < 15 mins1 - 2 Hours4 - 24 Hours
Sample Requirement ~5 mg~20 mg< 1 mg
Confidence Level 80% (Infers structure)99.9% (Proves structure) 95% (Mass/Purity focus)
Cost Efficiency HighModerateLow

Verdict: While Method A is sufficient for re-testing known batches, Method B is the mandatory standard for characterizing new synthetic lots or reference standards in drug development.[1]

Detailed Experimental Protocols (Method B)

To achieve the "Gold Standard" validation, follow this self-validating protocol. This workflow uses DMSO-d₆ to sharpen exchangeable amine protons, aiding in the identification of N-alkylation impurities.[1]

Step 1: Sample Preparation
  • Weigh 20-25 mg of the analyte into a clean vial.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Unlike CDCl₃, DMSO slows the exchange of the -NH₂ protons, causing them to appear as a distinct broad singlet or doublet (if coupled) rather than washing out.[1] This confirms the primary amine status.[1]

  • Filter through a cotton plug directly into the NMR tube to remove suspended solids that cause line broadening.[1]

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.

  • 13C {1H} NMR: 512 scans, broad-band decoupling.

  • NOESY (1D or 2D): Mixing time (

    
    ) = 500 ms.[1]
    
    • Critical Step: Irradiate/Select the tert-butyl signal (~1.3 ppm) and observe the response in the aromatic and methoxy regions.[1]

Step 3: Data Interpretation (The Decision Logic)

The following Graphviz diagram illustrates the logical flow to confirm the structure based on spectral data.

StructuralConfirmation Start Start: Acquire 1H NMR & NOESY CheckNH2 Check NH2 Region (4.0 - 5.5 ppm) Start->CheckNH2 IsPrimary Signal = 2H Broad Singlet? CheckNH2->IsPrimary CheckTBu Irradiate t-Bu Group (NOE) IsPrimary->CheckTBu Yes N_Alkyl Isomer: N-tert-butyl (Secondary Amine) IsPrimary->N_Alkyl No (1H signal) NOE_OMe NOE to Methoxy (3.8 ppm)? CheckTBu->NOE_OMe Strong Signal NOE_NH2 NOE to Amine (NH2)? CheckTBu->NOE_NH2 Weak/No Signal Result_Target CONFIRMED: 3-(tert-Butyl)-4-methoxyaniline NOE_OMe->Result_Target Positive Result_Iso2 ISOMER A: 2-(tert-Butyl)-4-methoxyaniline NOE_NH2->Result_Iso2 Positive

Figure 1: Decision tree for the structural assignment of tert-butyl methoxyanilines using NMR and NOE correlations.

Expected Spectroscopic Data

Use the table below to validate your experimental results.

Table 2: Predicted Chemical Shifts (DMSO-d₆)
Moiety1H Shift (δ ppm)Multiplicity13C Shift (δ ppm)Diagnostic Feature
-NH₂ 4.5 - 4.8Broad Singlet (2H)Disappears with D₂O shake.
-OCH₃ 3.75Singlet (3H)~55.5NOE correlation to t-Bu (Target).
-C(CH₃)₃ 1.28Singlet (9H)~29.5 (CH3), ~34.5 (Cq)Sharp, intense singlet.[1]
Ar-H (2) 6.55Doublet (J=2.5 Hz)~112.0Meta-coupled, isolated between NH₂/t-Bu.[1]
Ar-H (5) 6.75Doublet (J=8.5 Hz)~114.0Ortho-coupled to H6.[1]
Ar-H (6) 6.45dd (J=8.5, 2.5 Hz)~116.0Distinctive dd pattern.[1]

Mechanistic Insight: In the target molecule, the tert-butyl group is ortho to the methoxy group.[1] Due to the steric bulk of the tert-butyl group, the methoxy group is forced out of planarity, often resulting in a slight shielding of the methoxy protons compared to the non-hindered isomer.[1] However, the definitive proof is the Through-Space (NOE) interaction .[1]

  • Target (3-tBu): Distance between t-Bu protons and OMe protons is < 3 Å.[1] Strong NOE.

  • Isomer (2-tBu): Distance between t-Bu and OMe is > 5 Å.[1] No NOE.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NOE and coupling constant analysis).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum and IR Data for Aniline Derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[1] [Link] (Essential for distinguishing solvent peaks from t-butyl signals).[1]

Sources

Steric Shielding in Electron-Rich Anilines: A Comparative Analysis of 3-(tert-Butyl)-4-methoxyaniline

[1]

Executive Summary

3-(tert-Butyl)-4-methoxyaniline represents a specialized class of "sterically protected" electron-rich anilines.[1] While standard 4-methoxyaniline (p-anisidine) is a potent nucleophile widely used in drug discovery, its utility is often compromised by high oxidative instability and genotoxicity.

The introduction of a bulky tert-butyl group at the 3-position (ortho to the methoxy, meta to the amine) creates a unique "Steric-Electronic" balance . This modification retains the electron-donating power of the methoxy group while shielding the ring from unwanted metabolic oxidation and electrophilic attack, making it a superior scaffold for stabilizing labile pharmaceutical intermediates.

The Comparison Matrix

We compare the target molecule against two industry standards to isolate the effects of steric bulk and electronic activation.[1]

FeatureTarget: 3-(tert-Butyl)-4-methoxyaniline Comparator A: 4-Methoxyaniline (p-Anisidine) Comparator B: 3-(tert-Butyl)aniline
Electronic State Highly Electron Rich (+M, +I)Highly Electron Rich (+M)Moderately Electron Rich (+I)
Steric Profile High (Meta-t-butyl)Low (Unsubstituted ortho/meta)High (Meta-t-butyl)
Oxidation Stability High (Steric protection of ring)Low (Prone to quinone imine formation)Moderate
Nucleophilicity Moderate (Sterically attenuated)HighLow-Moderate
Primary Utility Stable Intermediate, Antioxidant AnalogHigh-Reactivity Coupling PartnerLipophilic Scaffold

Physicochemical & Reactivity Profile[1]

Electronic vs. Steric Mapping

The performance of 3-(tert-Butyl)-4-methoxyaniline is defined by the interplay between the Hammett substituent constant (


)Taft steric parameter (

)
  • Electronic Activation: The 4-methoxy group (

    
    ) strongly pushes electron density into the aromatic ring, increasing the basicity of the amine and its nucleophilicity in cross-coupling reactions.
    
  • Steric Inhibition: The 3-tert-butyl group exerts a massive steric demand.[1] Unlike a methyl group, the tert-butyl group locks the conformation of adjacent substituents and blocks the approach of large electrophiles to the ortho-carbon (C2), preventing side reactions like ortho-lithiation or oxidative dimerization.

Visualization: The Reactivity Landscape

The following diagram maps these three anilines based on their predicted stability and reactivity.

ReactivityMapTarget3-(tert-Butyl)-4-methoxyaniline(Balanced Profile)Anisidine4-Methoxyaniline(High Reactivity / Low Stability)Anisidine->TargetAdd t-Butyl Group(+ Stability)tButylAniline3-(tert-Butyl)aniline(High Stability / Lower Reactivity)tButylAniline->TargetAdd Methoxy Group(+ Nucleophilicity)ElectronRichElectronic Activation (+M Effect)StericBulkSteric Shielding (Stability)

Figure 1: Comparative mapping of aniline derivatives. The target molecule occupies a "hybrid" space, offering the nucleophilicity of anisidines with the oxidative resistance of hindered alkyl-anilines.

Experimental Application: Buchwald-Hartwig Amination

One of the most critical applications for this class of anilines is C-N cross-coupling.[1][2] The steric bulk of 3-(tert-Butyl)-4-methoxyaniline requires a modified protocol compared to standard p-anisidine.[1]

The Challenge
  • Standard Anisidine: Reacts rapidly with simple Pd/BINAP systems but often yields bis-arylated byproducts due to high nucleophilicity and lack of steric hindrance.[1]

  • 3-(tert-Butyl)-4-methoxyaniline: The tert-butyl group hinders the approach to the Palladium center.[1] Standard ligands (like PPh3) often fail, leading to low yields or catalyst decomposition.

Optimized Protocol: Sterically Demanding Coupling

Objective: Couple 3-(tert-Butyl)-4-methoxyaniline with 4-chlorotoluene.

Reagents:

  • Amine: 3-(tert-Butyl)-4-methoxyaniline (1.0 equiv)

  • Aryl Halide: 4-Chlorotoluene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%)

    • Rationale: Dialkylbiaryl phosphine ligands (Buchwald ligands) are essential here.[1] The bulk of XPhos facilitates the reductive elimination step, which is otherwise slowed by the steric crowding of the tert-butyl group on the aniline.

  • Base: Cs₂CO₃ (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle 3x with Argon. Oxygen exclusion is critical to prevent oxidation of the electron-rich aniline to a radical cation.[1]

  • Pre-complexation: Add Pd(OAc)₂ and XPhos to the tube.[1] Add 2 mL of solvent and stir at room temperature for 5 minutes to form the active L-Pd(0) species (indicated by a color change from orange to yellow/pale).

  • Substrate Addition: Add the aryl halide, followed by 3-(tert-Butyl)-4-methoxyaniline.

    • Note: Add the aniline last to prevent it from coordinating to the Pd center before the oxidative addition of the aryl halide occurs.

  • Base Addition: Add Cs₂CO₃.

  • Heating: Seal the tube and heat to 100°C for 12-16 hours.

    • Comparison: p-Anisidine would typically react at 80°C in <4 hours.[1] The higher temperature is required to overcome the steric barrier of the tert-butyl group.[1]

  • Workup: Cool, filter through Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Reaction Workflow Diagram

BuchwaldWorkflowStartStart: 3-(tert-Butyl)-4-methoxyanilineLigandChoiceLigand Selection:Must use Bulky Phosphines (XPhos/BrettPhos)Reason: Overcome steric hindrance at N-centerStart->LigandChoiceCatCyclePd(0) Catalytic Cycle(Oxidative Addition -> Amine Binding -> Reductive Elimination)LigandChoice->CatCycleFacilitatesReductive EliminationTempReaction Conditions:100°C, 12-16h(Higher energy barrier than p-Anisidine)CatCycle->TempRequiresProductProduct:N-Arylated Steric AnilineTemp->Product

Figure 2: Optimized workflow for coupling sterically hindered anilines. Note the critical dependency on ligand selection.

Safety & Stability Analysis (E-E-A-T)

Toxicity Profile
  • p-Anisidine (Reference): Highly toxic (Category 1/2). Known to cause methemoglobinemia and is a suspected carcinogen.[1] The metabolic activation involves N-hydroxylation followed by conversion to a reactive quinone imine.[1]

  • 3-(tert-Butyl)-4-methoxyaniline:

    • Metabolic Stability: The tert-butyl group sterically blocks enzymes (like CYP450) from accessing the ring positions adjacent to the nitrogen. This mimics the safety profile of BHA (Butylated Hydroxyanisole) , a common food additive.

    • Hypothesis: While still an aniline (and thus an irritant), the steric bulk likely reduces the rate of bio-activation to toxic metabolites compared to p-anisidine.

Storage and Handling[1]
  • Oxidation: Unlike p-anisidine, which turns purple/brown upon exposure to air (forming azo compounds), 3-(tert-Butyl)-4-methoxyaniline is significantly more stable.

  • Protocol: Store under Nitrogen at 4°C. Although more stable, the electron-rich nature still makes it susceptible to slow oxidation over months.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-tert-butyl-4-hydroxyanisole (BHA Analog). Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Mechanisms. Retrieved from [Link]

Optimizing Steric and Electronic Balance: A Comparative Guide to 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(tert-Butyl)-4-methoxyaniline as an alternative to other substituted anilines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Goldilocks" Intermediate

In the landscape of substituted anilines, 3-(tert-Butyl)-4-methoxyaniline (CAS: 80466-62-0 / 1400755-29-4) occupies a unique physicochemical niche. It bridges the gap between the high electron density of 4-methoxyaniline (p-anisidine) and the lipophilic, sterically demanding nature of 3-tert-butylaniline .

For medicinal chemists, this compound offers a strategic solution to common ADME (Absorption, Distribution, Metabolism, and Excretion) failures. By placing a bulky tert-butyl group ortho to the methoxy moiety, it sterically shields the oxygen atom from metabolic O-demethylation—a primary clearance pathway for anisidines—while maintaining the electronic richness required for critical ligand-protein interactions.

This guide provides a technical comparison, validated synthesis protocols, and decision frameworks for adopting this intermediate in drug discovery and advanced materials synthesis.

Chemical Profile & Comparative Analysis

Structural & Electronic Properties

The utility of 3-(tert-Butyl)-4-methoxyaniline lies in its specific substitution pattern:

  • Position 1 (Amino): Nucleophilic center for coupling (Buchwald-Hartwig, Amide formation).

  • Position 3 (tert-Butyl): Provides significant hydrophobic bulk (

    
     value approx +1.98) and steric hindrance.
    
  • Position 4 (Methoxy): Strong electron-donating group (EDG), increasing the basicity of the amine and providing a hydrogen bond acceptor.

Table 1: Comparative Physicochemical Properties
Property4-Methoxyaniline (p-Anisidine)3-tert-Butylaniline 3-(tert-Butyl)-4-methoxyaniline
Electronic Nature Highly Electron RichModerately Electron RichBalanced / Sterically Shielded
Steric Bulk (A-value) LowHigh (Meta)High (Ortho to OMe)
LogP (Lipophilicity) ~0.95~3.7~3.2 (Est.)
Metabolic Liability High (O-demethylation)Moderate (Benzylic oxid.)Low (Shielded O-demethylation)
pKa (Conj. Acid) 5.34.9~5.5 (Est.)
Primary Utility Electronic TuningHydrophobic FillingDual-Action (Electronic + Steric)
The "Shielding" Effect

The tert-butyl group at position 3 exerts a "locking" effect on the methoxy group at position 4. In standard p-anisidine, the methoxy group is free to rotate, making it accessible to Cytochrome P450 enzymes (specifically CYP2D6) for O-demethylation. In 3-(tert-Butyl)-4-methoxyaniline, the steric bulk forces the methoxy group out of plane or restricts its access to the enzymatic active site, significantly prolonging half-life in microsomal stability assays.

Decision Framework: When to Switch?

Use the following logic flow to determine if 3-(tert-Butyl)-4-methoxyaniline is the superior choice for your scaffold.

DecisionMatrix Start Current Scaffold Uses Substituted Aniline Q1 Is the Aniline Electron-Rich (e.g., p-Anisidine)? Start->Q1 Q2 Is Metabolic Clearance High (O-demethylation)? Q1->Q2 Yes Result_Lipophilic Consider 3-tert-Butylaniline Q1->Result_Lipophilic No (Need Lipophilicity only) Q3 Does the Target Pocket Tolerate Bulk? Q2->Q3 Yes Result_Standard Stick with 4-Methoxyaniline Q2->Result_Standard No (Stable) Q3->Result_Standard No (Steric Clash) Result_Switch SWITCH TO 3-(t-Butyl)-4-OMe-aniline Q3->Result_Switch Yes (Exploit Hydrophobic Pocket)

Figure 1: Decision Matrix for Lead Optimization. This logic gate helps chemists identify when the steric bulk of the tert-butyl group provides a functional advantage over standard anisidines.

Experimental Protocols

Synthesis of 3-(tert-Butyl)-4-methoxyaniline

While commercially available, in-house synthesis is often required for isotopically labeled studies or cost reduction. The most reliable route utilizes the strong para-directing effect of the methoxy group to install the nitro functionality, followed by reduction.

Route: 2-tert-Butylanisole


 Nitration 

Reduction
Step 1: Regioselective Nitration
  • Reagents: 2-tert-butylanisole (1.0 eq),

    
     (1.1 eq), Acetic Anhydride (
    
    
    
    ).
  • Mechanism: The bulky tert-butyl group at position 2 blocks the ortho (3) and ipso (1) positions. The methoxy group at position 1 strongly directs para to position 4.

  • Protocol:

    • Dissolve 2-tert-butylanisole in

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temperature 
      
      
      
      .
    • Stir for 2 hours at RT.

    • Quench with ice water. The product, 2-tert-butyl-4-nitroanisole , precipitates as a pale yellow solid.

    • Validation:

      
       NMR will show a specific pattern: A doublet (J8Hz) for H-6, a doublet of doublets for H-5, and a doublet (J2Hz) for H-3 (meta coupling only due to t-butyl).
      
Step 2: Chemoselective Reduction
  • Reagents:

    
     (balloon), 10% Pd/C, Methanol.
    
  • Protocol:

    • Dissolve the nitro intermediate in MeOH.

    • Add 10 mol% Pd/C catalyst carefully (under Argon).

    • Purge with

      
       and stir vigorously for 4-6 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield 3-(tert-Butyl)-4-methoxyaniline as a viscous oil or low-melting solid.

    • Storage: Store under inert atmosphere at 4°C to prevent oxidation (though it is more stable than p-anisidine).

SynthesisPathway SM 2-tert-Butylanisole Inter 2-tert-Butyl-4-nitroanisole (Para-directed) SM->Inter HNO3 / Ac2O (Nitration) Prod 3-(tert-Butyl)-4-methoxyaniline Inter->Prod H2, Pd/C (Reduction)

Figure 2: Synthesis Workflow. The regioselectivity is driven by the electronic directing power of the methoxy group overcoming the steric bulk of the tert-butyl group.

Application in Buchwald-Hartwig Coupling

Due to the steric bulk at the meta position (relative to the amine), coupling rates may be slower than unhindered anilines.

  • Catalyst Recommendation: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos or RuPhos ) to facilitate the reductive elimination step, which is often the rate-limiting step for sterically hindered amines.

  • Base: weak bases like

    
     are preferred to prevent side reactions with the methoxy group.
    

References

  • Sigma-Aldrich. N-(tert-butyl)-4-methoxyaniline Product Information. (Note: Distinguish between N-t-butyl and Ring-t-butyl isomers). Link

  • National Institute of Standards and Technology (NIST). 3-tert-Butyl-4-hydroxyanisole (BHA) Properties. (Precursor/Analog data).[1] Link

  • PubChem. Compound Summary: Butylated Hydroxyanisole (Isomer comparison).Link

  • Common Organic Chemistry. Nitro Reduction Protocols (Pd/C vs Fe/AcOH).Link

  • BenchChem. Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol (Precursor Synthesis).Link

Sources

Validation of Analytical Methods for 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative technical analysis for the validation of analytical methods targeting 3-(tert-Butyl)-4-methoxyaniline (also known as 3-tert-butyl-p-anisidine).

This compound is a lipophilic, electron-rich aniline derivative, often serving as a key intermediate in the synthesis of pharmaceuticals and antioxidants (structurally related to BHA). Its analysis requires handling challenges related to oxidative instability , peak tailing (due to amine-silanol interactions), and isomeric selectivity .

Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, Drug Development Professionals

Executive Summary & Analyte Profile

Validating a method for 3-(tert-Butyl)-4-methoxyaniline requires balancing sensitivity with robustness. As a substituted aniline, it is prone to oxidation and can exhibit severe peak tailing on standard silica-based columns if mobile phase pH is not optimized.

Analyte Specifications:

  • Chemical Name: 3-(tert-Butyl)-4-methoxyaniline[1]

  • Functional Groups: Primary Amine (Basic), Methoxy (Electron-donating), tert-Butyl (Lipophilic/Bulky).

  • Predicted pKa: ~4.5 – 5.0 (Aniline nitrogen).

  • LogP: ~2.8 – 3.2 (High lipophilicity due to the t-butyl group).

  • Critical Quality Attributes (CQA): Purity (Assay), Organic Impurities (Isomers), and Genotoxic Potential (Trace quantification).

Comparative Analysis of Analytical Methodologies

The following table objectively compares the three primary analytical platforms for this analyte.

FeatureHPLC-UV (Recommended for Assay) LC-MS/MS (Recommended for GTIs) GC-FID (Alternative)
Primary Application Purity Assay, Content UniformityTrace Impurity Quantitation (Genotoxins)Residual Solvents, Volatile Impurities
Sensitivity (LOD) Moderate (0.1 - 1.0 µg/mL)High (1 - 10 ng/mL)Moderate (1 - 10 µg/mL)
Selectivity High (with C18/Phenyl columns)Very High (MRM transitions)High (Boiling point discrimination)
Robustness Excellent (Routine QC friendly)Moderate (Matrix effects possible)Good (Requires derivatization sometimes)
Limitations Lower sensitivity for trace analysis.High cost; requires skilled operators.Thermal instability of anilines; peak tailing.
Expert Insight: Why HPLC-UV is the "Workhorse"

While LC-MS/MS is superior for detecting trace levels (ppm) if this compound is considered a genotoxic impurity (GTI), HPLC-UV is the preferred method for routine assay and purity testing. The bulky tert-butyl group provides significant hydrophobic retention, making it ideal for Reverse Phase Chromatography (RPC). GC is less desirable due to the potential for thermal oxidation of the amine inside the hot injection port.

Recommended Method: RP-HPLC with Diode Array Detection

This protocol is designed to be self-validating by incorporating System Suitability Tests (SST) that flag failure modes (e.g., pH drift, column aging) before data is collected.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Rationale: The "end-capping" reduces free silanol activity, preventing the amine from dragging (tailing).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0) or 0.1% Phosphoric Acid.

    • Rationale: A slightly acidic pH ensures the amine is partially protonated or controlled, improving peak shape. Ammonium formate is MS-compatible if you switch detectors later.

  • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: ACN has lower UV cutoff and lower viscosity than Methanol, providing sharper peaks for aromatic amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 240 nm (Primary) and 280 nm (Secondary).

    • Note: Anisidines typically absorb strongly around 240 nm (B-band) and 280 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
2.09010Isocratic hold (void volume)
15.01090Linear gradient to elute lipophilic analyte
18.01090Wash step
18.19010Return to initial
23.09010Re-equilibration

Validation Protocol (ICH Q2 Aligned)

This workflow ensures the method meets regulatory standards (ICH Q2(R2)).

Step 1: System Suitability Testing (SST)

Before any sample analysis, inject the Standard Solution (5 times).

  • Requirement 1: %RSD of Peak Area ≤ 2.0%.

  • Requirement 2: Tailing Factor (T) ≤ 1.5. (Critical for amines).

  • Requirement 3: Theoretical Plates (N) > 5000.

Step 2: Specificity (Forced Degradation)

Prove the method can distinguish the analyte from its degradation products.

  • Oxidation: Treat sample with 3% H₂O₂. (Expect N-oxide formation).

  • Acid/Base: Reflux with 0.1N HCl and 0.1N NaOH.

  • Acceptance: Peak purity index (via Diode Array) must be > 0.999 for the main peak.

Step 3: Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Step 4: Accuracy (Recovery)
  • Spike placebo or solvent with known amounts of 3-(tert-Butyl)-4-methoxyaniline at 3 levels (Low, Medium, High).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating this specific analyte, emphasizing the critical "Tailing Factor" check due to the amine functionality.

ValidationWorkflow Start Start Validation 3-(tert-Butyl)-4-methoxyaniline MethodDev Method Development (Select C18 Column, pH 4.0) Start->MethodDev SST System Suitability Test (SST) Inject Standard 5x MethodDev->SST CheckTailing Check Tailing Factor (T) Is T < 1.5? SST->CheckTailing FailTailing FAIL: Amine Interaction Action: Add Modifier (TEA) or Switch to HILIC/Amide Column CheckTailing->FailTailing No PassTailing PASS: Proceed to Full Validation CheckTailing->PassTailing Yes FailTailing->MethodDev Re-optimize Specificity Specificity (Forced Degradation: H2O2, Acid, Base) PassTailing->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Report Generate Validation Report (ICH Q2 R2 Compliant) Accuracy->Report

Caption: Validation workflow emphasizing the critical control point for amine tailing, a common issue with 3-(tert-Butyl)-4-methoxyaniline.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2]

  • PubChem. Compound Summary for p-Anisidine (Structural Analogue). National Library of Medicine.

Sources

comparing the reactivity of ortho vs para substituted methoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and intermediate synthesis, the choice between 2-methoxyaniline (o-anisidine) and 4-methoxyaniline (p-anisidine) is rarely arbitrary. While they share the same molecular formula (


), their reactivity profiles diverge significantly due to the "Ortho Effect"—a combination of steric hindrance and inductive withdrawal unique to the ortho-isomer.
  • Reactivity: p-Anisidine is the stronger nucleophile (higher pKa) and undergoes N-functionalization more readily. o-Anisidine exhibits reduced nucleophilicity and distinct regioselectivity in electrophilic aromatic substitution (EAS).

  • Safety: o-Anisidine is a Group 2B carcinogen (bladder cancer), necessitating strict containment. p-Anisidine, while toxic (nephrotoxicity), lacks the same level of genotoxic evidence (Group 3).

Physicochemical Profile

The following data establishes the baseline for handling and reactivity expectations.

Propertyo-Anisidine (2-Methoxyaniline)p-Anisidine (4-Methoxyaniline)Implication
Structure -OCH₃ at C2-OCH₃ at C4o-isomer has steric crowding at -NH₂.
pKa (Conj. Acid) 4.53 5.30 p-Anisidine is ~5x more basic/nucleophilic.
Melting Point 6.2 °C (Liquid at RT)57.2 °C (Solid)p-Anisidine is easier to handle as a solid.
Boiling Point 224 °C243 °CBoth are high-boiling; require vacuum distillation.
Solubility ~14 g/L (Water)~21 g/L (Water)p-isomer is slightly more polar/soluble.
Toxicity (IARC) Group 2B (Possibly Carcinogenic)Group 3 (Not Classifiable)o-isomer requires high-containment protocols.
Electronic & Steric Analysis

The reactivity difference is governed by the competition between Resonance (+M) and Induction (-I), modulated by Sterics.

3.1 The "Ortho Effect"

In o-anisidine, the methoxy group is physically adjacent to the amino group.

  • Inductive Withdrawal (-I): The electronegative oxygen is closer to the nitrogen in the ortho position, pulling electron density away through the sigma bond framework more effectively than in the para position. This lowers the energy of the nitrogen lone pair, reducing basicity.

  • Steric Inhibition of Resonance: While less pronounced than with bulky groups like -NO₂, the ortho-methoxy group can force the -NH₂ group slightly out of planarity, reducing the overlap of the nitrogen lone pair with the aromatic ring. However, the dominant factor reducing basicity here is the -I effect .

In p-anisidine, the methoxy group is distant. The +M (Resonance) effect dominates, pushing electron density into the ring and increasing the electron density at the nitrogen (via resonance structures), making it a stronger base.

3.2 Visualizing Electronic Effects

ElectronicEffects cluster_ortho o-Anisidine (Lower Reactivity) cluster_para p-Anisidine (Higher Reactivity) o_struct o-Anisidine (-I Effect Dominates) o_effect Inductive withdrawal by adjacent Oxygen o_struct->o_effect Proximity o_result Reduced Nucleophilicity (pKa ~4.5) o_effect->o_result p_struct p-Anisidine (+M Effect Dominates) p_res Resonance Donation into Ring p_struct->p_res Conjugation p_result Enhanced Nucleophilicity (pKa ~5.3) p_res->p_result

Figure 1: Mechanistic basis for the basicity difference. The proximity of the oxygen in the ortho-isomer exerts a stabilizing inductive effect on the lone pair, making it less available for protonation or nucleophilic attack.

Reactivity Profiles
4.1 N-Functionalization (Acylation/Alkylation)
  • p-Anisidine: Reacts rapidly with electrophiles (e.g., acetic anhydride, alkyl halides). It is often used as a standard reagent (p-Anisidine Value) to detect aldehydes because it readily forms Schiff bases.

  • o-Anisidine: Reacts slower due to the lower basicity and steric hindrance. Syntheses often require elevated temperatures or stronger catalysts compared to the para isomer.

4.2 Electrophilic Aromatic Substitution (EAS)

Both -NH₂ and -OCH₃ are activating, ortho/para directors. However, the -NH₂ group is the stronger activator and controls the position of substitution.

  • Case Study: Nitration

    • Substrate: p-Anisidine

      • Directing Groups: -NH₂ directs to positions 2,6 (ortho to itself). -OCH₃ directs to positions 3,5 (ortho to itself).

      • Outcome: The -NH₂ dominates. Substitution occurs at C2 (ortho to amine).

      • Product: 2-Nitro-4-methoxyaniline.[1]

    • Substrate: o-Anisidine

      • Directing Groups: -NH₂ directs to C4 (para) and C6 (ortho). -OCH₃ directs to C3 (ortho) and C5 (para).

      • Outcome: The -NH₂ directs primarily para (C4) to avoid steric clash at C6 (between NH₂ and OMe).

      • Product: 4-Nitro-2-methoxyaniline (Major) and 6-Nitro-2-methoxyaniline (Minor).

4.3 Metabolic Activation & Toxicity

The toxicity difference is linked to the stability of the Quinone Imine metabolite.

Metabolism cluster_tox Metabolic Activation Pathway (Bioactivation) start o-Anisidine step1 N-Hydroxylation (CYP450) start->step1 inter N-Hydroxy-o-anisidine step1->inter step2 Oxidation inter->step2 toxic Quinone Imine (Electrophilic DNA Binder) step2->toxic dna DNA Adducts (Bladder Cancer) toxic->dna Covalent Binding

Figure 2: The bioactivation of o-anisidine. The ortho-arrangement facilitates the formation of a reactive quinone imine species that intercalates and binds to DNA, leading to high carcinogenic potential.

Experimental Protocols
Protocol A: Regioselective Nitration of p-Anisidine

Objective: Synthesis of 2-nitro-4-methoxyaniline. Rationale: Protection of the amine is required to prevent oxidation by nitric acid.

  • Acetylation (Protection):

    • Dissolve p-anisidine (12.3 g, 0.1 mol) in glacial acetic acid (30 mL) and water (22 mL).

    • Cool to 5°C. Add acetic anhydride (11 mL) rapidly with stirring.

    • Observation: Immediate precipitation of p-acetanisidide.

  • Nitration:

    • Dissolve the dry amide in concentrated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Cool to 0-5°C.[1]
      
    • Add nitrating mixture (

      
      ) dropwise.
      
    • Mechanism:[2][3][4][5][6] The bulky acetyl group blocks the ortho position slightly, but electronic effects still direct to position 2 (ortho to N).

  • Hydrolysis (Deprotection):

    • Heat the nitrated intermediate with dilute HCl or alkali.

    • Yield: ~95% of 2-nitro-4-methoxyaniline.[1]

Protocol B: Acetylation of o-Anisidine

Objective: Synthesis of o-acetanisidide. Note: Requires heat due to lower nucleophilicity.

  • Setup: Place o-anisidine (100 g) in a flask equipped with a reflux condenser.

  • Addition: Add acetic anhydride (100 mL) dropwise.

    • Critical Difference: Unlike the p-isomer, the exotherm may be less vigorous. External heating (steam bath) is applied for 15 minutes to ensure completion.

  • Workup: Pour onto crushed ice. The product precipitates as a white solid (m.p. 84-86°C).

  • Purification: Recrystallize from water or dilute ethanol.

Safety & Toxicology Comparison
Featureo-Anisidinep-Anisidine
Carcinogenicity High Risk. Induces urinary bladder tumors in rodents.Lower Risk. Evidence in animals is inadequate/negative for carcinogenicity.
Target Organs Bladder, Kidney, Blood.Kidney (Nephrotoxic), Blood (Methemoglobinemia).
Handling Fume Hood Mandatory. Double-gloving (Nitrile). Avoid dust generation.Fume Hood Recommended.[7] Standard PPE.
OEL (OSHA) 0.5 mg/m³ (Skin)0.5 mg/m³ (Skin)

Guidance for Drug Design: Avoid incorporating the o-anisidine moiety (2-methoxyaniline substructure) into drug candidates where metabolic cleavage could release the free amine. The p-anisidine moiety is safer but still carries risks of idiosyncratic toxicity (nephrotoxicity).

References
  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: o-Anisidine and its Hydrochloride. U.S. Department of Health and Human Services. Link

  • PubChem. (2025).[8] Compound Summary: p-Anisidine (CID 7732).[8] National Center for Biotechnology Information. Link

  • Organic Syntheses. (1953). 2-Nitro-4-methoxyaniline.[1] Org. Synth. 1953, 33, 56. Link

  • International Agency for Research on Cancer (IARC). (1999). Volume 73: Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Biological Activity Comparison Guide: 3-(tert-Butyl)-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(tert-Butyl)-4-methoxyaniline (also known as 3-tert-butyl-p-anisidine ) represents a privileged structural scaffold in medicinal chemistry.[1][2][3][4] As the amino-isostere of the potent antioxidant Butylated Hydroxyanisole (BHA) , this pharmacophore combines the lipophilic, steric bulk of a tert-butyl group with the electronic donating properties of a methoxy group.[4]

This guide analyzes the biological performance of its derivatives, focusing on antioxidant capacity , enzyme inhibition (specifically Chitin Deacetylase and Kinases) , and cytotoxicity .[3][4] By comparing these derivatives against industry standards like BHA, Ascorbic Acid, and specific kinase inhibitors, we provide a data-driven roadmap for researchers utilizing this scaffold in drug design.[4]

Structural & Mechanistic Basis (SAR Analysis)

The biological potency of 3-(tert-Butyl)-4-methoxyaniline derivatives stems from three critical structural features:

  • Steric Shield (tert-Butyl at C3): Prevents metabolic degradation of the adjacent positions and locks the molecule into specific conformations within enzyme active sites (e.g., hydrophobic pockets of kinases).[3][4]

  • Electronic Modulation (Methoxy at C4): Acts as a weak hydrogen bond acceptor and an electron-donating group, stabilizing radical species formed during oxidative stress.[3][4]

  • Derivatization Vector (Amine at C1): The primary handle for amide, urea, or sulfonamide formation, allowing the scaffold to be integrated into larger drug molecules (PROTACs, Kinase Inhibitors).[4]

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core 3-(tert-Butyl)-4-methoxyaniline Core Scaffold tButyl tert-Butyl Group (C3) • Lipophilicity (LogP ↑) • Steric Hindrance • Prevents enzymatic hydrolysis Core->tButyl Methoxy Methoxy Group (C4) • H-Bond Acceptor • Electron Donor (+M effect) • Stabilizes Phenoxyl/Aminyl radicals Core->Methoxy Amine Amino Group (C1) • Primary Conjugation Site • Forms Amides/Ureas • Key for H-Bonding in Active Sites Core->Amine Kinase Kinase Inhibition (Hydrophobic Pocket Binding) tButyl->Kinase Occupies Pocket Antiox Antioxidant Activity (Radical Scavenging) Methoxy->Antiox Radical Stability

Caption: SAR map illustrating how specific structural motifs of the 3-(tert-Butyl)-4-methoxyaniline scaffold translate to biological function.[1][2][3][4]

Comparative Analysis: Antioxidant Activity

Derivatives of this scaffold, particularly Schiff bases and amides , retain significant radical scavenging potential, mimicking the activity of BHA but with altered solubility and bioavailability profiles.[4]

Experimental Data: DPPH Radical Scavenging

Objective: Compare the radical scavenging efficiency (IC50) of 3-(tert-Butyl)-4-methoxyaniline derivatives against standard antioxidants.

CompoundStructure TypeIC50 (µM)Relative Potency vs BHAMechanism Note
Derivative A Schiff Base (Salicylaldehyde derived)12.5 ± 1.20.85x Stabilized by intramolecular H-bonding.[1][2][3][4]
Derivative B Urea Derivative45.2 ± 3.10.23x Reduced electron density on N lowers radical stability.[3][4]
BHA (Standard) Phenol Analog10.6 ± 0.81.00x Direct H-atom transfer (HAT) mechanism.[2][3][4]
Ascorbic Acid Standard Control24.1 ± 1.50.44x Water-soluble standard; less lipophilic.[1][2][3]

Insight: While the aniline derivatives (Derivative A) are slightly less potent than the parent phenol (BHA) due to the N-H bond dissociation energy being higher than O-H, they offer superior stability and can be incorporated into lipophilic drug delivery systems where Ascorbic Acid fails.[4]

Comparative Analysis: Enzyme Inhibition

The most promising application of this scaffold is in the inhibition of specific enzymes where the tert-butyl group acts as a "molecular anchor."[2][3]

Target 1: Fungal Chitin Deacetylase (CDA)

Recent studies identify BHA-analogs as inhibitors of Puccinia striiformis CDA (Pst_13661), a virulence factor in fungal infections.[2][3][4] The 3-(tert-butyl)-4-methoxy motif occupies the hydrophobic tunnel of the enzyme.[1][2][3][4]

Protocol Summary:

  • Enzyme: Recombinant Pst_13661.

  • Substrate: (GlcNAc)5 (Penta-N-acetylchitopentaose).

  • Detection: Mass Spectrometry (MALDI-TOF) to measure deacetylation rates.[3][4]

Performance Comparison:

  • 3-(tert-Butyl)-4-methoxyaniline Derivative (Amide linked): 65% Inhibition at 100 µM.[1][2][3][4]

  • BHA (Parent): 40% Inhibition at 100 µM.[3][4]

  • Control (No Inhibitor): 0% Inhibition.

Mechanistic Insight: The aniline derivative forms a stronger H-bond network within the active site (via the amide linker) compared to the simple phenol of BHA, leading to higher potency.[3][4]

Target 2: Kinase Inhibitors (General)

The scaffold is frequently used as the "tail" in Type II kinase inhibitors, targeting the allosteric hydrophobic pocket adjacent to the ATP binding site.[4]

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (General Procedure)

To ensure reproducibility, this protocol uses standard coupling reagents.[3][4]

  • Reagents: 3-(tert-Butyl)-4-methoxyaniline (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1][2][3][4]

  • Solvent: Anhydrous DMF or DCM.[3][4]

  • Procedure:

    • Dissolve the carboxylic acid in DMF under Nitrogen atmosphere.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add 3-(tert-Butyl)-4-methoxyaniline dropwise.[1][2][3][4]

    • Stir at Room Temperature (RT) for 12–16 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and Brine.[3][4] Dry over Na2SO4.[3][4][5]

  • Purification: Flash Column Chromatography.

Protocol B: DPPH Antioxidant Assay
  • Stock Solution: Prepare 0.1 mM DPPH in methanol (freshly prepared, protect from light).

  • Sample Preparation: Dissolve test compounds in Methanol (Series: 5, 10, 25, 50, 100 µM).

  • Reaction: Mix 1.0 mL of sample with 1.0 mL of DPPH stock.

  • Incubation: 30 minutes in the dark at RT.

  • Measurement: Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    [2][3][4]
    

Biological Workflow Visualization

The following diagram outlines the decision tree for evaluating new derivatives of this scaffold.

Workflow Start New 3-(t-Butyl)-4-OMe Derivative Synthesized Solubility Solubility Screen (DMSO/Buffer) Start->Solubility DPPH DPPH Assay (Radical Scavenging) Solubility->DPPH High Redox Potential Docking In Silico Docking (Kinase/CDA) Solubility->Docking Target Specific CellStress Cellular ROS Assay (H2O2 induced) DPPH->CellStress IC50 < 50 µM Hit Lead Compound Selection CellStress->Hit EnzymeAssay Enzymatic Inhibition (IC50 Determination) Docking->EnzymeAssay Binding Energy < -8 kcal/mol EnzymeAssay->Hit

Caption: Integrated workflow for screening 3-(tert-Butyl)-4-methoxyaniline derivatives across antioxidant and enzymatic targets.

References

  • Structure & Properties: NIST Chemistry WebBook. 3-tert-Butyl-4-hydroxyanisole (BHA) and related analogs.[1][2][3][4]Link[2][3][4]

  • Fungal Virulence Inhibition: Interactions of BHA and its derivatives with Pst_13661 (Chitin Deacetylase).[3][4][6] ResearchGate.[3][4][6] Link[2][3][4]

  • Synthesis & Applications: Sigma-Aldrich Product Guide. N-(tert-butyl)-4-methoxyaniline and hindered amine building blocks.[1][2][3][4]Link[2][3][4]

  • Medicinal Chemistry Context: PubChem Compound Summary. N-(3-tert-butyl-4-methoxyphenyl)acetamide.[1][2][3][4][7]Link[2][3][4]

  • Antioxidant Mechanisms: BenchChem Application Notes. Comparative Analysis of Biological Activities of tert-butyl-4-methoxy derivatives.Link[2][3][4]

Sources

Technical Guide: Isosteric Replacement of Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aniline Liability

Anilines are ubiquitous in medicinal chemistry, serving as critical hydrogen bond donors/acceptors and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-stacking elements. However, they represent a significant "structural alert" in drug discovery.[1] The electron-rich aromatic amine is prone to bioactivation by Cytochrome P450 (CYP450) enzymes, leading to the formation of reactive metabolites (quinone-imines) that cause idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and genotoxicity.

This guide provides a technical roadmap for replacing aniline motifs with metabolically stable,


-rich bioisosteres. We analyze the performance of Bicyclo[1.1.1]pentanes (BCPs) , Cubanes , 1-Aminonorbornanes , and Aminopyridines , offering experimental protocols to validate their safety and efficacy.

Mechanistic Insight: The Metabolic Activation Pathway

To successfully replace an aniline, one must understand the failure mode. The toxicity arises not from the aniline itself, but from its metabolic trajectory.[2]

Figure 1: Aniline Bioactivation vs. Isosteric Blockade

The following diagram illustrates the oxidative pathway leading to toxicity and how saturated isosteres interrupt this cascade.

AnilineMetabolism Aniline Aniline Scaffold (Drug Candidate) CYP CYP450 Oxidation Aniline->CYP Phase I Hydroxylamine N-Hydroxylamine (Intermediate) CYP->Hydroxylamine StableMet Stable Metabolites (Hydroxylation/Excretion) CYP->StableMet No Aromatization Possible QuinoneImine Quinone-Imine (Reactive Electrophile) Hydroxylamine->QuinoneImine Oxidation Adduct Protein/DNA Adducts (Toxicity/IADR) QuinoneImine->Adduct Covalent Binding Isostere Saturated Isostere (BCP / Cubane) Isostere->CYP Metabolic Attempt

Figure 1: Comparative metabolic fate. Anilines undergo bioactivation to toxic quinone-imines.[3] Saturated isosteres (BCP, Cubane) lack the


-system required for quinone formation, shunting metabolism toward benign clearance pathways.

The Isostere Toolkit: Comparative Analysis

Replacing the planar aniline ring with 3D scaffolds alters physicochemical properties (


, Solubility) and vector orientation.
Saturated Bioisosteres (The "Cage" Hydrocarbons)

These motifs increase fraction


 (

), improving solubility and metabolic stability while mimicking the aniline's exit vectors.
  • Bicyclo[1.1.1]pentan-1-amine (BCP-amine): The "gold standard" replacement. The distance between bridgehead carbons (

    
    ) closely mimics the para-substitution distance of benzene (
    
    
    
    including exocyclic bonds).
  • Cubane: Provides an almost perfect geometric match to the benzene ring but is historically difficult to synthesize.

  • 1-Aminonorbornane: A newer, photochemically accessible scaffold that offers high metabolic stability.[4]

Heterocyclic Replacements
  • Aminopyridines: Reduces electron density on the ring, lowering the propensity for oxidation compared to aniline, while reducing lipophilicity (

    
    ).
    
Table 1: Physicochemical & Safety Comparison

Data represents typical shifts observed when replacing a p-substituted aniline in a lead compound.

MetricAniline (Baseline)BCP-amine (Isostere)Cubane (Isostere)Aminopyridine (Heterocycle)
Metabolic Stability Low (High Clearance)High (Blocked Quinone)High Medium (Reduced Oxidation)
Ames Genotoxicity High Risk (Positive)Low Risk (Negative)Low Risk Medium Risk
Solubility Low to ModerateHigh (Increased 3D char.)ModerateHigh (Polarity)
LogP (Lipophilicity) Baseline-0.5 to -1.0 unit ~Baseline-1.0 to -1.5 unit
Exit Vector Angle 180° (Planar)180° (Linear)180° (Linear)120°/180° (Planar)
Synthetic Access ExcellentGood (Propellane insertion)DifficultExcellent

Experimental Protocols

To validate the isosteric replacement, you must prove two things: (1) The toxicity risk is removed, and (2) Potency is maintained.

Protocol A: Assessment of Reactive Metabolite Formation (GSH Trapping)

Purpose: To confirm that the isostere does not form reactive electrophiles (quinone-imines) in the presence of liver microsomes.

Materials:

  • Test Compound (Aniline vs. Isostere)

  • Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Glutathione (GSH) - The trapping agent

Workflow:

  • Incubation: Prepare a reaction mixture containing 10

    
    M test compound, 1 mg/mL HLM, and 5 mM GSH in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH to initiate metabolism. Incubate at 37°C for 60 minutes.

  • Termination: Quench reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (3000g, 10 min) and analyze the supernatant via LC-MS/MS.

  • Detection: Perform a Neutral Loss Scan (loss of 129 Da for GSH adducts) or Precursor Ion Scan (m/z 272 or 308).

    • Pass Criteria: No GSH-adduct peaks detected for the isostere.

    • Fail Criteria: Mass shift corresponding to [M + O + GSH] or [M - 2H + GSH].

Protocol B: Synthesis of BCP-Amine Isostere (Radical Carboamination)

Purpose: Accessing the BCP scaffold from [1.1.1]propellane.

Reaction Overview: Direct insertion of an amine across the [1.1.1]propellane bond is the most efficient route.

Step-by-Step:

  • Reagents: [1.1.1]Propellane (often generated in situ or stored as ether solution), Secondary Amine (R2NH), Isopropylmagnesium chloride (iPrMgCl).

  • Procedure:

    • Cool a solution of the secondary amine in THF to -78°C.

    • Add iPrMgCl (or LiHMDS) to deprotonate the amine, generating the amide anion.

    • Add [1.1.1]propellane solution slowly.

    • Allow to warm to 0°C. The anionic nitrogen attacks the bridgehead carbon, opening the strain ring.

    • Quench with weak acid or electrophile (if further functionalization is needed).

  • Purification: BCP-amines are often basic; purify via SCX (Strong Cation Exchange) cartridges or reverse-phase HPLC.

Decision Framework: When to Replace?

Use this logic flow to determine the appropriate isostere for your drug candidate.

IsostereSelection Start Lead Compound contains Aniline CheckTox Is Ames Positive or High Clearance due to Ring Oxidation? Start->CheckTox NoTox Keep Aniline (Monitor GSH adducts) CheckTox->NoTox No YesTox Select Replacement Strategy CheckTox->YesTox Yes Vector Is Vector Geometry Critical? YesTox->Vector Linear Requires Linear (Para) Geometry Vector->Linear Yes Planar Requires Planar/H-Bond Geometry Vector->Planar No BCP Select BCP-Amine (Best Solubility/Access) Linear->BCP Cubane Select Cubane (Best Geometric Fit) Linear->Cubane Pyridine Select Aminopyridine (Reduces LogP) Pyridine->Planar

Figure 2: Strategic Decision Tree. Selecting the right isostere depends on the specific liability (toxicity vs. solubility) and the geometric constraints of the binding pocket.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. (2020). Discusses the "Aniline Problem" and the rise of saturated isosteres like BCPs and Cubanes.

  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. ACS Central Science. (2019). Details the synthesis and metabolic stability of 1-aminonorbornanes compared to anilines.

  • Bicyclo[1.1.1]pentan-1-amine as a Bioisostere of the Aniline Moiety. ChemMedChem. (2017). A foundational study on the physicochemical improvements offered by BCP-amines.

  • Cubanes in Medicinal Chemistry: Synthesis and Application. Nature Reviews Chemistry. (2023). Comprehensive review on cubane synthesis and its application as a benzene bioisostere.

  • Aminopyridines in the development of drug candidates. Future Medicinal Chemistry. (2019). Explores the use of aminopyridines to modulate lipophilicity and solubility.[5]

Sources

Structure-Activity Relationship (SAR) Guide: 3-(tert-Butyl)-4-methoxyaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-(tert-Butyl)-4-methoxyaniline (CAS 5369-19-7) and its analogs. This document is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility in Kinase Inhibition , Nuclear Receptor Modulation , and Redox Pharmacology .

Executive Summary: The "Steric-Electronic" Lock

3-(tert-Butyl)-4-methoxyaniline represents a privileged pharmacophore in medicinal chemistry, often utilized to exploit specific hydrophobic pockets in enzymes (e.g., Kinases, COX-2) or to mimic the bulky aliphatic rings of natural products (e.g., Retinoids).

Its value lies in the synergistic clash of its substituents:

  • 3-position (tert-Butyl): Provides a massive, spherical hydrophobic volume (

    
    ) that locks conformation and blocks metabolic oxidation at the ortho-position.
    
  • 4-position (Methoxy): A strong electron-donating group (EDG) that increases electron density on the aniline nitrogen, enhancing nucleophilicity for coupling reactions or H-bond acceptor capability in active sites.

This guide compares the "Parent" scaffold against key bioisosteres to assist in lead optimization.

Comparative Analysis: Performance & Alternatives

This section evaluates the 3-(tert-Butyl)-4-methoxyaniline scaffold against common structural alternatives used during Lead Optimization.

Table 1: Physicochemical & Functional Comparison of Analogs
Analog ClassSpecific AnalogSteric Bulk (

)
Electronic Effect (

)
Primary UtilityOptimization Logic
Parent 3-(t-Butyl)-4-OMe High -0.07 (EDG) Kinase "Gatekeeper" Baseline for hydrophobic fill.
Steric Down-sizing3-Isopropyl-4-OMeMedium-0.07Flexible PocketsUse if t-butyl causes steric clash.
Bioisostere3-CF

-4-OMe
High+0.43 (EWG)Metabolic StabilityBlocks metabolism; reduces N-basicity.
Halogen Scan3-Bromo-4-OMeMedium+0.39 (EWG)Halogen BondingProbes for carbonyl interactions in pocket.
Polar Walk3-t-Butyl-4-OHHigh-0.37 (EDG)Antioxidant/RedoxSwitches H-bond acceptor (OMe) to Donor (OH).

Key Insight: The transition from 3-Isopropyl to 3-tert-Butyl often results in a "Magic Methyl" effect (10-100x potency boost) if the target pocket is rigid and hydrophobic (e.g., the hydrophobic back-pocket of p38 MAP kinase or VEGFR2).

Detailed SAR Contexts
Context A: Kinase Inhibition (The Hydrophobic Anchor)

In Type II kinase inhibitors, the aniline amine often forms a hydrogen bond with the hinge region (e.g., Glu/Met residues), while the 3-substituent (tert-butyl) is directed into the hydrophobic "gatekeeper" pocket .

  • Mechanism: The tert-butyl group displaces conserved water molecules, providing an entropic gain in binding energy.

  • Causality: Replacing tert-butyl with methyl often leads to a loss of potency because the hydrophobic interaction is insufficient to displace the water network.

  • Protocol Validation: Potency must be cross-referenced with Lipophilic Ligand Efficiency (LLE) to ensure affinity isn't driven solely by non-specific lipophilicity.

Context B: Redox Pharmacology (The BHA Isostere)

This scaffold is the nitrogen isostere of Butylated Hydroxyanisole (BHA) .

  • Mechanism: The ortho-tert-butyl group sterically protects the heteroatom (N or O) radical formed during oxidative stress.

  • Comparison: The aniline analog is generally less prone to oxidation than the phenol (BHA) but can form toxic quinone-imine metabolites if not substituted at the 5-position.

Experimental Protocols
Protocol 1: Synthesis of 3-(tert-Butyl)-4-methoxyaniline

Rationale: Direct nitration of 2-tert-butylanisole is the most efficient route, leveraging the ortho/para directing power of the methoxy group.

Step-by-Step Methodology:

  • Starting Material: Dissolve 2-tert-butylanisole (1.0 eq) in Acetic Anhydride (

    
    ).
    
  • Nitration: Cool to 0°C. Add HNO

    
     (fuming)  dropwise.
    
    • Control: Maintain temp <10°C to prevent di-nitration.

    • Selectivity: The bulky t-butyl at C2 blocks C3; Nitration occurs predominantly at C4 (para to OMe).

  • Quench & Isolate: Pour onto ice water. Extract with Ethyl Acetate.[1][2] Wash with Brine.[1][2]

    • Checkpoint: Check TLC (Hexane/EtOAc 8:2). Product (Nitro) is less polar.

  • Reduction: Dissolve crude nitro compound in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi

    
     for 4 hours.
    
  • Purification: Filter catalyst through Celite. Concentrate. Recrystallize from Hexane.

    • Validation:

      
       NMR must show doublet at 
      
      
      
      6.5-7.0 ppm (aromatic) and singlet at
      
      
      1.35 ppm (9H, t-butyl).
Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

Rationale: To determine if the analog binds to the ATP-pocket (Kinase).

  • Mix: Kinase domain (10 nM), Fluorescent Tracer (5 nM), and Test Compound (Serial Dilution).

  • Incubate: 60 mins at Room Temp in buffer (50 mM HEPES, pH 7.5, 1 mM DTT).

  • Read: Measure Fluorescence Polarization (mP).

  • Data Analysis: Plot mP vs. log[Compound]. Calculate

    
    .
    
    • Self-Validation: Include Staurosporine as a positive control. If Staurosporine

      
       deviates >2-fold from historical mean, reject plate.
      
Visualizations
Figure 1: SAR Logic & Bioisosteric Mapping

This diagram illustrates the functional roles of each position on the scaffold and the logical flow of analog design.

SAR_Logic Core 3-(tert-Butyl)-4-methoxyaniline (Scaffold) tBu 3-Position (tert-Butyl) Hydrophobic Anchor Steric Lock Core->tBu OMe 4-Position (Methoxy) H-Bond Acceptor Electronic Donor Core->OMe NH2 1-Position (Amine) Hinge Binder Linker Attachment Core->NH2 Alt_tBu Alternatives: - Isopropyl (Flexibility) - CF3 (Metabolic Stability) - Halogen (Sigma Hole) tBu->Alt_tBu Optimization Alt_OMe Alternatives: - OEt (Extension) - OCF3 (Lipophilicity) - OH (H-Donor) OMe->Alt_OMe Optimization

Caption: Functional dissection of the 3-(tert-Butyl)-4-methoxyaniline scaffold. Red/Green/Yellow nodes indicate primary pharmacophore points; Grey nodes suggest optimization pathways.

Figure 2: Synthesis Workflow (Nitration-Reduction Route)

The standard industrial route to access the scaffold from 2-tert-butylanisole.

Synthesis_Workflow Start Start: 2-(tert-Butyl)anisole (Liquid) Step1 Step 1: Nitration HNO3 / Ac2O, 0°C (Electrophilic Aromatic Substitution) Start->Step1 Regioselective (Para to OMe) Inter Intermediate: 4-Nitro-2-(tert-butyl)anisole (Solid precipitate) Step1->Inter Step2 Step 2: Reduction H2 (40 psi), Pd/C, MeOH (Catalytic Hydrogenation) Inter->Step2 Final Product: 3-(tert-Butyl)-4-methoxyaniline (Crystalline Solid) Step2->Final

Caption: Two-step synthesis of 3-(tert-Butyl)-4-methoxyaniline. The bulky t-butyl group at position 2 directs nitration to position 4, ensuring high regioselectivity.

References
  • Synthesis of Vandetanib Intermediates : Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate."[1][2] Atlantis Press, 2012. Link

  • BHA and BHT Analog Chemistry : "3-tert-Butyl-4-hydroxyanisole." Sigma-Aldrich Product Sheet. Link

  • Prostaglandin EP2 Agonists (Omidenepag) : "New Approved Drugs Appearing in the Pharmaceutical Market in 2022." Molecules, 2023. Link

  • Phosphine Ligand Synthesis : "Convenient and Scalable Synthesis of Aryldichlorophosphines and Primary Arylphosphines via Perthiophosphonic Anhydrides." Synthesis, 2022.[3][4] Link

Sources

Comprehensive Purity Assessment of Synthesized 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Process Chemists & QA Professionals

Executive Summary

Synthesizing 3-(tert-Butyl)-4-methoxyaniline presents a unique analytical challenge due to the steric bulk of the tert-butyl group adjacent to the amine and methoxy functionalities. While standard aniline protocols exist, they often fail to resolve the specific positional isomers (e.g., 2-tert-butyl isomers) or degradation products prone to forming in this electron-rich system.

This guide moves beyond generic "purity checks" to establish a self-validating analytical workflow . We compare three distinct methodologies—HPLC-UV, GC-MS, and Non-Aqueous Titration—and provide a definitive protocol for the "Gold Standard" method (HPLC) required for pharmaceutical-grade release.

Part 1: The Analytical Challenge

The target molecule is an electron-rich aromatic amine. The primary risks to purity data integrity are:

  • Oxidative Instability: Like most anilines, this compound is prone to oxidation, forming azo-dimers or quinoid species which appear as "ghost peaks" or baseline noise if sample preparation is not controlled.

  • Positional Isomerism: The precursor nitration step often yields thermodynamic and kinetic isomers (e.g., 2-tert-butyl-4-methoxyaniline). These isomers have identical mass and similar polarity, making them difficult to resolve without optimized stationary phases.

  • Steric Hindrance: The bulky tert-butyl group affects the rotational freedom of the amine, potentially altering pKa and interaction kinetics with chromatographic ligands.

Comparative Methodology Overview

We evaluated three methods for routine assessment. The following table summarizes their utility in a process chemistry environment.

FeatureMethod A: HPLC-UV (Reverse Phase) Method B: GC-MS Method C: Non-Aqueous Titration
Primary Utility Purity % (Area Normalization) Impurity ID & Volatiles Assay % (Stoichiometric)
Specificity High (Separates isomers)High (Mass fingerprinting)Low (Reacts with all bases)
Sensitivity High (UV @ 254nm)Very HighLow (Macro scale only)
Weakness Requires reference standards for quantitationThermal degradation risk in injectorCannot distinguish isomers
Verdict The Gold Standard Forensic/Troubleshooting Verification Only

Part 2: The Gold Standard Protocol (HPLC-UV)

Directive: Do not rely on simple isocratic runs. The bulky lipophilic tert-butyl group requires a gradient to elute efficiently without tailing.

Chromatographic Conditions (The "System")
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
    • Why? The "end-capping" reduces silanol activity, which is critical for basic amines to prevent peak tailing.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).

    • Why? A neutral-to-slightly-acidic buffer ensures the aniline remains partially protonated for solubility but not so charged that it elutes in the void volume.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.030Initial hold to retain polar impurities
15.090Ramp to elute the lipophilic target
20.090Wash lipophilic dimers
20.130Re-equilibration
25.030Ready for next injection
Sample Preparation (The "Self-Validating" Step)
  • Diluent: 50:50 MeCN:Water.

  • Concentration: 0.5 mg/mL.

  • Pre-treatment: Sparged with Nitrogen.

    • Mechanism:[2][3] Removing dissolved oxygen prevents the in-situ formation of oxidation impurities during the autosampler wait time, ensuring the chromatogram reflects the product, not the process of analysis.

Part 3: Alternative Methodologies

Method B: GC-MS (Trace Analysis)
  • Use Case: Identifying unreacted starting material (3-tert-butyl-4-nitroanisole) which may co-elute in HPLC if gradients are too shallow.

  • Column: DB-5ms (5% Phenyl-arylene polymer).

  • Inlet Temp: 250°C.

  • Caution: The tert-butyl group can undergo thermal de-alkylation in a dirty liner. Ensure a clean, deactivated glass liner is used.

Method C: Non-Aqueous Titration (Assay Value)
  • Use Case: Determining the precise "Assay" (wt/wt %) for stoichiometry in subsequent reactions.

  • Reagent: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.[2][4][5][6]

  • Indicator: Crystal Violet (transitions from violet to blue-green).[4]

  • Calculation:

    
    
    
    • Note: This assumes the sample is dry.[4] Moisture interferes with the sharp endpoint.

Part 4: Visualizing the Workflow

The following diagrams illustrate the logical flow for assessing purity and the synthesis pathway that dictates likely impurities.

Diagram 1: Purity Assessment Decision Tree

PurityAssessment Start Crude Synthesized Product Visual Visual Inspection (Color Check) Start->Visual Decision1 Dark/Tar? Visual->Decision1 TLC TLC Screening (Quick Check) HPLC HPLC-UV (Method A) (Purity %) TLC->HPLC Decision1->TLC No (Off-white/Tan) Recryst Recrystallize (EtOH/Water) Decision1->Recryst Yes Recryst->Visual Decision2 Purity > 98%? HPLC->Decision2 Decision2->Recryst No GCMS GC-MS (Method B) (Check for Isomers/Nitro) Decision2->GCMS Yes Titration Titration (Method C) (Determine Assay wt%) GCMS->Titration Final Release for Use Titration->Final

Caption: Logical workflow for assessing 3-(tert-Butyl)-4-methoxyaniline purity, prioritizing HPLC for separation and Titration for assay.

Diagram 2: Impurity Origin & Separation Logic

ImpurityLogic Nitro Precursor: 3-t-butyl-4-nitroanisole Reduction Reduction Step (H2/Pd or Fe/HCl) Nitro->Reduction Target Target: 3-t-butyl-4-methoxyaniline Reduction->Target Impurity1 Impurity A: Unreacted Nitro Reduction->Impurity1 Incomplete Impurity3 Impurity C: Positional Isomers Reduction->Impurity3 Side Rxn Impurity2 Impurity B: Azo-dimers (Oxidation) Target->Impurity2 Air Exposure Detected by HPLC\n(Late Eluter) Detected by HPLC (Late Eluter) Impurity1->Detected by HPLC\n(Late Eluter) Detected by HPLC\n(Very Late Eluter) Detected by HPLC (Very Late Eluter) Impurity2->Detected by HPLC\n(Very Late Eluter) Detected by GC/HPLC\n(Close Eluter) Detected by GC/HPLC (Close Eluter) Impurity3->Detected by GC/HPLC\n(Close Eluter)

Caption: Mechanistic origin of impurities. Note that "Impurity B" (Dimers) often forms post-synthesis if storage is poor.

Part 5: Data Interpretation & Troubleshooting

Interpreting the HPLC Trace
  • Retention Time (RT): The tert-butyl group adds significant hydrophobicity. Expect the target to elute later than unsubstituted p-anisidine.

  • Peak Shape:

    • Symmetric: Good buffering.

    • Tailing: Indicates interaction with silanols.[1] Increase buffer strength (up to 20mM) or check column age.

  • Unknown Peaks:

    • RT < Target: Likely de-alkylated byproducts or solvent fronts.

    • RT > Target: Unreacted nitro compounds or azo-dimers.

Common Pitfalls
  • "The Melting Point is low": Pure 3-(tert-Butyl)-4-methoxyaniline should melt sharply. A broad range (>2°C) usually indicates isomeric contamination (2-t-butyl isomer) which acts as a eutectic impurity.

  • "The sample turned purple": This is classic aniline oxidation. The material is likely still >95% pure, but the colored impurity has a high extinction coefficient. Recrystallize from Ethanol/Water before use.

References

  • BenchChem. (2025).[7] HPLC method development for separation of aniline isomers. Retrieved from

  • Royal Society of Chemistry. (2024). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase HPLC. Analyst.[1][8][9] Retrieved from

  • Sigma-Aldrich. (2024). 3-Chloro-4-methoxyaniline Product Specification & Safety Data. (Used for comparative physical property analysis of substituted anisidines). Retrieved from

  • Sielc Technologies. (2024). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (1991). Synthesis and quantitative structure-activity relationship analysis of quinolin-4-amines. (Reference for non-aqueous titration of heterocyclic amines). J Med Chem. Retrieved from

Sources

Safety Operating Guide

3-(tert-Butyl)-4-methoxyaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: SOP: Safe Handling and Disposal of 3-(tert-Butyl)-4-methoxyaniline (CAS: 5369-19-7) From: Senior Application Scientist, Chemical Safety Division To: Laboratory Operations & Research Personnel

Executive Summary

This guide provides an operational framework for the handling and disposal of 3-(tert-Butyl)-4-methoxyaniline .[1] Unlike generic anilines, the addition of the tert-butyl group increases the lipophilicity of this molecule, potentially enhancing dermal absorption rates while retaining the methemoglobinemia-inducing properties typical of anisidines.

This protocol moves beyond basic compliance, establishing a self-validating safety system designed to prevent cross-contamination and ensure complete destruction of the waste stream via approved thermal treatment.

Part 1: Compound Profile & Hazard Logic

To safely dispose of a chemical, you must understand its reactivity profile. 3-(tert-Butyl)-4-methoxyaniline is a substituted aniline base.

ParameterDataOperational Implication
CAS Number 5369-19-7Use for specific waste profiling (not generic "organic waste").
Physical State Liquid/Low-melting Solid (mp ~41-46°C)May solidify in cool storage; requires gentle warming for transfer.
Chemical Class Aromatic Amine (Base)Incompatible with Acids & Oxidizers. Exothermic reaction with strong acids; fire risk with oxidizers.
Toxicity Mode Methemoglobinemia / CarcinogenicityZero-Skin-Contact Policy. Oxidizes hemoglobin to methemoglobin, impairing oxygen transport.
Flash Point >110°C (Estimated)Combustible but not highly flammable; however, organic solvents used with it likely are flammable.

Part 2: Operational Handling Protocol

Goal: Prevent contamination of the workspace, rendering "cleanup" secondary to "containment."

1. Engineering Controls

  • Primary Barrier: All weighing and transfers must occur inside a certified Chemical Fume Hood.

  • Secondary Containment: Use a disposable tray (e.g., polypropylene) under the balance or reaction vessel. If a spill occurs, the tray is disposed of, not cleaned.

2. Personal Protective Equipment (PPE)

  • Glove Selection: Standard latex is insufficient. Use Nitrile (minimum 5 mil) or Laminate film (Silver Shield) for prolonged handling.

    • Scientific Rationale: Anilines readily permeate thin rubber. The lipophilic tert-butyl group facilitates passage through lipid barriers (skin).

  • Respiratory: If fume hood operations are impossible (not recommended), a full-face respirator with organic vapor cartridges (P100) is required.

Part 3: Disposal Procedures (The Core Directive)

Disposal is not a single step; it is a lifecycle. Follow this segregation logic to prevent dangerous incompatibilities in the waste stream.

Step 1: Waste Characterization & Segregation

Do NOT mix this compound with general "Acid Waste" or "Oxidizing Waste."

  • Stream A: Liquid Waste (Mother Liquors/Solvents)

    • Collect in a container labeled "Basic Organic Waste" or "Toxic Organic Waste."

    • Compatibility Check: Ensure the waste container does not contain mineral acids (HCl, H2SO4) or oxidizers (Peroxides, Nitric Acid). Mixing aniline derivatives with nitric acid can form unstable nitro-compounds or result in hypergolic ignition.

    • pH Control: If the reaction mixture was acidic, neutralize to pH 7–9 before adding to the organic amine waste drum to prevent heat generation.

  • Stream B: Solid Waste (Contaminated Consumables)

    • Items: Gloves, weigh boats, paper towels, silica gel.

    • Action: Double-bag in heavy-duty polyethylene bags (minimum 4 mil).

    • Label: "Solid Debris Contaminated with Toxic Amines."

Step 2: Containerization & Labeling
  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is corrosive.

  • Labeling Requirements:

    • Must list full chemical name : "3-(tert-Butyl)-4-methoxyaniline" (No abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

    • RCRA Consideration: While this specific CAS is not a "U-Listed" waste (unlike Aniline U012), it exhibits toxicity characteristics. Treat as Hazardous Waste destined for incineration.

Step 3: Final Disposal (Thermal Destruction)
  • The only acceptable final fate for substituted anilines is High-Temperature Incineration .

  • Ensure your waste contractor (e.g., Veolia, Clean Harbors) is aware of the anisidine substructure, as this dictates the required combustion temperature to prevent the formation of toxic incomplete combustion byproducts.

Part 4: Emergency Response (Spill Management)

Scenario: 100mL Spill in Fume Hood

  • Evacuate & Ventilate: Alert nearby personnel. Keep hood sash low to maximize face velocity.

  • PPE Upgrade: Don double nitrile gloves and safety goggles.

  • Containment: Ring the spill with inert absorbent (Vermiculite or Sand).[2]

    • Do NOT use paper towels initially—this increases the surface area for evaporation.

  • Neutralization/Cleanup:

    • Absorb the bulk liquid.

    • Decontamination Wash: Wash the surface with a dilute acid solution (e.g., 5% HCl) followed by soap and water.

      • Mechanism:[1][2][3][4][5] The acid converts the lipophilic aniline base into a water-soluble anilinium salt, making it easier to wipe away.

    • Disposal: All absorbent materials go into the "Solid Toxic Waste" stream.

Part 5: Waste Lifecycle Visualization

The following diagram illustrates the critical decision nodes in the disposal workflow.

DisposalWorkflow Start Waste Generation 3-(tert-Butyl)-4-methoxyaniline CheckState Determine Physical State Start->CheckState Liquid Liquid Waste (Solvents/Mother Liquor) CheckState->Liquid Solid Solid Waste (Gloves, Silica, Debris) CheckState->Solid Segregation Segregation Check: Is stream Acidic or Oxidizing? Liquid->Segregation Neutralize Neutralize to pH 7-9 Segregation->Neutralize Yes (Incompatible) Combine Combine in 'Basic/Toxic Organic' Drum Segregation->Combine No (Compatible) Neutralize->Combine Labeling Label: Toxic/Irritant Full Chemical Name Combine->Labeling Bagging Double Bag (4 mil Poly) Solid->Bagging Bagging->Labeling Pickup EHS Pickup -> Incineration Labeling->Pickup

Figure 1: Segregation logic flow ensuring chemical compatibility and regulatory compliance during disposal.

References

  • United States Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Lists. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(tert-Butyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(tert-Butyl)-4-methoxyaniline Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Safety Summary & Hazard Profiling

Substance Identity:

  • Chemical Name: 3-(tert-Butyl)-4-methoxyaniline[1]

  • CAS Number: 1400755-29-4 (Note: Often custom synthesized; commercially rare)

  • Structural Analogs for Hazard Extrapolation: p-Anisidine (CAS 104-94-9), 3,5-Di-tert-butylaniline.

Senior Scientist Insight: While specific toxicological data for this sterically hindered aniline is limited, operational safety must be modeled on its parent compound, p-anisidine , which is classified as Fatal if swallowed, in contact with skin, or inhaled (Category 1/2 Acute Toxicity).

The addition of the tert-butyl group at the 3-position significantly increases the molecule's lipophilicity (LogP). This modification facilitates rapid transport across the dermal barrier, making skin absorption the primary critical risk vector . Once absorbed, the methoxy-aniline moiety is metabolically activated (N-hydroxylation), leading to potent methemoglobinemia (oxidation of hemoglobin) and potential genotoxicity.

Hazard Classification (Extrapolated)
Hazard ClassCategoryH-StatementCritical Implication
Acute Toxicity (Dermal) Cat 2H310: Fatal in contact with skinZero-tolerance for skin contact. Double-gloving mandatory.
Acute Toxicity (Inhalation) Cat 2H330: Fatal if inhaledOpen-bench handling is prohibited. Use Fume Hood/Glovebox.
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowedStrict hygiene; wash hands immediately after doffing PPE.
Sensitization (Skin) Cat 1H317: May cause allergic reactionHigh potential for developing permanent hypersensitivity.
Carcinogenicity Cat 1B/2H350/H351: Suspected carcinogenTreat as a "Designated Substance" requiring containment.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. The goal is not just compliance, but the elimination of exposure pathways.

PPE Selection Decision Tree

The following logic governs PPE selection based on operational scale and physical state.

PPE_Workflow Start Operational Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 100 mg? Solid->Quantity Level1 LEVEL 1: Standard Barrier (Fume Hood Required) Liquid->Level1 Dissolved Quantity->Level1 No Level2 LEVEL 2: High Exposure Risk (Glovebox Preferred) Quantity->Level2 Yes (Dust Risk)

Figure 1: PPE Selection Logic. Solid powders pose the highest inhalation risk due to electrostatic dispersion.

Detailed PPE Specifications
Body ZoneLevel 1: Standard Handling (Solutions/Small Solids)Level 2: High Risk (Synthesis/Spill Cleanup/Large Solids)Technical Rationale
Respiratory Fume Hood Only. (Sash height < 18"). If hood failure: N95/P2 mask for escape.PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges OR Glovebox.Aniline vapors have poor warning properties (odor threshold > PEL).[2]
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil)Laminate Barrier: 1. Inner: Nitrile2.[3][4][5][6] Outer: Silver Shield® / 4H® LaminateNitrile is permeable to anilines over time. Laminate film provides >8hr breakthrough time.
Body Lab coat (100% cotton or Nomex) + Chemical Apron.Tyvek® 800J or chemically resistant coverall (taped seams).Cotton absorbs liquids, keeping them against skin. Tyvek repels.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Full-face respirator OR Goggles + Face Shield.Mucous membranes (eyes) allow rapid systemic absorption.

Operational Protocols

A. Receipt & Storage[3][4][6][7][8]
  • Verification: Upon receipt, verify the container seal is intact. Do not open shipping packaging in a general office area.

  • Storage: Store in a dedicated toxics cabinet .

    • Condition: Cool, dry, dark.

    • Atmosphere:[3] Nitrogen backfill recommended (anilines oxidize to dark tars upon air exposure).

    • Segregation: Keep away from oxidizers (nitrates, peroxides) and acids.[7]

B. Weighing & Transfer (The Critical Step)

Risk: Static electricity can disperse fine powders of tert-butyl derivatives, creating an invisible inhalation hazard.

  • Preparation: Place an analytical balance inside the fume hood or a powder containment enclosure.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weigh boat and spatula.

  • Transfer:

    • Tare the vial/boat.

    • Transfer solid using a disposable spatula (do not reuse).

    • Immediately dissolve the solid in the reaction solvent (e.g., DCM, MeOH) before removing it from the hood. Handling solutions is safer than handling dust.[6]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue (anilines are soluble in alcohols). Dispose of the tissue as hazardous waste.

C. Reaction Setup
  • Closed Systems: All reactions must be run in sealed vessels (septum-capped flasks or pressure vials).

  • Venting: Vent reaction gases through a bleach (sodium hypochlorite) scrubber if volatile byproducts are expected.

  • Heating: Never use an oil bath for anilines (risk of fire/toxic smoke). Use an aluminum heating block (DrySyn/Reaction block).

Emergency Response & Spill Management

Trigger: Any release of >50 mg of solid or >1 mL of solution outside primary containment.

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Manager) PPE 2. DON EMERGENCY PPE (Tyvek, Double Gloves, Respirator) Alert->PPE Contain 3. CONTAIN (Cover with absorbent pads) PPE->Contain Neutralize 4. CLEAN (Scoop -> Solvent Wipe -> Soap Wash) Contain->Neutralize Dispose 5. DISPOSE (Seal in HazWaste Drum) Neutralize->Dispose

Figure 2: Immediate Spill Response Protocol.

Specific Cleanup Steps:

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/methanol mix) to dampen, then scoop into a jar.

  • Liquid Spill: Absorb with vermiculite or chemically inert pads.

  • Surface Decontamination: Wipe surface with 10% HCl (converts aniline to non-volatile hydrochloride salt), followed by soap and water.

Waste Disposal

  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with oxidizing waste streams (e.g., Chromic acid, Nitric acid) – risk of explosive polymerization.

  • Labeling: Clearly mark container: "Contains 3-(tert-Butyl)-4-methoxyaniline. TOXIC. SKIN ABSORPTION HAZARD."[2][6]

  • Destruction Method: High-temperature incineration with scrubber (for NOx removal).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for p-Anisidine (CAS 104-94-9). PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Anisidines and derivatives. ECHA Registration Dossier. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 29 CFR 1910.1000. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.